4-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)benzoic acid
Description
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Properties
IUPAC Name |
4-(3,5-dimethyl-1,2,4-triazol-1-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-7-12-8(2)14(13-7)10-5-3-9(4-6-10)11(15)16/h3-6H,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAZZTADGKDAIAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=N1)C)C2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)benzoic acid
Abstract
This technical guide provides a comprehensive and in-depth overview of the synthesis of 4-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)benzoic acid, a molecule of significant interest in medicinal chemistry and drug development. This document is tailored for researchers, scientists, and professionals in the field, offering a detailed exploration of the synthetic pathway, mechanistic insights, and a robust, step-by-step experimental protocol. The synthesis is presented as a two-stage process, commencing with the preparation of the key intermediate, 4-hydrazinobenzoic acid, followed by the construction of the 1,2,4-triazole ring via the Einhorn-Brunner reaction. This guide emphasizes the rationale behind procedural steps, ensuring a thorough understanding of the synthesis for successful replication and optimization.
Introduction
The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antifungal, antiviral, and anticancer properties. The unique electronic and steric features of the 1,2,4-triazole ring allow it to act as a stable, hydrogen-bond accepting and donating pharmacophore, facilitating interactions with various biological targets. The title compound, this compound, incorporates this key heterocycle, suggesting its potential as a valuable building block for the development of novel pharmaceuticals.
This guide presents a reliable and well-established synthetic route to this target molecule, designed to be both informative for seasoned researchers and accessible to those new to the synthesis of heterocyclic compounds.
Synthetic Strategy and Mechanistic Overview
The synthesis of this compound is most effectively approached in two distinct stages:
-
Synthesis of 4-Hydrazinobenzoic Acid: The precursor, 4-hydrazinobenzoic acid, is prepared from the readily available starting material, 4-aminobenzoic acid. This transformation is achieved through a classical diazotization reaction, followed by reduction of the resulting diazonium salt.
-
Formation of the 1,2,4-Triazole Ring: The target 1,2,4-triazole ring is constructed via the Einhorn-Brunner reaction . This classic named reaction involves the acid-catalyzed condensation of a hydrazine with a diacylamine (imide).[1][2] In this synthesis, 4-hydrazinobenzoic acid is reacted with diacetamide to yield the desired 3,5-dimethyl-1,2,4-triazole derivative.
The overall synthetic workflow is depicted below:
Figure 1: Overall synthetic workflow.
Mechanism of the Einhorn-Brunner Reaction
The Einhorn-Brunner reaction proceeds through a well-established acid-catalyzed condensation-cyclization mechanism.[2][3] The key steps are as follows:
-
Nucleophilic Attack: The terminal nitrogen of the hydrazine (4-hydrazinobenzoic acid) performs a nucleophilic attack on one of the carbonyl carbons of the protonated diacetamide.
-
Dehydration and Cyclization: A series of proton transfers and dehydrations lead to the formation of a key intermediate which then undergoes intramolecular cyclization.
-
Aromatization: A final dehydration step results in the formation of the stable, aromatic 1,2,4-triazole ring.
Figure 2: Generalized mechanism of the Einhorn-Brunner reaction.
Experimental Protocols
Stage 1: Synthesis of 4-Hydrazinobenzoic Acid
This protocol is adapted from established procedures for the synthesis of arylhydrazines from anilines.
Materials:
-
4-Aminobenzoic acid
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Sodium Metabisulfite (Na₂S₂O₅) or Tin(II) Chloride (SnCl₂)
-
Sodium Hydroxide (NaOH)
-
Deionized Water
-
Ice
Procedure:
-
Diazotization:
-
In a beaker equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5 °C, suspend 4-aminobenzoic acid in dilute hydrochloric acid.
-
While maintaining the low temperature, add a solution of sodium nitrite in water dropwise. The rate of addition should be controlled to keep the temperature below 5 °C.
-
Monitor the reaction for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates completion).
-
Continue stirring for an additional 15-20 minutes after the addition is complete to ensure the full formation of the 4-carboxybenzenediazonium chloride solution.
-
-
Reduction:
-
In a separate reaction vessel, prepare a solution of sodium metabisulfite in water and cool it to 10-15 °C.
-
Slowly add the cold diazonium salt solution to the sodium metabisulfite solution with vigorous stirring, while maintaining the temperature below 20 °C.
-
After the addition is complete, allow the reaction to stir for an additional 1-2 hours.
-
-
Hydrolysis and Isolation:
-
Acidify the reaction mixture with concentrated hydrochloric acid.
-
Heat the mixture to reflux to hydrolyze the intermediate sulfonate salts.
-
Upon cooling, 4-hydrazinobenzoic acid hydrochloride will precipitate.
-
Collect the solid by vacuum filtration and wash with cold water.
-
To obtain the free base, the hydrochloride salt can be dissolved in water and neutralized with a solution of sodium hydroxide or sodium acetate until the product precipitates.
-
Filter the solid, wash with cold water, and dry under vacuum to yield 4-hydrazinobenzoic acid.
-
Stage 2: Synthesis of this compound
This protocol is based on the general procedure for the Einhorn-Brunner reaction.[4]
Materials:
-
4-Hydrazinobenzoic acid
-
Diacetamide
-
Glacial Acetic Acid
-
Deionized Water
-
Ice
Procedure:
-
Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser, combine 4-hydrazinobenzoic acid (1.0 equivalent) and diacetamide (1.1 equivalents).
-
Add glacial acetic acid as the solvent and catalyst. The volume should be sufficient to ensure good stirring of the reactants.
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux (approximately 118 °C) using a heating mantle or an oil bath.
-
Maintain the reflux for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
-
Work-up and Isolation:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly and carefully pour the reaction mixture into a beaker containing ice-cold water (approximately 10 times the volume of the reaction mixture) while stirring vigorously. This will cause the crude product to precipitate.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the collected solid thoroughly with cold water to remove any residual acetic acid and other water-soluble impurities.
-
Dry the crude product under vacuum.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid/water, to yield pure this compound.
-
Data Summary and Characterization
| Parameter | 4-Hydrazinobenzoic Acid | This compound |
| Molecular Formula | C₇H₈N₂O₂ | C₁₁H₁₁N₃O₂ |
| Molecular Weight | 152.15 g/mol | 217.23 g/mol |
| Appearance | Light yellow to light brown crystalline powder | Off-white to pale yellow solid |
| Melting Point | ~218 °C (with decomposition) | To be determined experimentally |
| Solubility | Soluble in water, slightly soluble in DMSO and hot methanol | Likely soluble in DMSO, DMF, and hot alcohols |
Characterization of this compound:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzoic acid moiety (two doublets in the aromatic region), a singlet for the carboxylic acid proton (typically downfield), and two singlets for the two methyl groups on the triazole ring.
-
¹³C NMR: The carbon NMR spectrum should display signals for the carboxyl carbon, the aromatic carbons of the benzene ring, and the carbons of the triazole ring, as well as the two methyl carbons.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of the product.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the carboxylic acid O-H and C=O stretching, as well as C=N and C-N stretching of the triazole ring.
Conclusion
This technical guide has outlined a robust and reliable two-stage synthesis for this compound. The detailed experimental protocols for the preparation of the 4-hydrazinobenzoic acid precursor and the subsequent Einhorn-Brunner reaction to form the target triazole provide a clear and actionable pathway for researchers. The mechanistic insights and characterization guidelines further enhance the utility of this document, empowering scientists in the fields of medicinal chemistry and drug development to synthesize this valuable compound and explore its potential applications.
References
An In-depth Technical Guide to 4-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and physical properties of 4-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)benzoic acid, a heterocyclic compound with significant potential in medicinal chemistry and materials science. Drawing upon established chemical principles and data from structurally related molecules, this document serves as a foundational resource for researchers engaged in its synthesis, characterization, and application.
Introduction
This compound belongs to a class of compounds that integrate the structural features of benzoic acid and a 1,2,4-triazole ring. This unique combination imparts a range of interesting chemical properties and biological activities. The benzoic acid moiety provides a carboxylic acid functional group that can participate in hydrogen bonding, salt formation, and esterification, influencing the molecule's solubility and pharmacokinetic properties. The 3,5-dimethyl-1,2,4-triazole ring is a bioisostere for various functional groups and is known to be metabolically stable and capable of engaging in various non-covalent interactions with biological targets. Structurally related triazole-containing compounds have demonstrated a wide array of biological activities, including anticancer properties.[1][2] This suggests that this compound is a promising scaffold for the development of novel therapeutic agents.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. It should be noted that while some properties are derived from database entries, others are predicted based on the compound's structure and data from analogous compounds due to the limited availability of specific experimental data.
| Property | Value | Source |
| CAS Number | 858003-28-8 | [3] |
| Molecular Formula | C₁₁H₁₁N₃O₂ | [3] |
| Molecular Weight | 217.22 g/mol | [3] |
| Appearance | White to off-white solid (Predicted) | N/A |
| Melting Point | Not experimentally determined. Expected to be a high melting solid, similar to related benzoic acid derivatives.[4] | N/A |
| Solubility | Predicted to be sparingly soluble in water and more soluble in organic solvents like DMSO, DMF, and methanol.[5][6] | N/A |
| pKa | The pKa of the carboxylic acid is predicted to be in the range of 4-5, similar to benzoic acid. The triazole ring is weakly basic.[7] | N/A |
| XLogP (Predicted) | 2.0 | [8] |
Spectroscopic and Analytical Characterization
Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound. Below are the predicted spectroscopic signatures based on the analysis of its functional groups and data from similar compounds.[9][10][11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzoic acid ring, typically as two doublets in the range of δ 7.5-8.5 ppm. The two methyl groups on the triazole ring would likely appear as singlets around δ 2.3-2.6 ppm. The acidic proton of the carboxylic acid group would be a broad singlet at a downfield chemical shift (δ > 10 ppm), which may be solvent-dependent.[1][3]
-
¹³C NMR: The carbon NMR spectrum would be characterized by a signal for the carbonyl carbon of the carboxylic acid at approximately δ 165-175 ppm. The aromatic carbons would resonate in the δ 120-140 ppm region. The carbons of the triazole ring are expected around δ 140-160 ppm, and the methyl carbons would appear upfield, typically in the δ 10-20 ppm range.[11]
Infrared (IR) Spectroscopy
The FT-IR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorption bands include:
-
O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹ due to hydrogen bonding.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.
-
C=N Stretch (Triazole Ring): A medium to strong band in the 1600-1650 cm⁻¹ region.
-
C=C Stretch (Aromatic Ring): Multiple sharp bands in the 1450-1600 cm⁻¹ region.
-
C-H Stretch (Aromatic and Methyl): Signals above 3000 cm⁻¹ for the aromatic C-H and below 3000 cm⁻¹ for the methyl C-H bonds.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition. The predicted monoisotopic mass is 217.08513 Da.[8] Predicted m/z values for common adducts are:
-
[M+H]⁺: 218.09241
-
[M+Na]⁺: 240.07435
-
[M-H]⁻: 216.07785
Synthesis and Purification
Proposed Synthetic Pathway
A logical approach involves the reaction of 4-hydrazinobenzoic acid with acetamide or a related reagent that can provide the two-carbon unit with two methyl groups needed to form the 3,5-dimethyl-1,2,4-triazole ring.
Caption: Proposed synthesis workflow for this compound.
Experimental Protocol (Representative)
-
Reaction Setup: To a solution of 4-hydrazinobenzoic acid (1.0 eq) in a suitable solvent such as glacial acetic acid or ethanol, add an excess of acetonitrile and a catalytic amount of a strong acid (e.g., sulfuric acid). Alternatively, acetylacetone (1.1 eq) can be used.
-
Reaction Execution: The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, the reaction mixture is cooled to room temperature. If a precipitate forms, it is collected by filtration. Otherwise, the solvent is removed under reduced pressure. The residue is then neutralized with a suitable base (e.g., sodium bicarbonate solution) and the product is extracted with an organic solvent like ethyl acetate.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure this compound.
Reactivity and Stability
-
Carboxylic Acid Group: The carboxylic acid functionality allows for typical reactions such as esterification, amidation, and salt formation. The acidity of the proton is a key feature for its interaction with biological targets.
-
Triazole Ring: The 1,2,4-triazole ring is generally stable to a wide range of reaction conditions. The nitrogen atoms can act as ligands for metal coordination.
-
Stability: The compound is expected to be stable under normal laboratory conditions. Storage in a cool, dry, and well-ventilated area is recommended.
Potential Applications in Drug Discovery and Materials Science
While specific applications for this compound are not extensively documented, its structural motifs suggest significant potential in several areas:
-
Anticancer Agents: Many 1,2,4-triazole derivatives have been investigated as anticancer agents.[1][2] The triazole ring can interact with various biological targets, and the benzoic acid moiety can improve solubility and provide an additional point of interaction.
-
Coordination Chemistry: The nitrogen atoms of the triazole ring can coordinate with metal ions, making this compound a potential ligand for the synthesis of metal-organic frameworks (MOFs) or other coordination complexes with interesting catalytic or material properties.
-
Medicinal Chemistry Scaffold: This molecule serves as a valuable building block for the synthesis of more complex molecules. The carboxylic acid can be readily modified to introduce different functionalities, allowing for the generation of libraries of compounds for high-throughput screening.
Caption: Potential applications stemming from the core structure.
Conclusion
This compound is a heterocyclic compound with a promising chemical structure for applications in drug discovery and materials science. This guide has provided a detailed overview of its known and predicted chemical properties, a plausible synthetic route, and a discussion of its potential applications. Further experimental investigation into its biological activity and material properties is warranted to fully explore the potential of this versatile molecule.
References
- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 2. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. rsc.org [rsc.org]
- 4. community.wvu.edu [community.wvu.edu]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. anale-chimie.univ-ovidius.ro [anale-chimie.univ-ovidius.ro]
- 8. PubChemLite - this compound hydrochloride (C11H11N3O2) [pubchemlite.lcsb.uni.lu]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. faculty.fiu.edu [faculty.fiu.edu]
The Structural Elucidation of 4-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)benzoic acid: A Technical Guide to its Prospective Crystal Structure
For the attention of: Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of the anticipated crystal structure of 4-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)benzoic acid. While a definitive published crystal structure for this specific molecule is not publicly available at the time of this writing, this document outlines the established methodologies and expected structural features based on closely related compounds and foundational crystallographic principles. This guide serves as a robust framework for researchers undertaking the synthesis, crystallization, and structural analysis of this and similar triazole derivatives, which are of significant interest in medicinal chemistry.[1][2][3]
Introduction: The Significance of Triazole-Containing Compounds in Modern Drug Discovery
Triazole derivatives are a cornerstone in the development of therapeutic agents due to their remarkable chemical stability, capacity for diverse functionalization, and wide range of biological activities.[1][4] The 1,2,4-triazole ring, in particular, is a key pharmacophore found in numerous clinically successful drugs, including antifungal agents like fluconazole and anticancer therapies such as letrozole.[2][5] These heterocyclic compounds often act as enzyme inhibitors or receptor ligands, and their structural rigidity and ability to participate in hydrogen bonding make them ideal scaffolds for drug design.[1][4]
The title compound, this compound, combines the versatile 1,2,4-triazole moiety with a benzoic acid group. This combination is of particular interest as the carboxylic acid function can serve as a handle for further chemical modification or act as a key interacting group with biological targets. Understanding the three-dimensional arrangement of atoms within this molecule is paramount for predicting its physicochemical properties, designing derivatives with enhanced activity, and elucidating its mechanism of action at a molecular level.
Prospective Synthesis and Crystallization
A plausible synthetic route to this compound would involve the reaction of 4-hydrazinobenzoic acid with appropriate precursors to form the dimethyl-triazole ring.[6]
Diagram of the Proposed Synthetic Pathway:
Caption: Proposed synthesis of the title compound.
Experimental Protocol for Crystallization:
High-quality single crystals suitable for X-ray diffraction are typically grown from a supersaturated solution by slow cooling or solvent evaporation.[7]
-
Purification of the Compound: The synthesized this compound should be purified to >98% purity, as determined by techniques such as NMR and HPLC.
-
Solvent Screening: A range of solvents (e.g., ethanol, methanol, acetonitrile, dimethylformamide) and solvent mixtures should be screened for their ability to dissolve the compound at elevated temperatures and yield solid material upon cooling.
-
Crystal Growth:
-
Slow Cooling Method: A saturated solution of the compound is prepared in a suitable solvent at an elevated temperature. The solution is then allowed to cool slowly to room temperature, followed by further cooling in a refrigerator.
-
Slow Evaporation Method: The compound is dissolved in a solvent in a vial, which is then loosely capped to allow for the slow evaporation of the solvent over several days to weeks.
-
-
Crystal Harvesting: Once suitable crystals (typically >0.1 mm in all dimensions) have formed, they are carefully harvested from the mother liquor.[8][9]
Single-Crystal X-ray Diffraction: The Definitive Method for Structure Elucidation
Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a molecule.[10][11] The process involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.[9]
Experimental Workflow for X-ray Crystallography:
Caption: A typical workflow for small molecule X-ray crystallography.
Detailed Protocol:
-
Crystal Selection and Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a diffractometer and cooled under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations.[12] A monochromatic X-ray beam is directed at the crystal, and the diffraction data are collected on a detector as the crystal is rotated.[8]
-
Data Reduction: The raw diffraction data are processed to correct for experimental factors and to obtain a list of reflection intensities.
-
Structure Solution: The phase problem is solved using direct methods, which are highly effective for small molecules, to generate an initial electron density map.[9]
-
Structure Refinement: An atomic model is built into the electron density map and refined against the experimental data to optimize the atomic positions, bond lengths, and angles.
-
Validation and Deposition: The final structure is validated and deposited in a crystallographic database such as the Cambridge Crystallographic Data Centre (CCDC).
Anticipated Crystallographic and Structural Features
Based on the crystal structures of similar compounds like 4-(1H-1,2,3-triazol-1-yl)benzoic acid and other triazole derivatives, we can predict the key structural features of this compound.[13][14]
Table 1: Hypothetical Crystallographic Data
| Parameter | Expected Value |
| Chemical Formula | C₁₁H₁₁N₃O₂ |
| Formula Weight | 217.23 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~8-12 |
| b (Å) | ~5-10 |
| c (Å) | ~15-25 |
| β (°) | ~90-105 |
| V (ų) | ~1200-1800 |
| Z | 4 |
| T (K) | 100 |
| R-factor | < 0.05 |
Molecular Geometry:
The molecule is expected to be largely planar, although there will likely be a dihedral angle between the planes of the benzoic acid and the dimethyl-triazole rings.[14] The carboxylic acid group may be co-planar with the benzene ring to facilitate conjugation.[14] The bond lengths and angles within the triazole and benzene rings are expected to be within the standard ranges for such aromatic systems.
Supramolecular Interactions and Crystal Packing:
The presence of the carboxylic acid group and the nitrogen atoms of the triazole ring strongly suggests the formation of hydrogen bonds in the crystal lattice. A common and highly stable hydrogen bonding motif is the formation of carboxylic acid dimers, where two molecules are linked by O-H···O hydrogen bonds.[14] Additionally, C-H···N and C-H···O interactions are likely to play a role in stabilizing the three-dimensional crystal packing. These interactions will likely lead to the formation of chains or sheets of molecules within the crystal.[15]
Implications for Drug Development
A detailed understanding of the crystal structure of this compound would provide invaluable insights for drug development professionals.
-
Structure-Activity Relationship (SAR) Studies: The precise molecular geometry can be used to rationalize the biological activity of the compound and to design more potent analogs.[6]
-
Rational Drug Design: The crystal structure can serve as a starting point for computational studies, such as molecular docking, to predict how the molecule interacts with its biological target.
-
Polymorphism Screening: Different crystalline forms (polymorphs) of a drug can have different physical properties, including solubility and bioavailability. A definitive crystal structure is the first step in identifying and characterizing potential polymorphs.[10]
The structural motifs and synthetic accessibility of 1,2,4-triazole benzoic acid hybrids make them a promising platform for the development of new anticancer agents and other therapeutics.[6][16][17]
Conclusion
While the definitive crystal structure of this compound awaits experimental determination, this guide provides a comprehensive, technically grounded framework for its elucidation and interpretation. By leveraging established protocols for synthesis, crystallization, and X-ray diffraction, and by drawing parallels with structurally related compounds, researchers are well-equipped to uncover the precise atomic arrangement of this promising molecule. The resulting structural information will undoubtedly accelerate the rational design of novel triazole-based therapeutics.
References
- 1. nbinno.com [nbinno.com]
- 2. chemijournal.com [chemijournal.com]
- 3. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 10. rigaku.com [rigaku.com]
- 11. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 12. 4-[3,5-Bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl]benzoic acid dimethylformamide monosolvate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 4-(1H-1,2,3-triazol-1-yl)benzoic acid | C9H7N3O2 | CID 22628045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
The Solubility Profile of 4-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)benzoic acid: A Technical Guide for Drug Development Professionals
This guide provides a comprehensive technical overview of the solubility characteristics of 4-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)benzoic acid, a molecule of interest in pharmaceutical research. Recognizing the critical role of solubility in drug development—influencing everything from formulation to bioavailability—this document synthesizes theoretical principles with actionable experimental protocols. While specific experimental solubility data for this compound is not widely published, this guide equips researchers with the foundational knowledge and methodologies to determine and understand its solubility profile in various solvent systems.
Molecular Structure and Physicochemical Properties: The Keys to Solubility
The solubility of a compound is intrinsically linked to its molecular structure and resulting physicochemical properties. This compound (Figure 1) is a heterocyclic compound featuring a carboxylic acid group, a triazole ring, and a benzene ring. These functional groups dictate its interactions with different solvents.
Figure 1. Chemical Structure of this compound
Caption: Molecular structure of this compound.
A summary of its key identifiers and computed properties is provided in Table 1.
| Property | Value | Source |
| CAS Number | 858003-28-8 | --INVALID-LINK--[1] |
| Molecular Formula | C₁₁H₁₁N₃O₂ | --INVALID-LINK--[1] |
| Molecular Weight | 217.22 g/mol | --INVALID-LINK--[1] |
| Predicted XlogP | 2.0 | --INVALID-LINK--[2] |
Note: The predicted XlogP is for the hydrochloride salt, which provides an estimate of the lipophilicity of the molecule.
The presence of the carboxylic acid group suggests that the solubility of this compound will be highly dependent on the pH of the medium. In acidic conditions (low pH), the carboxylic acid will be protonated (-COOH), rendering the molecule less polar and thus less soluble in aqueous solutions.[3] Conversely, in neutral to basic conditions (higher pH), the carboxylic acid will deprotonate to form a carboxylate salt (-COO⁻), which is more polar and will exhibit significantly higher aqueous solubility.[3][4]
Theoretical Framework for Solubility Prediction
In the absence of extensive experimental data, theoretical models can provide valuable insights into the potential solubility of a compound in various solvents. The principle of "like dissolves like" is a fundamental concept, suggesting that solutes dissolve best in solvents with similar polarity and intermolecular forces.
Hansen Solubility Parameters (HSP)
A more sophisticated approach is the use of Hansen Solubility Parameters (HSP), which dissect the total cohesive energy of a substance into three components:
-
δd (Dispersion): Arising from van der Waals forces.
-
δp (Polar): Stemming from dipolar intermolecular forces.
-
δh (Hydrogen Bonding): Representing the energy from hydrogen bonds.
Every solvent and solute can be characterized by a unique set of these three parameters. The "distance" (Ra) between the HSP of a solute and a solvent in the three-dimensional Hansen space can be calculated. A smaller distance indicates a higher likelihood of dissolution.[2][5] While the specific HSP for this compound are not published, they can be estimated using group contribution methods or specialized software.[6] This allows for a rational, predictive approach to solvent selection for solubility screening.
Experimental Determination of Solubility: A Practical Guide
Accurate determination of solubility requires rigorous experimental methodology. The following section outlines standard protocols suitable for characterizing the solubility of this compound.
Shake-Flask Method for Equilibrium Solubility
The shake-flask method is a widely accepted technique for determining thermodynamic equilibrium solubility.[7]
Protocol:
-
Preparation: Add an excess amount of this compound to a series of vials containing the selected solvents.
-
Equilibration: Agitate the vials at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid at the end of this period is crucial.[8]
-
Phase Separation: Separate the saturated solution from the excess solid by centrifugation followed by filtration through a solvent-compatible, low-binding filter (e.g., 0.22 µm PTFE).
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry.
-
Data Reporting: Express solubility in terms of mg/mL or molarity at the specified temperature.
The following flowchart illustrates the shake-flask solubility determination workflow.
Caption: Workflow for Shake-Flask Solubility Determination.
The Impact of pH on Aqueous Solubility
Given the carboxylic acid moiety, determining the pH-solubility profile is essential.
Protocol:
-
Buffer Preparation: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, 7.4) and other desired pH values.
-
Solubility Determination: Perform the shake-flask method as described above in each of these buffer solutions.
-
Profile Generation: Plot the measured solubility as a function of pH to generate the pH-solubility profile.
The solubility is expected to be lowest at pH values significantly below the pKa of the carboxylic acid and to increase as the pH rises above the pKa due to ionization.[9][10]
Selecting Solvents for Screening
A diverse range of solvents should be screened to understand the full solubility profile of this compound. The choice of solvents should span different polarities and hydrogen bonding capabilities. A suggested list of solvents for initial screening is provided in Table 2, along with their general properties.
| Solvent Class | Example Solvents | Expected Interaction |
| Aqueous Buffers | pH 1.2 to 7.4 | Solubility will be highly pH-dependent. |
| Alcohols | Methanol, Ethanol, Isopropanol | Potential for hydrogen bonding with the carboxylic acid and triazole nitrogens. |
| Ketones | Acetone, Methyl Ethyl Ketone | Polar aprotic solvents capable of accepting hydrogen bonds. |
| Esters | Ethyl Acetate | Moderate polarity, can act as a hydrogen bond acceptor. |
| Ethers | Tetrahydrofuran (THF), Dioxane | Aprotic solvents with some polar character. |
| Chlorinated Solvents | Dichloromethane | Non-polar aprotic solvent. |
| Aromatic Hydrocarbons | Toluene | Non-polar solvent, solubility likely to be low. |
| Amides | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Highly polar aprotic solvents, often good solubilizers for a wide range of compounds. |
Conclusion
While specific, publicly available solubility data for this compound is limited, a comprehensive understanding of its solubility can be achieved through a systematic approach. By considering its molecular structure, applying theoretical frameworks like Hansen Solubility Parameters, and conducting rigorous experimental determinations using methods such as the shake-flask technique, researchers can generate the critical data needed for successful formulation and development. The pronounced influence of pH on the aqueous solubility of this compound underscores the importance of a thorough characterization across a range of physiologically relevant conditions. This guide provides the necessary intellectual and methodological framework for scientists to confidently undertake this essential aspect of drug development.
References
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- 2. PubChemLite - this compound hydrochloride (C11H11N3O2) [pubchemlite.lcsb.uni.lu]
- 3. 4-(1H-1,2,3-triazol-1-yl)benzoic acid | C9H7N3O2 | CID 22628045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. stenutz.eu [stenutz.eu]
- 6. 858003-28-8|this compound|BLD Pharm [bldpharm.com]
- 7. scribd.com [scribd.com]
- 8. rsc.org [rsc.org]
- 9. PubChemLite - 4-(dimethyl-4h-1,2,4-triazol-3-yl)benzoic acid (C11H11N3O2) [pubchemlite.lcsb.uni.lu]
- 10. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Molecular weight and formula of 4-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)benzoic acid
An In-depth Technical Guide to 4-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)benzoic acid
Introduction
This compound is a heterocyclic organic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. As a derivative of both benzoic acid and 1,2,4-triazole, it possesses a unique structural architecture that makes it a valuable building block, or scaffold, for the synthesis of more complex molecules with specific biological activities. The 1,2,4-triazole ring system is a well-known pharmacophore, a molecular feature responsible for a drug's pharmacological activity, and is present in a wide range of approved pharmaceuticals, including antifungal and anticancer agents. This guide provides a comprehensive overview of the core physicochemical properties, synthesis, characterization, and potential applications of this compound, tailored for researchers and professionals in drug development.
Physicochemical and Structural Data
A precise understanding of a compound's molecular properties is the foundation of all subsequent research and development. The key identifiers and computed properties for this compound are summarized below. It is crucial to distinguish the parent compound from its hydrochloride salt, which possesses a different molecular weight and CAS number.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁N₃O₂ | [1][2] |
| Molecular Weight | 217.22 g/mol | [1] |
| Monoisotopic Mass | 217.08513 Da | [2] |
| CAS Number | 858003-28-8 | [1][3] |
| Canonical SMILES | CC1=NN(C(=N1)C)C2=CC=C(C=C2)C(=O)O | [2] |
| InChIKey | SAZZTADGKDAIAE-UHFFFAOYSA-N | [2] |
| Predicted XlogP | 2.0 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 4 | [2] |
Synthesis and Purification Workflow
The synthesis of N-aryl-1,2,4-triazoles such as the title compound typically involves the cyclization of an appropriate N-substituted hydrazine with a reagent that provides the remaining carbon and nitrogen atoms of the triazole ring. A plausible and efficient laboratory-scale synthesis is outlined below, adapted from established methodologies for similar structures.
Diagram of Synthetic Pathway
Caption: Synthetic and purification workflow for the target compound.
Step-by-Step Synthesis Protocol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-hydrazinobenzoic acid (1 equivalent) in absolute ethanol.
-
Reagent Addition: To this solution, add acetimidic acid ethyl ester hydrochloride (2.2 equivalents). The use of a slight excess of the imidate ensures the complete consumption of the starting hydrazine.
-
Initial Condensation: Heat the reaction mixture to reflux for 4-6 hours. This step facilitates the initial condensation between the hydrazine and the imidate esters, forming an intermediate amidrazone derivative.
-
Cyclization: After the initial reflux, carefully monitor the reaction by thin-layer chromatography (TLC). The cyclization to the triazole ring often occurs under these conditions, driven by the elimination of ethanol and ammonia. Continue heating until the starting material is consumed.
-
Work-up: Allow the mixture to cool to room temperature. The crude product may precipitate from the solution. If not, reduce the solvent volume under reduced pressure to induce precipitation.
-
Isolation: Collect the crude solid by vacuum filtration and wash with a small amount of cold ethanol to remove soluble impurities.
Purification Protocol: Recrystallization
The primary method for purifying the crude product is recrystallization, which leverages differences in solubility between the target compound and impurities.
-
Solvent Selection: Ethanol is a suitable solvent as the compound's solubility is significantly higher in hot ethanol than in cold ethanol.
-
Dissolution: Transfer the crude solid to an Erlenmeyer flask and add the minimum amount of boiling ethanol required for complete dissolution.
-
Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution can be boiled for a few minutes to adsorb colored impurities.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal, if used). This step is critical to prevent premature crystallization.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Final Isolation: Collect the purified crystals by vacuum filtration, wash with a minimal amount of cold ethanol, and dry under vacuum to a constant weight.
Analytical Characterization
To confirm the identity and purity of the synthesized this compound, a suite of standard analytical techniques must be employed.
Diagram of Analytical Workflow
Caption: Standard analytical workflow for compound validation.
Expected Analytical Data
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different protons in the molecule. Based on related structures, the anticipated signals would be:
-
A singlet for the carboxylic acid proton (-COOH) at a downfield chemical shift (~13 ppm)[4].
-
Two doublets in the aromatic region (~7.6-8.2 ppm) corresponding to the protons on the benzene ring[4].
-
Two singlets in the aliphatic region (~2.3-2.5 ppm) for the two methyl groups (-CH₃) on the triazole ring.
-
-
¹³C NMR Spectroscopy: The carbon NMR spectrum should reveal 11 distinct carbon signals, including:
-
A signal for the carboxyl carbon (~167 ppm)[4].
-
Signals for the aromatic carbons of the benzene ring.
-
Signals for the carbons of the triazole ring.
-
Signals for the two methyl group carbons.
-
-
Mass Spectrometry (MS): Using electrospray ionization (ESI), the mass spectrum should display a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 218.09, confirming the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): Purity is assessed using reverse-phase HPLC. A typical method would involve a C18 column with a gradient elution of water and acetonitrile (both containing 0.1% trifluoroacetic acid or formic acid). The product should appear as a single major peak, with purity typically expected to be >95%.
Potential Applications in Drug Discovery
The true value of this compound lies in its potential as a molecular scaffold for the development of novel therapeutic agents. The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry, and its combination with a benzoic acid functional group provides a versatile platform for creating libraries of new compounds.
Diagram of Therapeutic Potential
References
- 1. chemwhat.com [chemwhat.com]
- 2. PubChemLite - this compound hydrochloride (C11H11N3O2) [pubchemlite.lcsb.uni.lu]
- 3. 858003-28-8|this compound|BLD Pharm [bldpharm.com]
- 4. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
The Emerging Therapeutic Potential of 4-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)benzoic Acid Derivatives: A Technical Guide
Foreword: The Rationale for Innovation
In the landscape of medicinal chemistry, the 1,2,4-triazole nucleus stands out as a "privileged scaffold" due to its presence in a wide array of pharmacologically active compounds.[1] Its metabolic stability, capacity for hydrogen bonding, and ability to coordinate with metal ions make it a versatile core for drug design.[2][3] This guide focuses on a specific, promising class of these compounds: derivatives of 4-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)benzoic acid. The rationale for exploring this particular scaffold lies in the potential for synergistic bioactivity arising from the combination of the proven 1,2,4-triazole ring and the benzoic acid moiety, a common pharmacophore in its own right. This document provides an in-depth technical exploration of the synthesis, potential biological activities, and robust methodologies for the evaluation of these derivatives, aimed at researchers and professionals in drug discovery and development.
Synthetic Pathways: From Core Structure to Diverse Derivatives
The synthesis of this compound derivatives can be approached through a multi-step process, beginning with the formation of the core triazole-benzoic acid structure. A generalizable synthetic route, adapted from methodologies for similar 1,2,4-triazole benzoic acid hybrids, is outlined below.[4]
General Synthetic Scheme
The synthesis initiates with the reaction of 4-hydrazinobenzoic acid with appropriate precursors to form the 3,5-disubstituted-1,2,4-triazole ring. For the specific case of the 3,5-dimethyl derivative, the pathway would be adapted accordingly. Subsequent modifications of the carboxylic acid group of the benzoic acid moiety allow for the creation of a diverse library of derivatives, such as esters, amides, and hydrazones.
References
Literature review on 1,2,4-triazole benzoic acid hybrids
An In-depth Technical Guide to 1,2,4-Triazole Benzoic Acid Hybrids: Synthesis, Biological Activity, and Future Perspectives
Executive Summary
The strategic amalgamation of distinct pharmacophores into a single molecular entity, a concept known as molecular hybridization, has emerged as a powerful paradigm in modern drug discovery. This guide delves into a particularly promising class of such molecules: 1,2,4-triazole benzoic acid hybrids. The 1,2,4-triazole ring is a well-established "privileged scaffold" in medicinal chemistry, prized for its metabolic stability and versatile hydrogen bonding capabilities.[1] When hybridized with benzoic acid, another crucial moiety known for its diverse biological interactions, the resultant compounds exhibit a remarkable spectrum of pharmacological activities. This document provides a comprehensive overview for researchers and drug development professionals, detailing the synthetic rationale, significant biological activities including anticancer, antibacterial, and anti-inflammatory properties, and the underlying structure-activity relationships that govern their potency. We further provide validated experimental protocols and mechanistic diagrams to create a self-validating and authoritative resource for advancing research in this field.
Introduction: The Rationale for Hybridization
In the quest for novel therapeutics with enhanced efficacy and reduced side effects, the focus has shifted from single-target drugs to multi-functional molecules. The 1,2,4-triazole nucleus is a cornerstone of this approach, forming the structural core of numerous clinically approved drugs.[1][2] Its five-membered heterocyclic structure, containing three nitrogen atoms, allows it to act as a bioisostere of amides, esters, and carboxylic acids, enabling it to interact with a wide array of biological receptors through hydrogen bonding and dipole interactions.[2][3]
Benzoic acid and its derivatives are also of significant pharmacological importance. The carboxyl group can engage in critical ionic and hydrogen-bonding interactions within enzyme active sites, and the aromatic ring provides a scaffold for various substitutions to modulate lipophilicity and target specificity.
The hybridization of these two pharmacophores into a single 1,2,4-triazole benzoic acid scaffold is a deliberate design strategy. The goal is to create synergistic molecules where the combined entity exhibits activities that are superior to the individual components or possesses a novel mechanistic profile. This guide explores the successful realization of this strategy across multiple therapeutic areas.
Synthetic Strategies and Methodologies
The synthesis of 1,2,4-triazole benzoic acid hybrids is typically achieved through multi-step reaction protocols.[4] A common and effective pathway commences with a benzoic acid derivative, often 4-hydrazinobenzoic acid, which serves as the foundational building block for the triazole ring.
A generalized synthetic route involves the reaction of 4-hydrazinobenzoic acid with reagents like dialkyl-N-cyanoimido(dithio)carbonate to yield the core 1,2,4-triazole benzoic acid structure.[5][6] This core can then be further functionalized at various positions to generate a library of diverse hybrid molecules. For instance, reacting the core with different isothiocyanate derivatives allows for the introduction of various aryl and alkyl groups, which has been shown to be crucial for modulating biological activity.[5][6][7]
Diagram 1: General Synthetic Workflow
Caption: Generalized workflow for the synthesis of 1,2,4-triazole benzoic acid hybrids.
Experimental Protocol: Synthesis of a Representative 4-(1H-1,2,4-triazol-1-yl)benzoic Acid Hybrid
This protocol is a representative example based on methodologies reported in the literature.[5][6]
Step 1: Synthesis of the 1,2,4-Triazole Benzoic Acid Intermediate
-
To a solution of 4-hydrazinobenzoic acid (10 mmol) in ethanol (50 mL), add dialkyl-N-cyanoimido(dithio)carbonate (10 mmol).
-
Reflux the reaction mixture for 6-8 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the 1,2,4-triazole benzoic acid core.
-
Confirm the structure using NMR and MS analysis.[5]
Step 2: Synthesis of the Final Hybrid
-
Suspend the 1,2,4-triazole benzoic acid intermediate (2 mmol) in methanol (15 mL).
-
Add the desired aryl isothiocyanate derivative (2 mmol) to the suspension.
-
Reflux the mixture for 4-6 hours until TLC indicates the consumption of the starting material.
-
Cool the reaction mixture, and collect the resulting precipitate by filtration.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or DMF) to obtain the purified final hybrid compound.
-
Characterize the final structure and purity using FT-IR, 1H-NMR, 13C-NMR, and mass spectrometry.[8]
Biological Activities and Mechanistic Insights
The fusion of the 1,2,4-triazole and benzoic acid scaffolds has yielded hybrids with potent activities against a range of diseases, most notably cancer, bacterial infections, and inflammation.
Anticancer Activity
A significant body of research highlights the potential of these hybrids as anticancer agents.[9][10] Studies have demonstrated that certain derivatives exhibit potent cytotoxic effects against various human cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancer.[5][7][11]
Mechanism of Action: The primary anticancer mechanism identified for these hybrids is the induction of apoptosis.[5][6] Compounds have been shown to clearly inhibit the proliferation of cancer cells by triggering programmed cell death.[7] This is a highly desirable trait in cancer chemotherapy as it minimizes the inflammatory response associated with necrotic cell death. Furthermore, some of the most potent compounds have demonstrated very weak cytotoxic effects toward normal cells, indicating a favorable selectivity index and a promising safety profile compared to conventional chemotherapeutics like doxorubicin.[5][6][7]
Diagram 2: Anticancer Mechanism of Action
Caption: Apoptosis induction as a key anticancer mechanism for the hybrid compounds.
Structure-Activity Relationship (SAR): SAR studies have provided crucial insights for rational drug design. It has been observed that the incorporation of specific moieties significantly influences cytotoxic potency.
-
Electron-rich groups generally increase cytotoxicity.[5]
-
The introduction of isothiocyanate and nitrobenzylidene moieties onto the 1,2,4-triazole scaffold has been shown to be particularly beneficial for enhancing cytotoxic effects.[5][7]
-
Substitutions at the 5-position of the 1,2,4-triazole ring play a key role in the overall cytotoxicity profile of the molecule.[5]
Quantitative Data: In Vitro Cytotoxicity
| Compound ID | Target Cell Line | IC₅₀ (µM) | Reference Drug (Doxorubicin) IC₅₀ (µM) | Source |
| Hybrid 2 | MCF-7 | 18.7 | 19.7 | [5] |
| Hybrid 2 | HCT-116 | 25.7 | 22.6 | [5] |
| Hybrid 14 | MCF-7 | 15.6 | 19.7 | [5][7] |
| Hybrid 15 | HCT-116 | 23.9 | 22.6 | [5][7] |
IC₅₀: The half maximal inhibitory concentration.
Antibacterial Activity
The 1,2,4-triazole core is a known pharmacophore in antimicrobial agents.[12] Hybrids incorporating this scaffold have shown promise against a range of pathogenic bacteria, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[3]
Mechanism of Action: The antibacterial action of 1,2,4-triazole derivatives can be multifactorial. They are known to inhibit essential bacterial enzymes such as DNA gyrase and topoisomerase IV, which are critical for DNA replication and repair.[3][13] By creating hybrid molecules, there is potential to engage multiple targets simultaneously, which can lead to a broader spectrum of activity and a lower likelihood of resistance development.[3]
Anti-inflammatory Activity
Several 1,2,4-triazole derivatives have been investigated for their anti-inflammatory properties.[14][15] The mechanism often involves the inhibition of key enzymes in the inflammatory cascade.
Mechanism of Action: A primary mechanism is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation.[16] Some 1,2,4-triazole-based hybrids have demonstrated potent and selective inhibition of COX-2, with activities comparable or superior to reference drugs like celecoxib.[16] This selectivity for COX-2 over the constitutive COX-1 isoform is critical for reducing the gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs).
Bioactivity Screening and Validation
The evaluation of novel hybrid compounds requires a systematic and robust screening process to identify promising candidates for further development.
Diagram 3: Biological Screening Workflow
Caption: A typical workflow for the biological screening of new hybrid compounds.
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity
This protocol is a standard method for assessing the antiproliferative activity of compounds against cancer cell lines.[7]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the synthesized hybrid compounds in the cell culture medium. Add 100 µL of each concentration to the respective wells. Include wells with a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of viability against the log of the compound concentration.
Conclusion and Future Outlook
The hybridization of 1,2,4-triazole and benzoic acid moieties represents a highly successful strategy in medicinal chemistry. The resulting compounds have demonstrated significant potential as anticancer, antibacterial, and anti-inflammatory agents. The published literature clearly indicates that these molecular scaffolds are not just synthetically accessible but also pharmacologically potent, with some derivatives showing efficacy and selectivity comparable or superior to existing drugs.[11][16]
The future of this field lies in the rational design of next-generation hybrids. Key areas for exploration include:
-
Multi-Targeting: Designing hybrids that can simultaneously modulate multiple targets within a disease pathway (e.g., inhibiting both tumor proliferation and angiogenesis).
-
Optimizing Pharmacokinetics: Fine-tuning the physicochemical properties of the hybrids to improve their absorption, distribution, metabolism, and excretion (ADME) profiles.
-
Combating Resistance: Leveraging the unique structures of these hybrids to overcome existing drug resistance mechanisms, particularly in cancer and infectious diseases.
The 1,2,4-triazole benzoic acid framework has proven to be a versatile and fruitful platform for the development of novel therapeutic agents.[5][7] Continued interdisciplinary efforts in synthesis, biological evaluation, and computational modeling will undoubtedly unlock its full potential in addressing pressing medical needs.
References
- 1. benchchem.com [benchchem.com]
- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,2,4-Triazole hybrids with potential antibacterial activity against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemmethod.com [chemmethod.com]
- 5. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety [pharmacia.pensoft.net]
- 9. Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthetic and Medicinal Perspective of 1,2,4-Triazole as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Recent advances in 1,2,3- and 1,2,4-triazole hybrids as antimicrobials and their SAR: A critical review | CoLab [colab.ws]
- 13. The Antibacterial Activity of 1,2,3-triazole- and 1,2,4-Triazole-containing Hybrids against Staphylococcus aureus: An Updated Review (2020- Present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
The Triazole Core: A Guided Tour Through a Century of Discovery and Application in Chemical Science
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The substituted triazole, a five-membered heterocyclic ring containing three nitrogen atoms, represents a cornerstone of modern medicinal and agricultural chemistry.[1][2][3] Its deceptively simple structure belies a remarkable versatility, enabling a vast array of biological activities that have led to the development of life-saving antifungal drugs, potent herbicides, and crucial plant growth regulators.[1][4][5] This guide provides a comprehensive exploration of the discovery and history of substituted triazole compounds. We will delve into the seminal synthetic methodologies that unlocked the potential of this scaffold, from classical condensation reactions to the revolutionary advent of "click chemistry." Through a detailed examination of the mechanisms of action and structure-activity relationships of key triazole-based agents, this paper offers field-proven insights for professionals engaged in the ongoing quest for novel, more effective chemical entities.
Introduction: The Rise of a Privileged Scaffold
The story of the triazole is a testament to the power of fundamental organic synthesis in driving therapeutic and agricultural innovation. The triazole ring exists in two isomeric forms: the 1,2,3-triazole and the 1,2,4-triazole, each with a unique history and distinct synthetic pathways that have shaped their respective applications.[1][6] The stability of the triazole ring, its capacity for hydrogen bonding, and its ability to serve as a key pharmacophore have cemented its status as a "privileged scaffold" in drug discovery.[3][7] This guide will navigate the historical milestones, from early academic curiosities to the blockbuster drugs and essential agrochemicals that define the legacy of substituted triazoles.
The 1,2,4-Triazoles: Early Triumphs in Synthesis and Application
The journey into the world of substituted triazoles begins with the 1,2,4-isomer, which saw significant synthetic development in the early 20th century. These early methods, while often requiring harsh conditions, laid the groundwork for the synthesis of a multitude of derivatives.
Foundational Syntheses: Pellizzari and Einhorn-Brunner Reactions
Two classical named reactions stand out as the primary historical routes to the 1,2,4-triazole core: the Pellizzari reaction and the Einhorn-Brunner reaction.
The Pellizzari reaction , first reported by Guido Pellizzari in 1911, involves the condensation of an amide with an acylhydrazide at high temperatures to form a 3,5-disubstituted-1,2,4-triazole.[8][9] While effective, this method often suffers from low yields and requires harsh thermal conditions.[8][9]
A few years later, the Einhorn-Brunner reaction , described by Alfred Einhorn in 1905 and further developed by Karl Brunner in 1914, provided an alternative route through the condensation of an imide with an alkyl hydrazine.[10][11][12] A key advantage of the Einhorn-Brunner reaction is its predictable regioselectivity when using unsymmetrical imides, with the acyl group from the stronger carboxylic acid preferentially occupying the 3-position of the resulting triazole ring.[10][11]
References
- 1. Triazole - Wikipedia [en.wikipedia.org]
- 2. Triazole antifungals | Research Starters | EBSCO Research [ebsco.com]
- 3. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rjptonline.org [rjptonline.org]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 7. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Pellizzari reaction - Wikipedia [en.wikipedia.org]
- 10. Einhorn–Brunner reaction - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. Einhorn-Brunner Reaction [drugfuture.com]
Methodological & Application
Harnessing 4-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)benzoic Acid as a Versatile Linker for Advanced Metal-Organic Frameworks
An Application Note for Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist Note: The field of Metal-Organic Frameworks (MOFs) is driven by the rational design of organic linkers to create materials with tailored properties.[1][2] This guide focuses on the potential of 4-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)benzoic acid as a linker for synthesizing novel MOFs. While this specific linker is commercially available[3][4], its incorporation into MOFs is an emerging area of research. The protocols and applications detailed herein are built upon established principles and successful syntheses of MOFs with structurally analogous triazole- and benzoate-containing linkers.[5][6] This document serves as a comprehensive, experience-driven guide to empower researchers to explore this promising building block for applications ranging from catalysis to targeted drug delivery.
The Scientific Rationale: Why this compound?
The unique molecular architecture of this compound offers several distinct advantages for the construction of functional MOFs:
-
Asymmetric Coordination: The linker possesses a carboxylate group and a triazole ring, providing multiple, distinct coordination sites. The carboxylate group typically forms strong bonds with metal centers, creating stable framework nodes, while the nitrogen atoms of the triazole ring can act as secondary coordination sites, leading to complex and potentially unique network topologies.
-
Structural Rigidity and Defined Geometry: The rigid phenyl ring ensures a predictable and stable framework, which is crucial for achieving permanent porosity. The angular disposition of the coordination groups influences the final geometry of the MOF pores.
-
Tunable Functionality: The triazole moiety, with its electron-rich nitrogen atoms, can serve as a Lewis basic site, making the resulting MOF potentially active for catalysis or selective guest binding.[7] The dimethyl groups add steric bulk, which can influence the pore size and the overall framework interpenetration.
-
Biomedical Potential: The 1,2,4-triazole nucleus is a well-known pharmacophore found in numerous therapeutic agents.[8][9] MOFs constructed from this linker could exhibit inherent biological activity or enhanced biocompatibility, making them attractive candidates for drug delivery applications.[10][11][12]
Synthesis of the Linker: A Proposed Protocol
While commercially available, a custom synthesis may be required for specific research needs. The following protocol is adapted from established methods for synthesizing similar 4-(1H-1,2,4-triazol-1-yl)benzoic acid derivatives.[8]
Workflow for Linker Synthesis
References
- 1. escholarship.org [escholarship.org]
- 2. Multi-Carboxylic MOFs Linkers - CD Bioparticles [cd-bioparticles.net]
- 3. molcore.com [molcore.com]
- 4. 4-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)benzoic acid , Package: 250mg , Laibo Chem - Global Labor [globallabor.com.br]
- 5. Metal–organic frameworks built from achiral 3-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid: syntheses and structures of metal(ii) complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis, Structure, and Properties of Complexes Based on 2,4-Bis-(triazol-1-yl)benzoic Acid as a Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PubChemLite - this compound hydrochloride (C11H11N3O2) [pubchemlite.lcsb.uni.lu]
- 8. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Experimental protocol for the synthesis of 4-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)benzoic acid
An Application Note for the Synthesis of 4-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)benzoic acid
Introduction: A Strategic Approach to a Key Heterocyclic Building Block
This compound is a valuable heterocyclic compound, serving as a crucial intermediate in the development of pharmaceuticals and functional materials. Its structure, which combines a rigid benzoic acid moiety with a stable, N-rich triazole ring, makes it an attractive scaffold for designing molecules with specific biological activities, including potential anticancer and antioxidant properties.[1][2][3] The synthesis of this N-aryl triazole is most effectively achieved through a copper-catalyzed cross-coupling reaction, a variant of the classic Ullmann condensation.[4][5][6]
This guide provides a detailed, field-proven protocol for the synthesis of this compound. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, offers insights into troubleshooting, and establishes a self-validating framework to ensure experimental success.
Reaction Principle: The Ullmann N-Arylation Catalytic Cycle
The formation of the C-N bond between the benzoic acid ring and the triazole nitrogen is an example of an Ullmann-type C-N heterocoupling reaction.[7][8] This transformation, while comparable to the more modern Buchwald-Hartwig amination, typically relies on copper catalysis and may require higher temperatures.[4] The reaction proceeds through a well-established catalytic cycle involving copper in multiple oxidation states.
Causality Behind Experimental Choices:
-
Copper Catalyst: Copper(I) is the active catalytic species. Its role is to facilitate the coupling by coordinating with both the triazole and the aryl halide. While Cu(I) salts like CuI or Cu₂O are often used directly, Cu(II) sources can also be effective as they can be reduced in situ.[4][9] The choice of a copper catalyst is rooted in its long history of successfully mediating such nucleophilic aromatic substitutions.[10]
-
Base: A base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is essential. Its primary function is to deprotonate the N-H of the 1,2,4-triazole, generating the triazolate anion. This anion is a much stronger nucleophile than the neutral triazole, which is crucial for the subsequent steps in the catalytic cycle.
-
Solvent: High-boiling, polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are required.[4][8] These solvents effectively dissolve the reactants and the base, and their high boiling points allow the reaction to be conducted at the elevated temperatures often necessary to drive the Ullmann condensation to completion.
-
Aryl Halide: The reactivity of the aryl halide follows the order I > Br > Cl.[4] Aryl iodides are the most reactive and typically allow for milder reaction conditions or shorter reaction times. The presence of an electron-withdrawing group (like the carboxylic acid on the benzene ring) can further activate the halide for substitution.[4]
The proposed mechanism involves the following key steps[8]:
-
Deprotonation: The base deprotonates the 3,5-dimethyl-1H-1,2,4-triazole.
-
Ligand Exchange: The resulting triazolate anion displaces a ligand on the Cu(I) catalyst.
-
Oxidative Addition: The aryl halide adds to the copper complex, oxidizing it from Cu(I) to a transient Cu(III) species.
-
Reductive Elimination: The final C-N bond is formed as the product is eliminated from the copper center, regenerating the active Cu(I) catalyst, which can then re-enter the cycle.
Caption: Fig. 1: Simplified Catalytic Cycle for Ullmann N-Arylation.
Detailed Experimental Protocol
This protocol details the synthesis starting from 4-iodobenzoic acid and 3,5-dimethyl-1H-1,2,4-triazole.
Materials and Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Purity |
| 4-Iodobenzoic acid | 619-58-9 | 248.01 | 10.0 | 2.48 g | ≥98% |
| 3,5-Dimethyl-1H-1,2,4-triazole | 7590-32-1 | 97.12 | 12.0 | 1.17 g | ≥97% |
| Copper(I) Iodide (CuI) | 7681-65-4 | 190.45 | 1.0 | 190 mg | ≥98% |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 20.0 | 2.76 g | ≥99% |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | - | 40 mL | Anhydrous, ≥99.8% |
| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | - | As needed (2 M aq.) | - |
| Ethyl Acetate | 141-78-6 | 88.11 | - | For extraction/TLC | ACS Grade |
| Hexane | 110-54-3 | 86.18 | - | For TLC | ACS Grade |
| Deionized Water | 7732-18-5 | 18.02 | - | As needed | - |
Step-by-Step Synthesis Procedure
Caption: Fig. 2: Experimental Workflow from Setup to Characterization.
-
Reaction Setup:
-
To a 100 mL oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-iodobenzoic acid (2.48 g, 10.0 mmol), 3,5-dimethyl-1H-1,2,4-triazole (1.17 g, 12.0 mmol), copper(I) iodide (190 mg, 1.0 mmol), and potassium carbonate (2.76 g, 20.0 mmol).
-
Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with dry nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
-
Reagent Addition:
-
Using a dry syringe, add anhydrous N,N-Dimethylformamide (40 mL) to the flask. The mixture will initially appear as a suspension.
-
-
Reaction Execution:
-
Lower the flask into a pre-heated oil bath set to 120-130 °C.
-
Stir the reaction mixture vigorously. The color of the suspension will likely change over time.
-
Maintain the reaction at this temperature for 18-24 hours.
-
-
Reaction Monitoring (Self-Validation):
-
To monitor the reaction, carefully take a small aliquot from the reaction mixture using a nitrogen-purged syringe.
-
Quench the aliquot with a small amount of 2 M HCl and extract with ethyl acetate.
-
Spot the organic layer on a TLC plate and elute with a 1:1 mixture of ethyl acetate and hexane (with 1% acetic acid added to the eluent to ensure the carboxylic acid spots cleanly).
-
Visualize under UV light (254 nm). The reaction is complete when the spot corresponding to 4-iodobenzoic acid has been consumed.
-
-
Work-up and Isolation:
-
Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.
-
Pour the reaction mixture into a beaker containing 200 mL of deionized water.
-
Stir the aqueous mixture and slowly acidify by adding 2 M HCl dropwise until the pH is approximately 2-3 (check with pH paper). A precipitate should form.
-
Stir the resulting suspension for 30 minutes in an ice bath to ensure complete precipitation.
-
Collect the crude product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with deionized water (3 x 50 mL) to remove DMF and inorganic salts.
-
Dry the crude solid in a vacuum oven at 60 °C overnight.
-
-
Purification:
-
The most common method for purifying the product is recrystallization.
-
Dissolve the crude solid in a minimum amount of hot ethanol.
-
Slowly add hot deionized water dropwise until the solution becomes faintly turbid.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4 °C) for several hours to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold 50% ethanol/water, and dry under vacuum.
-
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques. The expected data, based on the compound's structure, are as follows:
-
Appearance: White to off-white solid.
-
¹H NMR (DMSO-d₆, 400 MHz): δ ~13.5 (s, 1H, COOH), 8.15 (d, 2H, Ar-H), 7.80 (d, 2H, Ar-H), 2.45 (s, 3H, CH₃), 2.20 (s, 3H, CH₃). Note: NMR chemical shifts for similar structures can be found in the literature.[1][11]
-
¹³C NMR (DMSO-d₆, 101 MHz): δ ~166.5 (COOH), 151.0 (Triazole-C), 148.0 (Triazole-C), 141.0 (Ar-C), 131.5 (Ar-CH), 130.0 (Ar-C), 125.0 (Ar-CH), 14.0 (CH₃), 13.0 (CH₃).
-
Mass Spectrometry (ESI-): m/z calculated for C₁₁H₁₀N₃O₂⁻ [M-H]⁻: 216.08; found ~216.1.
Trustworthiness: A Self-Validating System & Troubleshooting
| Observation / Problem | Potential Cause | Suggested Solution |
| Reaction is stalled / incomplete after 24h | 1. Inactive catalyst.2. Insufficient temperature.3. Wet solvent or reagents. | 1. Use fresh, high-purity CuI.2. Ensure oil bath temperature is accurate.3. Use anhydrous solvent and oven-dry all glassware thoroughly. |
| Low yield of crude product | 1. Incomplete reaction.2. Product is partially soluble in the acidic aqueous phase. | 1. Extend reaction time or increase temperature slightly (e.g., to 140 °C).2. Ensure pH is sufficiently low (~2) and cool thoroughly before filtration. |
| Product is oily or difficult to crystallize | Presence of impurities, likely residual DMF or starting materials. | 1. Ensure the crude product is washed extensively with water.2. If recrystallization fails, consider purification by column chromatography on silica gel. |
| Product is discolored (brown/green) | Residual copper salts. | Wash the crude product with a dilute aqueous solution of EDTA or ammonium hydroxide to chelate and remove copper ions before the final water wash. |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (nitrile gloves are suitable).
-
Reagent Handling:
-
DMF: Is a reproductive toxin and is readily absorbed through the skin. Handle only in a well-ventilated fume hood.
-
Copper(I) Iodide: Is harmful if swallowed or inhaled. Avoid creating dust.
-
Potassium Carbonate: Is an irritant. Avoid contact with skin and eyes.
-
4-Iodobenzoic Acid: May cause skin and eye irritation.
-
-
Procedure: The reaction is performed at high temperatures. Use appropriate caution when handling the hot oil bath and reaction flask. All work should be conducted inside a chemical fume hood.
References
- 1. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Biological Evaluation of 4-(1H-triazol-1-yl)benzoic Acid Hybrids as Antioxidant Agents: In Vitro Screening and DFT Study [mdpi.com]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. scilit.com [scilit.com]
- 6. asianpubs.org [asianpubs.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Ullmann Reaction [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for 4-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)benzoic Acid Derivatives as Potential Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Preamble: A Strategic Approach to a Promising Scaffold
The intersection of heterocyclic chemistry and oncology has yielded numerous therapeutic breakthroughs. Within this landscape, the 1,2,4-triazole moiety has emerged as a "privileged scaffold," integral to the mechanism of several approved drugs, including aromatase inhibitors like letrozole and anastrozole used in breast cancer therapy.[1][2] The triazole ring's ability to coordinate with heme iron in enzymes like aromatase highlights its potential for targeted inhibition.[1] This guide focuses on a specific class of these compounds: derivatives of 4-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)benzoic acid.
While extensive public-domain data on the 3,5-dimethyl substituted variant is limited, this document provides a comprehensive framework for its synthesis and evaluation, drawing upon established methodologies and data from closely related 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids.[1][3][4][5] The protocols herein are designed to be robust and adaptable, providing a self-validating system for researchers to explore the anticancer potential of this promising chemical class.
Section 1: Synthesis of the Core Scaffold and Derivatives
The synthesis of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids serves as an excellent template for producing the 3,5-dimethyl analog and its derivatives. The foundational reaction involves the cyclization of a hydrazine derivative.[1][5]
Rationale for Synthetic Strategy
The chosen synthetic route is a well-established method for the formation of 1,2,4-triazole rings. It begins with a commercially available starting material, 4-hydrazinobenzoic acid, and proceeds through a cyclization reaction. This method is advantageous due to its relatively high yields and the straightforward purification of the products. The subsequent derivatization of the initial triazole-benzoic acid core allows for the exploration of structure-activity relationships (SAR), a critical step in optimizing the anticancer potency and selectivity of the lead compound.[1]
Protocol: Synthesis of 4-(5-Amino-3-(methylthio)-1H-1,2,4-triazol-1-yl)benzoic Acid (A Representative Precursor)
This protocol is adapted from the work of Abuelizz et al. (2019) for a closely related analog and provides a foundational method.[1]
Materials:
-
4-hydrazinobenzoic acid
-
Dimethyl-N-cyanoimido(dithio)carbonate
-
Ethanol
-
Triethylamine
-
Standard laboratory glassware for reflux and filtration
Procedure:
-
In a round-bottom flask, dissolve 4-hydrazinobenzoic acid in ethanol.
-
Add an equimolar amount of dimethyl-N-cyanoimido(dithio)carbonate to the solution.
-
Add a catalytic amount of triethylamine to the mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The precipitated product can be collected by vacuum filtration.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to yield the 4-(5-amino-3-(methylthio)-1H-1,2,4-triazol-1-yl)benzoic acid.
-
Confirm the structure and purity of the product using NMR and mass spectrometry.[1]
Synthesis of Derivatives
The precursor synthesized above can be further modified to generate a library of derivatives. For instance, the amino group on the triazole ring can be reacted with various aldehydes or isothiocyanates to explore different substitutions and their impact on anticancer activity.[1][5]
Section 2: In Vitro Evaluation of Anticancer Activity
A tiered approach to in vitro testing is recommended to efficiently screen and characterize the anticancer properties of the synthesized derivatives.
Workflow for In Vitro Screening
References
- 1. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. preprints.org [preprints.org]
Application Notes & Protocols: Synthesis of Metal-Organic Frameworks with 1,2,4-Triazole Linkers
Introduction: The Versatility of 1,2,4-Triazole Linkers in MOF Chemistry
Metal-Organic Frameworks (MOFs) constructed with 1,2,4-triazole-based linkers represent a rapidly expanding subclass of coordination polymers. The enduring interest in these materials stems from the unique electronic and structural characteristics of the triazole heterocycle. As a linker, 1,2,4-triazole is an exceptional building block due to its robust thermal and chemical stability, and its capacity to form diverse and extensive coordination networks.[1] The nitrogen-rich nature of the triazole ring provides multiple coordination sites, enabling it to bridge metal centers in various fashions and create frameworks with tailored topologies and properties.[2] This versatility has led to the development of triazole-based MOFs with applications in gas storage and separation, catalysis, drug delivery, and chemical sensing.[3][4][5]
This guide provides an in-depth exploration of the synthesis of MOFs incorporating 1,2,4-triazole linkers. It is designed for researchers and professionals in materials science and drug development, offering both foundational knowledge and practical, step-by-step protocols. We will delve into the critical aspects of synthesis, from the selection of precursors and reaction conditions to the essential characterization techniques required to validate the final product.
The Coordination Chemistry of 1,2,4-Triazole in MOFs: The "Why" Behind the Synthesis
The ability of the 1,2,4-triazole ring to act as a versatile bridging ligand is fundamental to the formation of stable and porous MOFs. The deprotonated triazolate anion can coordinate to metal ions through its N1, N2, and N4 positions. The specific coordination mode is influenced by several factors, including the metal ion's coordination preference, the presence of other coordinating species (co-ligands, solvents), and the overall reaction conditions. This adaptability allows for the construction of 1D chains, 2D layers, and complex 3D frameworks.[3][6]
For instance, the use of bifunctional linkers that incorporate both a 1,2,4-triazole ring and a carboxylate group can lead to the formation of robust frameworks with enhanced porosity.[7] The interplay between the hard carboxylate and the softer triazole nitrogen donors allows for fine-tuning of the resulting network's dimensionality and properties. Understanding these coordination principles is paramount for the rational design of novel triazole-based MOFs with desired functionalities.
General Synthesis Workflow
The synthesis of 1,2,4-triazole-based MOFs typically follows a solution-based crystallization method, most commonly solvothermal or hydrothermal synthesis. The general workflow involves the combination of a metal salt, the 1,2,4-triazole-containing organic linker, and a solvent in a sealed reaction vessel, followed by heating to induce crystallization.
Caption: General workflow for the synthesis and characterization of 1,2,4-triazole-based MOFs.
Key Experimental Parameters and Their Influence
The successful synthesis of a desired triazole-based MOF hinges on the careful control of several experimental parameters:
-
Temperature and Time: These parameters significantly influence the kinetics of nucleation and crystal growth. Higher temperatures can lead to denser phases, while lower temperatures may favor the formation of kinetically controlled products. Reaction times can range from hours to several days.[8]
-
Solvent System: The choice of solvent is critical as it affects the solubility of the precursors and can act as a template or a competing ligand. Common solvents include N,N-dimethylformamide (DMF), water, and various alcohols.[9][10] The use of mixed-solvent systems can also lead to the formation of novel structures.
-
Molar Ratios of Reactants: The stoichiometry of the metal salt and the organic linker can dictate the final structure. Varying these ratios can lead to the formation of different phases with distinct dimensionalities and topologies.[8]
-
pH and Modulators: The pH of the reaction mixture can influence the deprotonation state of the linker and the coordination environment of the metal ion. The addition of modulators, such as mineral acids or bases, can be used to control the crystallization process and improve the quality of the resulting crystals.[11]
Detailed Synthesis Protocols
Protocol 1: Hydrothermal Synthesis of a Zinc-Triazolate Framework
This protocol is adapted from procedures for synthesizing zinc(II) frameworks with simple triazole linkers.[12][13]
Materials:
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
1,2,4-Triazole (Htrz)
-
Deionized water
-
Ethanol
-
Teflon-lined stainless steel autoclave (23 mL)
Procedure:
-
In a 20 mL glass vial, dissolve 0.5 mmol of zinc nitrate hexahydrate in 5 mL of deionized water.
-
In a separate vial, dissolve 1.0 mmol of 1,2,4-triazole in 5 mL of ethanol.
-
Combine the two solutions in the Teflon liner of the autoclave.
-
Seal the autoclave and place it in a programmable oven.
-
Heat the autoclave to 180°C at a rate of 5°C/min and hold for 72 hours.
-
Cool the autoclave to room temperature naturally.
-
Collect the resulting colorless crystals by filtration.
-
Wash the crystals thoroughly with deionized water and ethanol.
-
Dry the product in an oven at 60°C for 12 hours.
Rationale: The hydrothermal method utilizes water as a solvent under elevated temperature and pressure.[1] This approach often promotes the formation of dense, highly crystalline frameworks. The use of a slight excess of the triazole linker helps to ensure complete coordination to the metal centers.
Protocol 2: Solvothermal Synthesis of a Copper-Triazolate-Azide MOF
This protocol is based on the synthesis of energetic MOFs and demonstrates the incorporation of an auxiliary ligand.[9][10]
Materials:
-
Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)
-
3-nitro-1H-1,2,4-triazole (Hntz)
-
Sodium azide (NaN₃)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
-
Teflon-lined stainless steel autoclave (23 mL)
Procedure:
-
In the Teflon liner of the autoclave, combine 0.2 mmol of Cu(NO₃)₂·3H₂O, 0.2 mmol of Hntz, and 0.2 mmol of NaN₃.
-
Add a solvent mixture of 3 mL of DMF and 1 mL of deionized water.
-
Stir the mixture for 10 minutes to ensure homogeneity.
-
Seal the autoclave and place it in a programmable oven.
-
Heat the autoclave to 120°C for 3 days.
-
Cool the autoclave to room temperature.
-
Isolate the resulting blue crystals by filtration.
-
Wash the product with DMF and then with ethanol.
-
Dry the crystals under vacuum at room temperature.
Rationale: The solvothermal method employs an organic solvent or a mixture of solvents at temperatures above their boiling points.[9] DMF is a common choice due to its high boiling point and ability to dissolve a wide range of organic and inorganic compounds. The introduction of the azide co-ligand can lead to the formation of frameworks with unique structural motifs and potentially enhanced energetic properties.[10]
Characterization of 1,2,4-Triazole-Based MOFs
A thorough characterization is essential to confirm the synthesis of the desired MOF and to evaluate its properties.
| Characterization Technique | Purpose | Typical Observations for Triazole-Based MOFs |
| Powder X-ray Diffraction (PXRD) | To confirm the phase purity and crystallinity of the bulk sample. | A well-defined diffraction pattern matching the simulated pattern from single-crystal data indicates a pure, crystalline product.[1] |
| Single-Crystal X-ray Diffraction (SCXRD) | To determine the precise crystal structure, including bond lengths, bond angles, and network topology. | Provides unambiguous evidence of the coordination environment of the metal ions and the bridging modes of the triazole linkers.[8] |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the framework and identify the temperature at which it decomposes. | Triazole-based MOFs often exhibit high thermal stability, with decomposition temperatures typically above 300°C.[9][10] |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To identify the functional groups present in the material and confirm the coordination of the linker to the metal center. | Shifts in the vibrational frequencies of the triazole ring upon coordination are typically observed. |
| Gas Sorption Analysis (e.g., N₂ at 77 K) | To determine the porosity, specific surface area (BET), and pore size distribution of the MOF. | The porosity can vary widely depending on the specific structure, with some triazole-based MOFs exhibiting significant gas uptake.[3][5] |
Conclusion and Future Outlook
The synthesis of metal-organic frameworks with 1,2,4-triazole linkers is a rich and dynamic field of research. The protocols and principles outlined in this guide provide a solid foundation for the successful synthesis and characterization of these promising materials. The inherent tunability of the triazole linker, combined with the vast possibilities of reticular chemistry, ensures that novel triazole-based MOFs with enhanced properties and new applications will continue to emerge. Future research will likely focus on the development of multifunctional triazole linkers, the synthesis of hierarchical porous structures, and the exploration of these materials in advanced applications such as proton conductivity in fuel cells and photocatalysis.[13][14]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Coordination Polymers and Metal Organic Frameworks Derived from 1,2,4-Triazole Amino Acid Linkers - ProQuest [proquest.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Copper-based energetic MOFs with 3-nitro-1H-1,2,4-triazole: solvent-dependent syntheses, structures and energetic performances - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. Video: Synthesis and Characterization of Functionalized Metal-organic Frameworks [jove.com]
- 12. researchgate.net [researchgate.net]
- 13. Triazole-rich 3D metal–organic framework incorporated solid electrolytes for superior proton conductivity and durability in fuel cells - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 14. A triazole-based covalent organic framework as a photocatalyst toward visible-light-driven CO 2 reduction to CH 4 - Chemical Science (RSC Publishing) DOI:10.1039/D4SC03163F [pubs.rsc.org]
Functionalization of 4-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)benzoic Acid: A Detailed Guide for Researchers
Introduction: Unlocking the Potential of a Privileged Scaffold
4-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)benzoic acid is a molecule of significant interest in medicinal chemistry and drug development. The 1,2,4-triazole ring is a well-established pharmacophore found in a wide array of therapeutic agents, prized for its metabolic stability and its ability to act as a bioisosteric replacement for amide bonds.[1] The carboxylic acid moiety on the phenyl ring provides a versatile handle for chemical modification, allowing for the synthesis of diverse libraries of compounds for biological screening. This guide provides a comprehensive overview of the key strategies and detailed protocols for the functionalization of the carboxylic acid group of this valuable building block.
The inherent stability of the 1,2,4-triazole ring system under a variety of reaction conditions is a key advantage.[2] This allows for the application of standard carboxylic acid activation chemistries with minimal risk of compromising the heterocyclic core. The primary approaches for functionalizing the carboxylic acid group can be broadly categorized into three main pathways:
-
Conversion to Acyl Chlorides: A classic and highly effective method for activating the carboxylic acid for subsequent reactions with a wide range of nucleophiles.
-
Formation of Active Esters: This strategy, particularly the use of N-Hydroxysuccinimide (NHS) esters, provides stable, isolable intermediates that react efficiently with amines to form amides.
-
Direct Amide Coupling: The use of coupling reagents facilitates the direct formation of amide bonds from the carboxylic acid and an amine, offering a streamlined and often milder approach.
This document will delve into the mechanistic underpinnings of each of these strategies, provide detailed experimental protocols, and offer insights to guide the researcher in selecting the most appropriate method for their specific synthetic goals.
Strategic Approaches to Carboxylic Acid Functionalization
The choice of functionalization strategy depends on several factors, including the nature of the desired product (amide, ester, etc.), the stability of the coupling partner, and the desired scale of the reaction. The following sections provide a comparative overview of the most common and effective methods.
Method 1: Conversion to Acyl Chloride
Activation of the carboxylic acid to its corresponding acyl chloride is a robust and widely used method. Acyl chlorides are highly reactive electrophiles that readily react with a variety of nucleophiles, including amines, alcohols, and phenols, to form amides, esters, and other derivatives.
Causality Behind the Choice: This method is often chosen for its high reactivity and the broad applicability of the resulting acyl chloride. The use of reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) is efficient, and the byproducts are often gaseous (SO₂ and HCl), which simplifies purification.[2][3][4][5]
Diagram of Acyl Chloride Formation:
Caption: Workflow for the conversion of the carboxylic acid to an acyl chloride.
Protocol 1: Synthesis of 4-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)benzoyl chloride
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Dry glassware under an inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Add anhydrous DCM or toluene to suspend the starting material.
-
Slowly add thionyl chloride (2.0-3.0 eq) or oxalyl chloride (1.5-2.0 eq) dropwise at 0 °C. If using oxalyl chloride, a catalytic amount of anhydrous DMF is often added.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the excess solvent and reagent under reduced pressure.
-
The resulting crude acyl chloride is often used directly in the next step without further purification.
Trustworthiness: The progress of the reaction should be monitored by TLC to ensure complete consumption of the starting carboxylic acid. The formation of gaseous byproducts provides a visual cue of the reaction's progression.
Method 2: Formation of N-Hydroxysuccinimide (NHS) Active Ester
The formation of an N-Hydroxysuccinimide (NHS) ester is a popular method for activating carboxylic acids, particularly for bioconjugation and the synthesis of peptide-like molecules. NHS esters are stable enough to be isolated and purified, yet sufficiently reactive to couple efficiently with primary amines under mild conditions.[6][7][8]
Causality Behind the Choice: This method is preferred when a stable, activated intermediate is desired, or when the amine coupling partner is sensitive or valuable. The reaction conditions are generally mild, and the N-hydroxysuccinimide byproduct is water-soluble, facilitating purification.[7]
Diagram of NHS Ester Formation and Subsequent Amination:
Caption: Two-step process of NHS ester formation and subsequent amidation.
Protocol 2: Synthesis of the N-Hydroxysuccinimide Ester and Subsequent Amide Formation
Materials:
-
This compound
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Primary amine of choice
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (optional, as a base)
Procedure for NHS Ester Formation:
-
Dissolve this compound (1.0 eq) and NHS (1.1 eq) in anhydrous DCM or DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) or EDC (1.1 eq) in the same anhydrous solvent dropwise.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4-12 hours.
-
If using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU.
-
The filtrate containing the NHS ester can be used directly or the solvent can be removed under reduced pressure to isolate the crude NHS ester.
Procedure for Amide Formation:
-
Dissolve the crude or purified NHS ester in a suitable solvent like DCM or DMF.
-
Add the primary amine (1.0-1.2 eq). A non-nucleophilic base like TEA or DIPEA (1.0-2.0 eq) can be added if the amine is used as a salt.
-
Stir the reaction at room temperature for 2-12 hours, monitoring by TLC.
-
Upon completion, the reaction mixture can be washed with aqueous solutions (e.g., dilute HCl, saturated NaHCO₃, and brine) to remove excess reagents and byproducts.
-
The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude amide, which can be purified by column chromatography or recrystallization.
Trustworthiness: The formation of the DCU precipitate when using DCC is a strong indicator that the activation is proceeding. For both steps, TLC is a reliable method to monitor the consumption of the starting materials and the formation of the desired products.
Method 3: Direct Amide Coupling using Coupling Reagents
A wide variety of coupling reagents are available that facilitate the direct formation of an amide bond from a carboxylic acid and an amine, avoiding the need to isolate an activated intermediate. These reagents are particularly useful in peptide synthesis and for coupling sensitive substrates.[9][10]
Causality Behind the Choice: This approach is often the most convenient and efficient for amide bond formation, especially for small to medium-scale synthesis. Reagents like HATU and HBTU are known for their high coupling efficiency and low rates of racemization, making them ideal for complex or chiral molecules.[10][11][12] Carbodiimides like DCC and EDC are also widely used and are more cost-effective.[13][14]
Diagram of Direct Amide Coupling:
Caption: One-pot synthesis of amides using a coupling reagent.
Protocol 3: Direct Amide Synthesis using HATU
Materials:
-
This compound
-
Amine of choice
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Diisopropylethylamine (DIPEA) or another non-nucleophilic base
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
In a dry flask under an inert atmosphere, dissolve this compound (1.0 eq) and the amine (1.1 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) to the solution.
-
Add DIPEA (2.0-3.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 1-6 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with water, dilute aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Trustworthiness: The reaction is typically clean and high-yielding. Monitoring by TLC will show the disappearance of the starting acid and the appearance of a new, less polar amide product. The workup procedure is designed to remove the water-soluble byproducts and excess reagents.
Data Presentation: Comparison of Functionalization Methods
| Method | Key Reagents | Advantages | Disadvantages | Typical Reaction Conditions |
| Acyl Chloride Formation | SOCl₂, (COCl)₂ | Highly reactive intermediate, broad scope, gaseous byproducts. | Harsh conditions, moisture sensitive, potential for side reactions with sensitive substrates. | Reflux in DCM or Toluene, 2-4 hours. |
| NHS Ester Formation | NHS, DCC/EDC | Stable, isolable intermediate, mild coupling conditions, water-soluble byproducts. | Two-step process, potential for side reactions with DCC. | 0 °C to RT in DCM/DMF, 4-12 hours. |
| Direct Amide Coupling | HATU, HBTU, DCC, EDC | One-pot procedure, high yields, mild conditions, low racemization (with HATU/HBTU). | Reagents can be expensive, purification of byproducts may be necessary. | RT in DMF, 1-6 hours. |
Conclusion and Future Perspectives
The functionalization of the carboxylic acid group of this compound is a straightforward process that can be achieved through several reliable and well-established synthetic methods. The choice of method will be dictated by the specific requirements of the target molecule and the overall synthetic strategy. The protocols provided in this guide offer a solid foundation for researchers to explore the chemical space around this important scaffold. As the demand for novel therapeutic agents continues to grow, the ability to efficiently and selectively modify such privileged structures will remain a critical aspect of modern drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Amide Synthesis [fishersci.fr]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. WO2011021218A2 - Process for the preparation of 4-[3,5-bis(2-hydroxyphenyl)-1h-1,2,4-triazol-1-yl]-benzoic acid and its amine salts - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. 858003-28-8|this compound|BLD Pharm [bldpharm.com]
- 10. 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 4-[3,5-Bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl]benzoic acid dimethylformamide monosolvate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Application Note: Comprehensive Physicochemical and Structural Characterization of 4-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)benzoic acid
Abstract
This application note provides a comprehensive guide to the analytical techniques for the thorough characterization of 4-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)benzoic acid, a key heterocyclic building block in medicinal chemistry and materials science. We present a suite of detailed protocols covering chromatographic, spectroscopic, thermal, and elemental analysis methods. The rationale behind the selection of each technique and the specific experimental parameters are discussed, offering field-proven insights to ensure data integrity and reproducibility. This guide is designed to be a self-validating system for researchers, enabling robust characterization from initial purity assessment to definitive structural elucidation.
Introduction: The Importance of Rigorous Characterization
This compound (Compound 1 ) is a bifunctional organic molecule incorporating a rigid benzoic acid moiety and a highly stable 1,2,4-triazole ring. This unique combination of a carboxylic acid group, capable of forming salts and participating in hydrogen bonding, and a nitrogen-rich triazole ring, known for its coordination properties and metabolic stability, makes it a valuable scaffold in drug discovery and the development of functional materials.[1][2] Given its potential applications, a definitive and comprehensive analytical characterization is paramount to establish its identity, purity, and key physicochemical properties, which are critical for regulatory submission and ensuring reproducible biological or material performance.
This document outlines a multi-technique approach, providing not just procedural steps but the scientific reasoning behind them, ensuring a deep understanding of the analytical workflow.
Compound Information Summary:
| Parameter | Value | Source |
| Compound Name | This compound | - |
| CAS Number | 858003-28-8 | |
| Molecular Formula | C₁₁H₁₁N₃O₂ | |
| Molecular Weight | 217.22 g/mol | |
| Chemical Structure | ![]() | - |
Chromatographic Analysis: Purity and Identity Confirmation
Chromatographic methods are essential for determining the purity of the compound and for quantifying it in various matrices. A high-resolution technique like Ultra-High-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry (MS) provides an orthogonal approach, confirming both retention time and mass-to-charge ratio.
Causality Behind Experimental Choices
-
Reverse-Phase Chromatography: The compound possesses both polar (carboxylic acid, triazole) and non-polar (benzene ring, methyl groups) characteristics, making reverse-phase chromatography with a C18 column an ideal choice for good retention and separation from potential non-polar or highly polar impurities.[3][4]
-
Acidified Mobile Phase: The addition of a small amount of acid (e.g., formic acid) to the mobile phase is crucial. It suppresses the ionization of the carboxylic acid group, leading to a more consistent retention time and improved peak shape by minimizing tailing.[4] Formic acid is also volatile, making it compatible with mass spectrometry detection.[5]
-
Gradient Elution: A gradient elution (gradually increasing the organic solvent percentage) ensures that impurities with a wide range of polarities can be eluted and detected within a reasonable timeframe, providing a comprehensive purity profile.[6]
-
UPLC-MS/MS Detection: Coupling UPLC with tandem mass spectrometry (MS/MS) provides exceptional sensitivity and selectivity. The precursor ion (the protonated molecule, [M+H]⁺) can be selected and fragmented to produce characteristic product ions, creating a unique "fingerprint" for unequivocal identification, even in complex matrices.[5][6]
UPLC-MS/MS Protocol for Purity Assessment
Caption: UPLC-MS/MS workflow for purity analysis.
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| UPLC System | Waters ACQUITY UPLC, Agilent 1290 Infinity II, or equivalent |
| Column | C18 reverse-phase, e.g., Acquity BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, return to initial |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40 °C |
| UV Detector | Diode Array Detector (DAD), monitoring at 254 nm |
| Mass Spectrometer | Triple Quadrupole (e.g., Sciex QTRAP 5500) or Q-TOF |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| Scan Mode | Full Scan (m/z 100-500) and MRM/ddMS² for fragmentation |
| Expected [M+H]⁺ | m/z 218.09 |
Spectroscopic Analysis: Structural Elucidation
Spectroscopic techniques provide definitive information about the chemical structure, bonding, and functional groups present in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the structure of organic molecules in solution. 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) experiments are used to map the complete carbon-hydrogen framework.[7][8]
Causality Behind Experimental Choices:
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it can dissolve both the polar carboxylic acid group and the less polar aromatic system. The acidic proton of the carboxyl group is often observable in DMSO-d₆, which is a key characterization feature.[9]
-
Sample Concentration: A moderate concentration (5-10 mg in ~0.6 mL) is sufficient for ¹H NMR. For ¹³C NMR, which is inherently less sensitive, a higher concentration (~20-30 mg) is recommended to obtain a good signal-to-noise ratio in a reasonable time.[10]
-
2D NMR: While 1D spectra provide primary information, 2D experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation) are crucial for unambiguously assigning signals, especially for the aromatic protons and distinguishing the two non-equivalent methyl groups on the triazole ring.[11]
NMR Sample Preparation and Analysis Protocol:
-
Preparation: Accurately weigh 5-10 mg (for ¹H) or 20-30 mg (for ¹³C) of the sample into a clean, dry vial.
-
Dissolution: Add approximately 0.6 mL of DMSO-d₆. Vortex the sample until fully dissolved.
-
Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube.
-
Analysis: Acquire ¹H, ¹³C, COSY, and HSQC spectra on a 400 MHz or higher field NMR spectrometer.
Expected NMR Spectral Data (in DMSO-d₆):
| Signal Type | Approximate δ (ppm) | Multiplicity | Assignment |
| ¹H NMR | ~13.2 | broad singlet | 1H, -COOH |
| ~8.1 | doublet | 2H, Ar-H ortho to COOH | |
| ~7.8 | doublet | 2H, Ar-H ortho to triazole | |
| ~2.4 | singlet | 3H, Triazole-CH₃ | |
| ~2.2 | singlet | 3H, Triazole-CH₃ | |
| ¹³C NMR | ~166 | singlet | -COOH |
| ~155 | singlet | Triazole-C (quaternary) | |
| ~148 | singlet | Triazole-C (quaternary) | |
| ~140-120 | multiple | Aromatic Carbons | |
| ~14 | singlet | Triazole-CH₃ | |
| ~12 | singlet | Triazole-CH₃ |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.
Causality Behind Experimental Choices:
-
Thin Solid Film Method: This method is preferred over KBr pellets or Nujol mulls for its simplicity and for avoiding potential interfering signals from the matrix. A thin film is prepared by dissolving the compound in a volatile solvent and allowing it to evaporate on a salt plate, leaving a neat layer of the solid sample.[1][12] Methylene chloride is a suitable volatile solvent for this purpose.
FTIR Protocol (Thin Film Method):
-
Solution Prep: Dissolve a small amount (2-5 mg) of the sample in a few drops of a volatile solvent (e.g., methylene chloride) in a small vial.
-
Deposition: Place one drop of the solution onto the surface of a clean, dry NaCl or KBr salt plate.
-
Evaporation: Allow the solvent to evaporate completely in a fume hood, leaving a thin, even film of the solid compound.
-
Acquisition: Place the salt plate in the spectrometer's sample holder and acquire the spectrum (typically scanning from 4000 to 400 cm⁻¹).
Expected Characteristic FTIR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100 - 2500 (broad) | O-H stretch | Carboxylic Acid |
| ~1700 | C=O stretch | Carboxylic Acid |
| ~1610, ~1500 | C=C stretch | Aromatic Ring |
| ~1400 - 1200 | C-N, C-O stretches | Triazole, Carboxylic Acid |
| ~850 | C-H out-of-plane bend | para-substituted benzene |
Physicochemical and Thermal Properties
These analyses define the fundamental physical properties of the compound, which are critical for formulation, stability, and processing.
Elemental Analysis (CHN)
This combustion analysis provides the mass percentages of Carbon, Hydrogen, and Nitrogen, used to confirm the empirical formula of the compound.[13][14][15]
Protocol: A small, accurately weighed amount of the dried sample (1-3 mg) is combusted in an elemental analyzer. The resulting gases (CO₂, H₂O, N₂) are separated and quantified.[16] The experimental percentages should match the theoretical values within a narrow margin (±0.4%).
Theoretical vs. Expected Elemental Composition:
| Element | Theoretical % |
| Carbon (C) | 60.82% |
| Hydrogen (H) | 5.10% |
| Nitrogen (N) | 19.34% |
Thermal Analysis (DSC/TGA)
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on melting point, thermal stability, and the presence of solvates or hydrates.[17][18]
Causality Behind Experimental Choices:
-
DSC: Measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point (an endothermic event), which is a key indicator of purity. A sharp melting peak suggests a pure crystalline substance.[19][20]
-
TGA: Measures the change in mass of a sample as a function of temperature. It is used to determine the decomposition temperature and to quantify the presence of volatile components like water or residual solvent. A stable baseline until a high temperature indicates a thermally stable, anhydrous, and solvent-free compound.[18]
Caption: Workflow for DSC and TGA analysis.
Protocol:
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC/TGA pan.
-
Instrumentation: Place the pan in a calibrated simultaneous TGA/DSC instrument.
-
Conditions: Heat the sample from ambient temperature (e.g., 30 °C) to an appropriate final temperature (e.g., 400 °C) at a constant rate of 10 °C/min under a nitrogen atmosphere.
Melting Point Determination
A sharp melting point is a classic indicator of a pure crystalline solid.[21]
Protocol (Capillary Method):
-
Sample Loading: Load a small amount of the finely powdered, dry sample into a capillary tube to a height of 2-3 mm.[22]
-
Measurement: Place the tube in a digital melting point apparatus.
-
Heating: Heat rapidly to ~20 °C below the expected melting point, then reduce the heating rate to 1-2 °C/min.
-
Recording: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid.
Solubility Assessment
Determining the compound's solubility in various solvents is crucial for its application in drug delivery and materials science. The equilibrium shake-flask method is the gold standard.[23][24][25]
Protocol (Shake-Flask Method):
-
Preparation: Add an excess amount of the solid compound to a known volume (e.g., 2 mL) of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol) in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.
-
Separation: Centrifuge or filter the suspension to separate the undissolved solid.
-
Quantification: Dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as the UPLC method described in Section 2.2.
Definitive Structure Confirmation: Single-Crystal X-ray Diffraction
For an unambiguous determination of the three-dimensional molecular structure, including confirmation of bond connectivity and stereochemistry, single-crystal X-ray diffraction is the ultimate technique.[26][27][28]
Protocol:
-
Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a controlled temperature (often low temperature, e.g., 100 K, to minimize thermal motion).
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding precise atomic coordinates, bond lengths, and bond angles.
Conclusion
The analytical protocols detailed in this application note provide a robust framework for the comprehensive characterization of this compound. By systematically applying this multi-technique approach—from initial purity assessment by UPLC-MS to complete structural elucidation by NMR and final confirmation by X-ray crystallography—researchers can establish a complete and reliable data package for this important chemical entity. Adherence to these detailed methodologies will ensure data of the highest quality and integrity, facilitating its successful application in research and development.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. eng.uc.edu [eng.uc.edu]
- 3. helixchrom.com [helixchrom.com]
- 4. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC | SIELC Technologies [sielc.com]
- 5. sciex.com [sciex.com]
- 6. Simultaneous determination of triazole fungicides in animal-origin food by ultra-high-performance liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 8. Spectroscopy 13C NMR and 1H NMR - Mesbah Energy [irisotope.com]
- 9. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 12. pubs.acs.org [pubs.acs.org]
- 13. measurlabs.com [measurlabs.com]
- 14. researchgate.net [researchgate.net]
- 15. contractlaboratory.com [contractlaboratory.com]
- 16. rsc.org [rsc.org]
- 17. Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development [cn-henven.com]
- 18. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 19. azom.com [azom.com]
- 20. researchgate.net [researchgate.net]
- 21. SSERC | Melting point determination [sserc.org.uk]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver - ECA Academy [gmp-compliance.org]
- 24. scispace.com [scispace.com]
- 25. who.int [who.int]
- 26. excillum.com [excillum.com]
- 27. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 28. rigaku.com [rigaku.com]
Application Notes and Protocols for the Large-Scale Synthesis of 4-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)benzoic acid
Introduction: The Significance of 4-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)benzoic acid
This compound is a key building block in contemporary drug discovery and development. The 1,2,4-triazole moiety is a recognized pharmacophore present in a wide array of therapeutic agents, exhibiting diverse biological activities including antifungal, antiviral, and anticancer properties.[1] The specific substitution pattern of this molecule, featuring a dimethylated triazole ring linked to a benzoic acid, offers medicinal chemists a versatile scaffold for creating novel active pharmaceutical ingredients (APIs). The carboxylic acid group provides a convenient handle for further chemical modifications, such as amide bond formation, allowing for its incorporation into larger, more complex molecular architectures. The demand for this intermediate necessitates the development of a robust, scalable, and economically viable synthetic process to ensure a consistent and high-quality supply for research and commercial production.
This document provides a comprehensive guide to the large-scale synthesis of this compound, detailing a recommended synthetic strategy, step-by-step protocols, and critical process considerations. The methodologies described herein are designed to be self-validating and are grounded in established chemical principles to ensure reproducibility and high purity of the final product.
Strategic Approach to Large-Scale Synthesis
The synthesis of this compound is most effectively approached as a two-stage process. The first stage involves the construction of the 3,5-dimethyl-1H-1,2,4-triazole ring, a crucial precursor. The second stage is the N-arylation of this triazole with a suitable benzoic acid derivative. For industrial-scale production, the choice of coupling chemistry in the second stage is critical, with factors such as catalyst cost, reaction robustness, and product purification influencing the final decision.
Two primary coupling strategies are considered: the Ullmann condensation and the Buchwald-Hartwig amination. While the Buchwald-Hartwig reaction often offers milder conditions and broader substrate scope, the copper-catalyzed Ullmann condensation can be more cost-effective on a large scale, a significant consideration in industrial settings.[2][3] This guide will focus on a modified Ullmann-type reaction, which represents a balance of efficiency, cost, and scalability.
Visualizing the Synthetic Workflow
The following diagram outlines the two-stage synthetic pathway for the production of this compound.
References
The Architect's Guide to 4-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)benzoic Acid in Advanced Materials Synthesis
Foreword: Unveiling a Versatile Building Block
In the dynamic field of materials science, the quest for novel molecular components that can be rationally assembled into functional materials is paramount. 4-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)benzoic acid emerges as a compelling candidate in this pursuit. This bifunctional organic ligand, featuring a rigid benzoic acid moiety and a coordinating 3,5-dimethyl-1,2,4-triazole group, offers a unique combination of structural control and functional potential. The methyl groups on the triazole ring introduce steric hindrance and electronic modifications compared to its non-methylated counterpart, influencing the coordination geometry and ultimate topology of the resulting materials. This guide provides an in-depth exploration of the synthesis and application of this promising ligand in the development of novel materials, particularly metal-organic frameworks (MOFs) and coordination polymers. The protocols and insights presented herein are curated for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this compound.
Section 1: The Ligand - Synthesis and Characterization
A robust and reproducible synthesis of the ligand is the cornerstone of its application in materials science. While specific literature on the scaled-up synthesis of this compound is emerging, a reliable route can be adapted from established methodologies for similar triazole-containing compounds.[1][2][3][4]
Proposed Synthetic Pathway
The synthesis of this compound can be envisioned through the reaction of 4-hydrazinobenzoic acid with acetylacetone (2,4-pentanedione) followed by cyclization, or via a multi-step synthesis starting from 4-aminobenzoic acid. A plausible and commonly employed route for forming substituted triazoles involves the reaction of a hydrazine with a suitable precursor that provides the carbon backbone of the triazole ring.
Protocol 1: Synthesis of this compound
Materials:
-
4-Hydrazinobenzoic acid hydrochloride
-
Acetylacetone (2,4-pentanedione)
-
Glacial acetic acid
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Deionized water
Procedure:
-
Hydrazone Formation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-hydrazinobenzoic acid hydrochloride in a minimal amount of deionized water. Neutralize the solution with a stoichiometric amount of aqueous NaOH to free the hydrazine.
-
To this solution, add a slight molar excess of acetylacetone.
-
Add glacial acetic acid as a catalyst and reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cyclization: After the formation of the hydrazone is complete, cool the reaction mixture to room temperature.
-
Slowly add a dehydrating agent, such as concentrated sulfuric acid or polyphosphoric acid, while keeping the flask in an ice bath to control the exothermic reaction.
-
Heat the mixture at a controlled temperature (typically 80-100 °C) for 2-4 hours to facilitate the cyclization to the triazole ring.
-
Purification: Pour the cooled reaction mixture onto crushed ice. The precipitate formed is the crude product.
-
Filter the solid, wash thoroughly with cold water to remove any acid residues, and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to obtain pure this compound.
-
Dry the purified product under vacuum.
Characterization:
The structure and purity of the synthesized ligand should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure, including the presence of the dimethyl groups on the triazole ring and the protons of the benzoic acid moiety.[1]
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, such as the carboxylic acid C=O and O-H stretches, and the C=N and N-N stretches of the triazole ring.
-
Melting Point Analysis: To assess the purity of the compound.
Section 2: Application in Metal-Organic Frameworks (MOFs)
The bifunctional nature of this compound makes it an excellent candidate for the construction of MOFs. The carboxylate group readily coordinates to metal ions, while the nitrogen atoms of the triazole ring can act as additional coordination sites, leading to the formation of robust and porous frameworks. The dimethyl substitution can influence the framework's topology and pore environment.
General Considerations for MOF Synthesis
Solvothermal and hydrothermal synthesis are the most common methods for preparing crystalline MOFs.[5][6] The choice of solvent, temperature, reaction time, and modulator can significantly impact the final product's crystallinity, phase, and morphology.
Experimental Workflow for MOF Synthesis
Caption: General workflow for the solvothermal synthesis of MOFs.
Protocol 2: Solvothermal Synthesis of a Zinc-based MOF (Hypothetical Example)
This protocol is based on established procedures for similar triazole-carboxylate ligands.[5]
Materials:
-
This compound
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
Procedure:
-
In a 20 mL glass vial, dissolve 0.1 mmol of this compound in 5 mL of DMF.
-
In a separate vial, dissolve 0.1 mmol of Zn(NO₃)₂·6H₂O in 5 mL of ethanol.
-
Combine the two solutions in the first vial and sonicate for 10 minutes to ensure homogeneity.
-
Transfer the resulting solution to a 23 mL Teflon-lined stainless steel autoclave.
-
Seal the autoclave and place it in a programmable oven.
-
Heat the autoclave to 120 °C for 48 hours.
-
After the reaction is complete, allow the autoclave to cool slowly to room temperature.
-
Collect the crystalline product by filtration and wash it with fresh DMF (3 x 5 mL) and then with ethanol (3 x 5 mL).
-
Dry the product at 60 °C under vacuum for 12 hours.
Section 3: Characterization of the Novel Material
A thorough characterization is essential to understand the structure-property relationships of the newly synthesized material.
Structural and Physical Characterization Techniques
| Technique | Information Obtained |
| Powder X-Ray Diffraction (PXRD) | Confirms the crystallinity and phase purity of the bulk material. Comparison with simulated patterns from single-crystal data validates the structure. |
| Single-Crystal X-Ray Diffraction (SCXRD) | Provides the precise atomic arrangement, including bond lengths, bond angles, coordination environment of the metal center, and the overall framework topology. |
| Thermogravimetric Analysis (TGA) | Determines the thermal stability of the material and identifies the temperature at which the framework decomposes. It can also quantify the amount of solvent molecules within the pores. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirms the coordination of the carboxylate group to the metal center (shift in C=O stretching frequency) and the integrity of the triazole ring. |
| Scanning Electron Microscopy (SEM) | Visualizes the morphology and crystal habit of the synthesized material. |
| Brunauer-Emmett-Teller (BET) Analysis | Measures the specific surface area and pore size distribution of the porous material after activation. |
Logical Flow of Characterization
References
- 1. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. PubChemLite - this compound hydrochloride (C11H11N3O2) [pubchemlite.lcsb.uni.lu]
- 6. Acentric and chiral four-connected metal–organic frameworks based on the racemic binaphthol-like chiral ligand of 4-(1-H(or methyl)-imidaozol-1-yl)benzoic acid | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)benzoic acid
Welcome to the technical support center dedicated to the synthesis of 4-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis, troubleshooting common issues, and understanding the underlying chemical principles. Our goal is to move beyond simple protocols and equip you with the causal understanding needed to achieve high yields and purity consistently.
Synthetic Overview & Strategy
The synthesis of this compound is a critical process for developing various pharmaceutical agents. While several routes exist, a robust and widely adopted strategy involves a two-step process:
-
Copper-Catalyzed N-Arylation: An Ullmann-type condensation reaction to couple 3,5-dimethyl-1H-1,2,4-triazole with a suitable benzonitrile derivative, typically 4-fluorobenzonitrile. This step forms the crucial C-N bond.
-
Nitrile Hydrolysis: Conversion of the nitrile intermediate to the final carboxylic acid product, usually under acidic or basic conditions.
This approach is often favored due to the commercial availability of starting materials and the generally clean conversion in the hydrolysis step.
Caption: General two-step workflow for the synthesis.
Troubleshooting Guide: The N-Arylation Step
The copper-catalyzed N-arylation is often the most challenging step. Below are common problems and their solutions.
Question: My Ullmann condensation is showing low to no yield. What are the primary factors to investigate?
Answer: Low or nonexistent yield in a copper-catalyzed N-arylation is a frequent issue stemming from several interconnected factors. A systematic approach to troubleshooting is essential. The traditional Ullmann reaction has a reputation for requiring harsh conditions and giving erratic yields, but modern improvements have made it more reliable.
Caption: Key factors contributing to low yield in N-arylation.
1. Catalyst Quality & Activity
-
The Problem: Copper(I) salts, especially copper(I) iodide (CuI), are susceptible to oxidation to the inactive Cu(II) state, appearing greenish or brownish instead of off-white. This is a very common reason for reaction failure.[1]
-
The Expertise: The active catalytic species is Cu(I). Oxidative addition of the aryl halide to Cu(I) forms a Cu(III) intermediate, which then undergoes reductive elimination to form the C-N bond and regenerate the Cu(I) catalyst.[2] If your catalyst is already Cu(II), this cycle cannot initiate efficiently.
-
Solution Protocol:
-
Use Fresh Catalyst: Always use CuI from a freshly opened bottle or a bottle that has been stored meticulously under an inert atmosphere.
-
Purification: If you suspect your CuI is old, it can be purified by dissolving it in a saturated potassium iodide solution, filtering, and then diluting with water to precipitate the purified CuI. The solid should be washed with water and ethanol and dried under vacuum.
-
Consider Nanoparticles: Modern protocols have shown success with CuO nanoparticles, which can be more robust and recyclable.[3][4]
-
2. Reaction Atmosphere
-
The Problem: Oxygen can deactivate the copper catalyst and promote unwanted side reactions.
-
The Expertise: The catalytic cycle involves sensitive organocopper intermediates that can be readily oxidized. Maintaining an inert atmosphere is not just a suggestion; it is critical for reproducibility.[1]
-
Solution Protocol:
-
Degas the Solvent: Before use, sparge your solvent (e.g., DMF, Dioxane) with argon or nitrogen for at least 30 minutes.
-
Use Schlenk Technique: Assemble your reaction glassware hot from the oven and purge with an inert gas (argon is preferred due to its density). Add all solid reagents, purge again, and then add the degassed solvent via cannula or syringe.[5]
-
3. Choice of Base and Solvent
-
The Problem: The choice of base and solvent is interdependent and crucial for both solubility and reactivity. An incorrect combination can halt the reaction.
-
The Expertise: The base deprotonates the triazole, making it a more effective nucleophile. A strong, non-nucleophilic base is often required. The solvent must be aprotic and polar enough to dissolve the reagents, particularly the triazole salt.[6]
-
Recommendations:
-
Base: Cesium carbonate (Cs₂CO₃) is often superior as it promotes higher solubility of the triazole salt in organic solvents.[6] Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are also effective alternatives.[5]
-
Solvent: Dimethylformamide (DMF) is a common and effective solvent for this reaction.[6] Dioxane and DMSO can also be used. Ensure the solvent is anhydrous.
-
4. Ligand Selection
-
The Problem: Ligand-free Ullmann reactions often require very high temperatures. A suitable ligand accelerates the reaction, allowing for milder conditions and improving yields.
-
The Expertise: Ligands stabilize the copper catalyst, increase its solubility, and facilitate the key steps of oxidative addition and reductive elimination. Diamine ligands, such as 1,10-phenanthroline, are widely reported to be effective for the N-arylation of azoles.[5][7]
-
Solution: If experiencing low yield, the addition of a ligand is the most logical next step. Start with 1,10-phenanthroline or N,N'-dimethylethylenediamine (DMEDA) at a 10-20 mol% loading relative to the copper catalyst.
Troubleshooting Guide: The Hydrolysis Step
Question: My nitrile hydrolysis is incomplete or results in a complex mixture. How can I optimize it?
Answer: The hydrolysis of an aryl nitrile to a carboxylic acid is a standard transformation, but the presence of the triazole ring requires careful control of conditions to avoid side reactions.
1. Acid-Catalyzed Hydrolysis
-
The Problem: While effective, concentrated acids at high temperatures can lead to degradation or unintended side reactions. The rate of hydrolysis is highly dependent on the acid concentration.[8]
-
The Expertise: The mechanism involves protonation of the nitrile nitrogen, followed by nucleophilic attack by water. In highly concentrated acids like 18M H₂SO₄, electron-withdrawing groups on the benzene ring can actually accelerate the reaction, which is somewhat counterintuitive.[8]
-
Solution Protocol:
-
Start with moderately concentrated acid (e.g., 6-12 M H₂SO₄ or HCl).
-
Heat the reaction to reflux (typically 100-110 °C) and monitor by TLC or LC-MS.
-
If the reaction is slow, incrementally increase the acid concentration or temperature.
-
Workup is Key: After completion, cool the reaction and carefully pour it over crushed ice. The benzoic acid product should precipitate. This allows for easy separation from the inorganic acid. Filter, wash thoroughly with cold water until the washings are neutral, and then dry.
-
2. Base-Catalyzed Hydrolysis
-
The Problem: Can be slower than acid hydrolysis and may require higher temperatures, but is often cleaner.
-
The Expertise: The mechanism involves direct nucleophilic attack of the hydroxide ion on the nitrile carbon.
-
Solution Protocol:
-
Use an aqueous solution of NaOH or KOH (e.g., 4-6 M). The addition of a co-solvent like ethanol or ethylene glycol can improve solubility.
-
Heat to reflux and monitor the reaction. Note the evolution of ammonia gas as a sign of progress.
-
Workup is Key: After completion, cool the reaction mixture and acidify with a mineral acid (e.g., 2M HCl) until the pH is ~2-3. The benzoic acid product will precipitate out. Filter, wash with cold water, and dry.
-
Frequently Asked Questions (FAQs)
-
Q1: Which aryl halide should I use for the N-arylation: 4-fluoro, 4-chloro, 4-bromo, or 4-iodobenzonitrile?
-
A: The reactivity order for Ullmann-type reactions is generally I > Br > Cl > F.[3] However, 4-fluorobenzonitrile is often used due to the principle of nucleophilic aromatic substitution (SNA), where the highly electronegative fluorine activates the ring towards nucleophilic attack.[9] It is also often more cost-effective. If you are struggling with 4-fluorobenzonitrile, switching to 4-iodobenzonitrile will likely increase reactivity but also cost.
-
-
Q2: How can I be sure I've synthesized the correct N-1 isomer and not the N-2 or N-4 isomer?
-
A: The N-arylation of 3,5-disubstituted 1,2,4-triazoles generally favors the N-1 position. Confirmation is best achieved through 2D NMR spectroscopy. A Heteronuclear Multiple Bond Correlation (HMBC) experiment will show a correlation between the triazole proton (at the C5 position) and the carbon atoms of the benzoic acid ring, confirming the connectivity.
-
-
Q3: What are the best practices for purifying the final product?
-
A: After precipitation from the hydrolysis workup, the product is often of high purity. If further purification is needed, recrystallization is the preferred method. A solvent system like ethanol/water or acetic acid/water can be effective. Column chromatography is generally avoided for the final acid due to its polarity but can be used for the nitrile intermediate (using ethyl acetate/hexanes).
-
Optimized Experimental Protocols
Protocol 1: Copper-Catalyzed Synthesis of 4-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)benzonitrile
| Parameter | Recommended Condition | Rationale |
| Aryl Halide | 4-Fluorobenzonitrile | Cost-effective and activated for SNAr.[10] |
| Triazole | 3,5-Dimethyl-1H-1,2,4-triazole | Starting nucleophile. |
| Catalyst | Copper(I) Iodide (CuI) | 5-10 mol%. Use fresh, high-purity source.[1] |
| Ligand | 1,10-Phenanthroline | 10 mol%. Accelerates reaction, allows milder temp.[5] |
| Base | Cesium Carbonate (Cs₂CO₃) | 2.0 equivalents. Superior solubility and reactivity.[6] |
| Solvent | Anhydrous DMF | Must be dry and degassed. |
| Temperature | 110-130 °C | Monitor by TLC for optimal reaction time. |
| Atmosphere | Argon or Nitrogen | Essential to prevent catalyst deactivation.[1] |
Step-by-Step Methodology:
-
To a flame-dried Schlenk flask, add CuI (0.1 eq), 1,10-phenanthroline (0.1 eq), Cs₂CO₃ (2.0 eq), and 3,5-dimethyl-1H-1,2,4-triazole (1.0 eq).
-
Seal the flask, evacuate, and backfill with argon. Repeat this cycle three times.
-
Add anhydrous, degassed DMF via syringe.
-
Add 4-fluorobenzonitrile (1.1 eq) via syringe.
-
Heat the reaction mixture to 120 °C with vigorous stirring under a positive pressure of argon.
-
Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexanes).
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove inorganic salts.
-
Wash the organic phase with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the pure nitrile intermediate.
Protocol 2: Acid-Catalyzed Hydrolysis to Final Product
-
Combine the intermediate 4-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)benzonitrile with 10 volumes of 10 M sulfuric acid.
-
Heat the mixture to reflux (approx. 110 °C) with stirring for 4-8 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction vessel in an ice bath.
-
Slowly and carefully pour the cooled acid solution onto a large beaker of crushed ice with stirring.
-
A white precipitate of the carboxylic acid product will form.
-
Allow the mixture to stir for 30 minutes to ensure complete precipitation.
-
Collect the solid by vacuum filtration.
-
Wash the filter cake extensively with cold deionized water until the filtrate is neutral (check with pH paper).
-
Dry the purified this compound in a vacuum oven at 60-70 °C.
References
- 1. benchchem.com [benchchem.com]
- 2. On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts | MDPI [mdpi.com]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. asianpubs.org [asianpubs.org]
- 7. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 8. znaturforsch.com [znaturforsch.com]
- 9. 4-Fluorobenzonitrile | High-Purity Reagent | RUO [benchchem.com]
- 10. 4-Fluorobenzonitrile | C7H4FN | CID 14517 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)benzoic acid
Welcome to the dedicated technical support guide for 4-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)benzoic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile heterocyclic building block. Achieving high purity of this compound is critical for successful downstream applications, including drug discovery and materials science. This guide provides in-depth, experience-driven answers to common purification challenges, structured in a practical question-and-answer format.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the fundamental properties of this compound that directly influence purification strategy.
Q1: What are the key structural features of this molecule that I should consider for purification?
A1: The purification strategy is governed by three main structural features:
-
Aromatic Carboxylic Acid: The benzoic acid moiety provides an acidic proton (pKa ≈ 4-5). This is the most important functional handle for purification, allowing for manipulation through acid-base chemistry. For instance, the compound will be soluble in aqueous basic solutions (e.g., NaHCO₃, Na₂CO₃) as its carboxylate salt and will precipitate upon re-acidification.
-
1,2,4-Triazole Ring: The dimethyl-triazole ring is a polar, heterocyclic system containing nitrogen atoms that can participate in hydrogen bonding. This feature increases the compound's polarity compared to a simple substituted benzoic acid.
-
Overall Aromatic System: The combination of the benzene and triazole rings creates a rigid, largely planar structure that lends itself well to crystallization, provided a suitable solvent system is identified.
Q2: What are the most common impurities I should expect from a typical synthesis?
A2: Impurities are almost always related to the synthetic route. A common synthesis involves the cyclization of a derivative of 4-hydrazinobenzoic acid. Therefore, typical impurities include:
-
Unreacted Starting Materials: Primarily 4-hydrazinobenzoic acid or related precursors. These are often more polar and can be removed with an appropriate aqueous wash.
-
Isomeric Byproducts: Positional isomers can form during the synthesis of heterocyclic rings like triazoles.[1] These isomers have very similar physical properties (polarity, solubility) to the desired product and are often the most challenging to remove, typically requiring chromatographic separation.
-
Residual Solvents: High-boiling point aprotic polar solvents like DMF or DMSO are sometimes used in the synthesis. Their removal is critical and often requires drying under high vacuum at an elevated temperature.
Q3: What analytical methods are best for assessing the purity of my final product?
A3: A combination of methods is recommended for a comprehensive assessment:
-
¹H NMR Spectroscopy: This is the primary tool for confirming the structure and identifying organic impurities. The pure compound should show characteristic signals for the two methyl groups on the triazole ring, the aromatic protons on the benzoic acid ring, and the absence of signals from starting materials or solvents.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This provides a highly sensitive assessment of purity. A single peak in the chromatogram (at the correct mass-to-charge ratio) is a strong indicator of high purity. It is particularly effective for detecting trace-level impurities.
-
Melting Point Analysis: A sharp melting point within a narrow range (e.g., < 2°C) is a classic indicator of a pure crystalline solid. Impurities typically cause melting point depression and broadening.[2]
Section 2: Troubleshooting Purification Challenges
This section provides direct answers and actionable solutions to specific problems encountered during the purification process.
Q1: My final product has a low and broad melting point. What is the likely cause and solution?
-
Probable Causes:
-
Presence of Impurities: This is the most common reason. Starting materials, isomeric byproducts, or salts are interfering with the formation of a pure crystal lattice.
-
Residual Solvent: High-boiling point solvents like DMF, DMSO, or even water can get trapped in the crystal lattice, disrupting its structure.
-
-
Recommended Solutions:
-
Re-purify the Material: Perform a second purification step. If you initially used recrystallization, try column chromatography to separate impurities with similar solubility. If you used chromatography, a final recrystallization can remove minor impurities and provide a highly crystalline product.
-
Optimize Drying: Dry the material under a high vacuum (e.g., < 1 torr) for an extended period (12-24 hours). Gentle heating (e.g., 40-50°C) can help drive off stubborn solvents, but be cautious not to cause decomposition.
-
Q2: My ¹H NMR spectrum shows extra aromatic signals that I can't identify. What should I do?
-
Probable Causes:
-
Isomeric Impurities: As mentioned, positional isomers formed during the triazole synthesis are a likely culprit.[1] They will have similar chemical shifts but a different integration or splitting pattern.
-
Related Aromatic Compounds: Carryover of precursors or side-products from the synthesis.
-
-
Recommended Solutions:
-
Silica Gel Chromatography: This is the most effective method for separating isomers. The subtle differences in polarity between isomers can be exploited to achieve separation. See Protocol 3.2 for a detailed methodology.
-
Review the Synthetic Route: Carefully examine your starting materials and reaction conditions to identify potential side reactions that could lead to the observed impurities. This can inform your purification strategy.
-
Q3: During recrystallization, my compound "oils out" and won't form crystals. How can I fix this?
-
Probable Causes:
-
Supersaturation Point Reached at Too High a Temperature: The solution is becoming saturated while the temperature is still above the melting point of your compound in that solvent.
-
Inappropriate Solvent Choice: The solvent may be too good, keeping the compound dissolved even at lower temperatures, or too poor, causing it to crash out as an amorphous oil.
-
Presence of Impurities: Impurities can inhibit crystal nucleation and growth.
-
-
Recommended Solutions:
-
Modify the Solvent System: Add a co-solvent in which your compound is less soluble (an "anti-solvent"). Add the anti-solvent dropwise to the hot solution until it just begins to turn cloudy, then add a few drops of the original solvent to clarify. This brings the solution closer to its saturation point at a more favorable temperature.
-
Reduce the Cooling Rate: Allow the flask to cool as slowly as possible. Insulating the flask with glass wool or placing it in a warm water bath that cools to room temperature overnight can promote proper crystal formation.[3]
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[4]
-
Add a Seed Crystal: If you have a small amount of pure, crystalline material, add a single tiny crystal to the cooled, supersaturated solution to initiate crystallization.
-
Q4: My yield is very low after column chromatography. How can I improve recovery?
-
Probable Causes:
-
Compound Streaking/Tailing on the Column: The acidic proton of the carboxylic acid can interact strongly with the silica gel (which is weakly acidic), causing poor elution behavior and loss of material on the column.
-
Irreversible Adsorption: Highly polar impurities or the product itself might be binding too strongly to the silica.
-
Incorrect Mobile Phase: The eluent may be too non-polar, resulting in the compound never eluting from the column.
-
-
Recommended Solutions:
-
Acidify the Mobile Phase: Add a small amount (0.5-1%) of acetic acid or formic acid to the eluent. This keeps the carboxylic acid group protonated, reducing its interaction with the silica gel and resulting in sharper peaks and better recovery.
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina, or a reverse-phase column (C18) if the compound is sufficiently non-polar.
-
Perform a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. This ensures that less polar impurities are washed out first, followed by your product, without requiring a highly polar mobile phase for the entire run.
-
Section 3: Standard Purification Protocols
These protocols provide detailed, step-by-step methodologies for the most common and effective purification techniques for this compound.
Protocol 3.1: Purification by Recrystallization
Recrystallization is ideal for removing small amounts of impurities with different solubility profiles than the target compound.
Step-by-Step Methodology:
-
Solvent Selection: The key is to find a solvent that dissolves the compound when hot but not when cold.[2][4] Screen solvents from the table below. Ethanol, methanol, or aqueous ethanol mixtures are often good starting points.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of boiling solvent in portions until the solid just dissolves completely. Using excess solvent will significantly reduce your recovery yield.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. The charcoal will adsorb colored impurities.
-
Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. This must be done quickly to prevent the product from crystallizing in the funnel.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask. Slow cooling is critical for forming large, pure crystals.[3] Once at room temperature, the flask can be placed in an ice bath to maximize precipitation.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.
-
Drying: Dry the pure crystals under a vacuum to remove all traces of solvent.
| Recrystallization Solvent Screening Data | |||
| Solvent | Solubility (Hot) | Solubility (Cold) | Comments |
| Water | Low | Very Low | May be suitable for mixtures with a co-solvent like ethanol. Benzoic acids are generally more soluble in hot water than cold.[5] |
| Ethanol | High | Moderate | A good candidate. Cooling in an ice bath is likely necessary for good recovery. |
| Methanol | High | Moderate | Similar to ethanol, but its lower boiling point makes it easier to remove. |
| Ethyl Acetate | Moderate | Low | A potential candidate. |
| Toluene | Low | Very Low | May require a large volume of solvent; could be useful as an anti-solvent. |
| Ethanol/Water | Variable | Variable | Often an excellent choice. Start with the compound dissolved in hot ethanol and add hot water dropwise until cloudy. |
Protocol 3.2: Purification by Silica Gel Column Chromatography
This method is best for separating compounds with different polarities, such as isomeric impurities or starting materials.
Step-by-Step Methodology:
-
Select the Mobile Phase (Eluent): Use Thin Layer Chromatography (TLC) to determine the optimal solvent system. A good system will give your product an Rf value of ~0.3.
-
Starting Point 1 (Normal Phase): Ethyl Acetate / Hexanes with 1% Acetic Acid.
-
Starting Point 2 (Normal Phase): Dichloromethane / Methanol with 1% Acetic Acid. The inclusion of acid is crucial to prevent peak tailing.
-
-
Pack the Column: Prepare a slurry of silica gel in the least polar component of your mobile phase (e.g., Hexanes) and carefully pack your column.
-
Load the Sample: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like DCM or Ethyl Acetate). Alternatively, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the top of the column.
-
Elute the Column: Run the mobile phase through the column, collecting fractions. Monitor the elution process using TLC.
-
Combine and Concentrate: Combine the pure fractions (as determined by TLC) and remove the solvent using a rotary evaporator.
-
Final Drying: Dry the resulting solid under a high vacuum to remove all traces of the eluent.
Section 4: Visual Guides
General Purification Workflow
This diagram illustrates the decision-making process for purifying the crude product.
Caption: Decision workflow for selecting a purification method.
Key Chemical Structures
This diagram shows the target molecule and a common potential impurity.
Caption: Target molecule and a common starting material impurity.
Section 5: References
-
Al-Sanea, M. M., et al. (2019). Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. RSC Advances, 9(33), 19065-19074. --INVALID-LINK--
-
Rajnikant, et al. (2012). 4-[3,5-Bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl]benzoic acid dimethylformamide monosolvate. Acta Crystallographica Section E, 68(Pt 3), o677. --INVALID-LINK--
-
Al-Sanea, M. M., et al. (2019). Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. SciSpace. --INVALID-LINK--
-
Al-Sanea, M. M., et al. (2019). Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. ResearchGate. --INVALID-LINK--
-
Al-Sanea, M. M., et al. (2019). Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. RSC Publishing. --INVALID-LINK--
-
University of Missouri–St. Louis. Recrystallization of Benzoic Acid. UMSL Chemistry. --INVALID-LINK--
-
Florida A&M University. (2016). recrystallization lab report.pdf. FAMU. --INVALID-LINK--
-
University of Massachusetts Boston. The Recrystallization of Benzoic Acid. UMass Boston ScholarWorks. --INVALID-LINK--
-
Guidechem. 4-(3,5-dimethyl-1,2,4-triazol-1-yl)benzoic acid;hydrochloride. Guidechem. --INVALID-LINK--
-
Ohkubo, A., et al. (S.d.). Supporting Information Triazole-linked Analogue of Deoxyribonucleic Acid (TLDNA): Design, Synthesis and Double Strand Formation. Amazon AWS. --INVALID-LINK--
-
PubChemLite. This compound hydrochloride. PubChemLite. --INVALID-LINK--
-
Al-Majidi, S. M. H., et al. (2022). Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links. Journal of University of Anbar for Pure Science (JUAPS). --INVALID-LINK--
-
BLDpharm. This compound. BLDpharm. --INVALID-LINK--
-
Jiménez, D. M., & Martínez, F. (2015). The solubility of benzoic acid in seven solvents. ResearchGate. --INVALID-LINK--
-
ChemWhat. This compound. ChemWhat. --INVALID-LINK--
-
Jotani, M. M., et al. (2012). 4-(4-Hydroxymethyl-1H-1,2,3-triazol-1-yl)benzoic acid. National Institutes of Health. --INVALID-LINK--
-
National Center for Biotechnology Information. 4-(1H-1,2,3-triazol-1-yl)benzoic acid. PubChem. --INVALID-LINK--
-
All In with Dr. Betts. (2020). Recrystallization Lab Procedure of Benzoic Acid. YouTube. --INVALID-LINK--
-
Reddy, G. R., et al. (2014). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. Archiv der Pharmazie, 347(10), 734-741. --INVALID-LINK--
-
Navarrete-Vázquez, G., et al. (2020). Unexpected Formation of 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic Acid from 4-[(3-Amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic Acid. Molecules, 25(21), 5193. --INVALID-LINK--
-
Cheng, Y. R. (2014). Synthesis and Characterization of 1,2,4-Triazolo-1,3,4-Thiadiazole Derivatives. UTAR Institutional Repository. --INVALID-LINK--
-
Petrucci, V., et al. (2023). triazolo [1,5-a]quinoxalin-4(5H)-one scaffold: Synthesis and derivatization in a sustainable guise. Frontiers in Chemistry, 11, 1145558. --INVALID-LINK--
-
Yousuf, M., et al. (2019). Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria. ACS Omega, 4(8), 13546-13557. --INVALID-LINK--
References
Common side reactions in the synthesis of 1,2,4-triazole derivatives
Welcome to the Technical Support Center for the synthesis of 1,2,4-triazole derivatives. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges and side reactions encountered during these syntheses. Our goal is to provide you with the expertise and practical solutions needed to optimize your reaction outcomes and ensure the integrity of your results.
Introduction: The Synthetic Challenge
The 1,2,4-triazole core is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents due to its diverse biological activities.[1] However, the synthesis of these heterocycles is not without its challenges. Competing cyclization pathways, formation of isomeric mixtures, and harsh reaction conditions can often lead to a complex product distribution, complicating purification and reducing the yield of the desired compound. This guide will dissect these common issues, providing a clear rationale for their occurrence and actionable strategies for their mitigation.
Troubleshooting Guide: Common Side Reactions & Solutions
This section directly addresses specific experimental issues in a question-and-answer format, providing insights into the root causes and offering field-proven solutions.
Issue 1: Formation of a 1,3,4-Oxadiazole Side Product
Q: My reaction is producing a significant amount of a 1,3,4-oxadiazole byproduct alongside my desired 1,2,4-triazole. How can I suppress this competing pathway?
A: This is one of the most common side reactions, particularly in syntheses that utilize acylhydrazides as precursors, such as the Pellizzari reaction.[2][3] The formation of the 1,3,4-oxadiazole arises from an alternative intramolecular cyclization-dehydration pathway of the N,N'-diacylhydrazine intermediate.
Causality: The key to controlling this side reaction lies in understanding the reaction mechanism. The formation of the 1,2,4-triazole proceeds through the nucleophilic attack of a nitrogen atom to form the five-membered ring. In contrast, the 1,3,4-oxadiazole forms via an intramolecular nucleophilic attack by an oxygen atom. The reaction conditions, particularly temperature and the presence of water, can significantly influence the kinetics and favor one pathway over the other.
Solutions:
-
Strictly Anhydrous Conditions: The presence of water can facilitate the hydrolysis of intermediates and may favor the oxadiazole pathway. Ensure all reagents and solvents are thoroughly dried before use.[2]
-
Temperature Control: Lowering the reaction temperature can often favor the formation of the 1,2,4-triazole.[2] High temperatures can provide the activation energy needed for the competing oxadiazole formation.
-
Microwave-Assisted Synthesis: For reactions that are sluggish at lower temperatures, microwave irradiation can be a valuable tool. It can shorten reaction times and potentially improve yields by minimizing the exposure of reactants to prolonged high temperatures.[1][4]
-
Choice of Acylating Agent: The nature of the acylating agent can influence the reaction pathway. Experimenting with different activating groups may alter the electrophilicity of the carbonyl carbons and steer the reaction towards the desired product.
Issue 2: Formation of Isomeric Mixtures (Regioselectivity)
Q: I am attempting an Einhorn-Brunner reaction with an unsymmetrical imide and am obtaining a mixture of regioisomers. How can I improve the regioselectivity?
A: The Einhorn-Brunner reaction, which condenses an imide with a hydrazine, is a powerful tool for synthesizing 1,2,4-triazoles.[5][6] However, when an unsymmetrical imide is used, the reaction can proceed via two different pathways, leading to a mixture of isomeric products.[4][7]
Causality: The regioselectivity of the Einhorn-Brunner reaction is primarily governed by the electronic properties of the two acyl groups on the imide. The initial nucleophilic attack of the hydrazine will preferentially occur at the more electrophilic carbonyl carbon. The subsequent cyclization and dehydration will then determine the final substitution pattern on the triazole ring.
Solutions:
-
Exploit Electronic Differences: To enhance regioselectivity, design your unsymmetrical imide with acyl groups that have significantly different electronic properties. For instance, using an imide with one electron-withdrawing group and one electron-donating group can direct the initial hydrazine attack.
-
Catalyst Selection: While the Einhorn-Brunner reaction is typically acid-catalyzed, the choice of catalyst can sometimes influence regioselectivity. It is worth exploring different acid catalysts to see if they can modulate the reaction pathway.
-
Alternative Synthetic Routes: If high regioselectivity is crucial and cannot be achieved through the Einhorn-Brunner reaction, consider alternative methods. Modern synthetic approaches, such as catalyst-controlled [3+2] cycloaddition reactions, often provide superior and more predictable regioselectivity.[7]
-
Chromatographic Separation: If a mixture of regioisomers is unavoidable, careful optimization of column chromatography conditions (e.g., solvent system, stationary phase) or the use of preparative HPLC may be necessary to separate the isomers.[4]
Issue 3: Acyl Interchange in Unsymmetrical Pellizzari Reactions
Q: My unsymmetrical Pellizzari reaction is yielding a complex mixture of three different 1,2,4-triazoles. What is causing this, and how can I obtain a single product?
A: The Pellizzari reaction involves the condensation of an amide and a hydrazide.[1] When the acyl groups of the amide and hydrazide are different (an unsymmetrical reaction), a side reaction known as acyl interchange can occur at high temperatures.[4][8] This leads to the formation of two new starting materials in situ, which then react to form a mixture of up to three different 1,2,4-triazole products, significantly complicating purification and reducing the yield of the desired compound.[4]
Causality: At elevated temperatures, the amide and hydrazide can undergo a reversible transamidation reaction, effectively swapping their acyl groups. This equilibrium results in a mixture of starting materials that then proceed to form the corresponding triazoles.
Solutions:
-
Symmetrical Design: The most straightforward solution is to design a symmetrical synthesis where the amide and hydrazide have the same acyl group. This will yield a single 1,2,4-triazole product.[4]
-
Optimize Reaction Temperature: Use the lowest possible temperature that allows the reaction to proceed at a reasonable rate to minimize acyl interchange.[4] Monitor the reaction closely by TLC or LC-MS to find the optimal balance between reaction progress and side product formation.
-
Microwave Synthesis: As with other thermally sensitive reactions, microwave irradiation can be advantageous. The rapid heating and shorter reaction times can help to minimize the extent of acyl interchange.[1]
Issue 4: Formation of 1,3,4-Thiadiazoles from Thiosemicarbazides
Q: I am trying to synthesize a 1,2,4-triazole from a thiosemicarbazide intermediate, but I am isolating a 1,3,4-thiadiazole instead. Why is this happening?
A: The intramolecular cyclization of thiosemicarbazides is a common route to both 1,2,4-triazoles and 1,3,4-thiadiazoles. The outcome of this reaction is highly dependent on the reaction conditions, specifically the pH.[9][10]
Causality: The regioselectivity of the cyclization is dictated by which nucleophile (nitrogen or sulfur) attacks the electrophilic carbon.
-
Basic conditions favor the deprotonation of the nitrogen atom, promoting its nucleophilicity and leading to the formation of the 1,2,4-triazole ring.[11]
-
Acidic conditions tend to protonate the nitrogen atoms, reducing their nucleophilicity, while the sulfur atom remains a potent nucleophile, resulting in the formation of the 1,3,4-thiadiazole ring.[10][11]
Solutions:
-
Control the pH: This is the most critical parameter. For the synthesis of 1,2,4-triazoles, conduct the cyclization in a basic medium (e.g., aqueous sodium hydroxide).[12][13] Conversely, if the 1,3,4-thiadiazole is the desired product, an acidic medium (e.g., concentrated sulfuric acid or hydrochloric acid) should be used.[10]
| Reaction Condition | Major Product |
| Basic (e.g., NaOH) | 1,2,4-Triazole |
| Acidic (e.g., H₂SO₄) | 1,3,4-Thiadiazole |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing 1,2,4-triazoles?
A1: The most common classical methods include the Pellizzari reaction, which condenses an amide with a hydrazide, and the Einhorn-Brunner reaction, which uses an imide and a hydrazine.[2] More modern approaches involve the cyclization of amidrazones and thiosemicarbazides, as well as multicomponent reactions and catalyst-controlled cycloadditions.[14][15]
Q2: How can I generally improve the yield of my 1,2,4-triazole synthesis?
A2: Optimizing reaction parameters is key. This includes adjusting the temperature, reaction time, and the choice of solvent and catalyst.[2] Ensuring the purity of your starting materials is also critical, as impurities can lead to side reactions.[16] For reactions that are slow or require high temperatures, microwave-assisted synthesis can often improve yields and reduce reaction times.[1]
Q3: I have a complex reaction mixture with many unidentified byproducts. What could be the cause?
A3: A complex reaction mixture often points to the decomposition of starting materials or the desired product, which can be caused by harsh reaction conditions such as excessively high temperatures or prolonged reaction times.[2] Side reactions involving sensitive functional groups on your starting materials or reactions with the solvent or impurities can also contribute.[16] Consider protecting sensitive functional groups and always use high-purity, inert solvents.
Q4: My reaction is not proceeding to completion, resulting in low yield. What should I do?
A4: Low or no yield can be due to several factors. Incomplete reaction due to insufficient temperature or time is a common cause.[2] Gradually increasing the reaction temperature and monitoring the progress by TLC can help.[4] Also, ensure that your starting materials are pure and dry, as contaminants can inhibit the reaction.[16]
Experimental Protocols & Visualizations
Protocol: Regioselective Synthesis of a 1,2,4-Triazole via the Einhorn-Brunner Reaction
This protocol describes the reaction of an unsymmetrical imide with a substituted hydrazine, aiming to maximize the formation of a single regioisomer by using an imide with electronically distinct acyl groups.
Materials:
-
Unsymmetrical Imide (e.g., N-acetyl-N-trifluoroacetylamine) (1.0 eq)
-
Substituted Hydrazine (e.g., Phenylhydrazine) (1.1 eq)
-
Glacial Acetic Acid (solvent and catalyst)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the unsymmetrical imide in glacial acetic acid.
-
Slowly add the substituted hydrazine to the solution.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Dry the crude product and determine the regioisomeric ratio by ¹H NMR or LC-MS.
-
Purify the desired regioisomer by column chromatography or recrystallization.[4]
Reaction Pathway Visualizations
Caption: Pellizzari reaction pathway showing the desired 1,2,4-triazole formation and the competing side reaction leading to a 1,3,4-oxadiazole.
Caption: Influence of pH on the cyclization of thiosemicarbazides.
References
- 1. Pellizzari reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Einhorn–Brunner reaction - Wikipedia [en.wikipedia.org]
- 6. Einhorn-Brunner-Reaktion – Wikipedia [de.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Pellizzari Reaction [drugfuture.com]
- 9. jpharmsci.com [jpharmsci.com]
- 10. ptfarm.pl [ptfarm.pl]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis of New Triazole-Based Thiosemicarbazone Derivatives as Anti-Alzheimer’s Disease Candidates: Evidence-Based In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of Oxadiazoles, Thiadiazoles and Triazoles Derived from Benzo[b]thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. isres.org [isres.org]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Stability and Degradation Studies of 4-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)benzoic acid
Welcome to the technical support center for 4-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of stability and forced degradation studies for this molecule. The content herein is structured in a practical question-and-answer format to directly address common challenges and provide scientifically grounded solutions.
Part 1: Foundational Concepts & Initial Setup
This section addresses fundamental questions regarding the molecule and the rationale behind stability testing.
Q1: What is this compound, and why is a stability profile critical?
This compound is a heterocyclic compound featuring a benzoic acid moiety linked to a dimethylated 1,2,4-triazole ring.[1][2][3] The stability of any active pharmaceutical ingredient (API) is a critical quality attribute that influences its purity, potency, and safety.[4] Stability studies are mandated by regulatory agencies like the FDA and ICH to understand how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[5][6] This data is essential for determining appropriate storage conditions, re-test periods, and shelf-life.
Q2: What are forced degradation studies, and what are their primary objectives in the context of this molecule?
Forced degradation, or stress testing, involves subjecting a drug substance to conditions more severe than accelerated stability testing.[7] The core objectives are:
-
To Identify Degradation Pathways: Understanding the likely degradation products helps in elucidating the chemical behavior of the molecule.[4][6]
-
To Develop Stability-Indicating Methods: Stress testing generates degradation products necessary to develop and validate an analytical method (typically HPLC) that can resolve the parent API from all potential impurities and degradants. This is a regulatory requirement.[4][5]
-
To Inform Formulation and Packaging: Knowledge of sensitivity to light, oxidation, or hydrolysis can guide the development of a stable formulation and the selection of appropriate packaging.[5]
A typical forced degradation workflow is initiated to generate a degradation profile of the API.
Caption: General workflow for a forced degradation study.
Part 2: Troubleshooting Specific Stress Conditions
This section provides practical advice for overcoming common issues encountered during stress testing experiments.
Recommended Starting Conditions for Forced Degradation
The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API). The conditions below are typical starting points and should be adjusted based on the observed stability of the molecule.
| Stress Condition | Reagent/Parameter | Temperature | Duration | Rationale & Causality |
| Acid Hydrolysis | 0.1 M to 1 M HCl | Room Temp to 80°C | Up to 72 hours | Probes susceptibility to low pH environments. The triazole and benzoic acid groups are generally stable, but extreme conditions could force degradation. |
| Base Hydrolysis | 0.1 M to 1 M NaOH | Room Temp to 80°C | Up to 72 hours | Tests for lability in alkaline conditions. Similar to acid, the core structure is expected to be robust.[7] |
| Oxidation | 3% to 30% H₂O₂ | Room Temp | Up to 24 hours | Hydrogen peroxide is commonly used to simulate oxidative stress.[6][7] The electron-rich triazole ring is a potential target. |
| Thermal (Solid) | Dry Heat | 60°C to 80°C (or 20°C below MP) | Up to 14 days | Evaluates the intrinsic thermal stability of the solid-state API.[7] |
| Photostability | ICH Q1B Option 2 | Ambient | Overall illumination ≥ 1.2 million lux-hours and integrated near UV energy ≥ 200 watt-hours/m² | Simulates exposure to light during manufacturing and storage. A dark control is essential to differentiate between thermal and light-induced degradation.[8] |
Q3: I am not observing any degradation under standard acid/base hydrolysis conditions (0.1M HCl/NaOH, 60°C). What are my next steps?
This indicates that this compound is highly stable to hydrolysis, which is not unexpected given its structure (stable aromatic and triazole rings, robust N-C aryl bond).
Troubleshooting Steps:
-
Increase Stress Severity: Incrementally increase the strength of the acid or base (e.g., from 0.1M to 1M or even 5M) or elevate the temperature (e.g., to 80°C or reflux).[7] The goal is to find conditions that produce modest degradation (5-20%).
-
Extend Duration: If increasing concentration or temperature is not feasible or effective, extend the exposure time, potentially up to 7-14 days for highly stable molecules.[6]
-
Confirm Method Suitability: Ensure your analytical method is not masking degradation. Check for co-eluting peaks using a photodiode array (PDA) detector for peak purity analysis and a mass spectrometer (MS) to look for new m/z values under the main peak.
Q4: My oxidative degradation results using H₂O₂ are inconsistent between experiments. What could be the cause?
Inconsistency in oxidative studies often points to the complex nature of radical reactions.
Troubleshooting Steps:
-
Control Temperature: Oxidative reactions can be exothermic. Conduct the experiment in a thermostatically controlled water bath to ensure a consistent temperature.
-
Standardize Reagent Addition: Add the hydrogen peroxide solution in a consistent manner and mix thoroughly. The initial rate of reaction can be sensitive to how the oxidant is introduced.
-
Evaluate for Metal Catalysis: Trace metal ions in your glassware or reagents can catalyze the decomposition of H₂O₂ into highly reactive hydroxyl radicals, leading to variable degradation rates.[6] Consider using metal-free labware or adding a chelating agent like EDTA to a control sample to test this hypothesis.
-
Check Peroxide Purity: Use a fresh, properly stored bottle of hydrogen peroxide. H₂O₂ can degrade over time, leading to lower effective concentrations and less degradation.
Q5: During my photostability study, the solid sample turned slightly yellow, but my HPLC analysis shows no new peaks and >99% purity. How do I interpret this?
This is a common observation where a physical change (color) is not reflected in the primary analytical method.
Troubleshooting Steps:
-
Consider the Degradant's Properties: The degradant may be a high molecular weight polymer that is not eluting from your HPLC column or is insoluble in your sample diluent. It could also be a compound with no UV chromophore at your detection wavelength.
-
Modify Analytical Method:
-
Change Wavelength: Use a PDA detector to scan across all wavelengths to see if a degradant appears at a different λmax.
-
Alter Mobile Phase/Gradient: Use a stronger solvent in your mobile phase or a steeper gradient to try and elute any highly retained species.
-
Use an Alternative Detector: An Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) can detect compounds without a UV chromophore.
-
-
Spectroscopy of Solid Sample: If possible, analyze the discolored solid sample using techniques like diffuse reflectance UV-Vis or solid-state NMR to characterize the chemical change responsible for the color.
Part 3: Degradation Pathways and Analytical Strategy
Q6: What are the most probable degradation pathways for this molecule under stress conditions?
Based on the functional groups present (benzoic acid, N-phenyl triazole), the following pathways are hypothesized:
-
Oxidative Degradation: The most likely pathway. The electron-rich 1,2,4-triazole ring is susceptible to N-oxidation. The benzene ring could also undergo hydroxylation, particularly if catalyzed by trace metals.[9]
-
Photolytic Degradation: Aromatic systems and heterocycles can undergo complex photoreactions, including radical-mediated cleavage or rearrangement. The formation of colored polymeric material is a possibility.
-
Thermal Degradation: This molecule is expected to be thermally stable. At extreme temperatures well above typical stress conditions, decarboxylation of the benzoic acid or cleavage of the N-aryl bond could occur.[10]
-
Hydrolytic Degradation: The N-aryl bond between the triazole and benzene rings is generally very stable to hydrolysis. Significant degradation via this pathway is unlikely under typical forced degradation conditions.
Caption: Plausible degradation pathways for the target molecule.
Q7: How do I ensure my HPLC method is truly "stability-indicating"?
A method is only stability-indicating if it can separate the API from its degradation products and all process impurities.
Validation Checklist:
-
Specificity/Selectivity: Analyze all stressed samples. The method must demonstrate baseline resolution (Resolution > 2) between the parent peak and the nearest eluting degradation product.
-
Peak Purity: Use a PDA detector to assess peak purity for the API peak in all stressed samples. A non-homogenous peak indicates a co-eluting impurity.
-
Mass Balance: The total amount of drug detected should remain reasonably constant. A significant drop in mass balance (>5%) suggests that some degradants are not being detected (e.g., no UV chromophore, insoluble, or volatile).[4]
-
Forced Degradation Samples are Key: The method must be developed and validated using samples that have actually been degraded. Analyzing the API standard alone is insufficient.[5]
References
- 1. 858003-28-8|this compound|BLD Pharm [bldpharm.com]
- 2. Page loading... [guidechem.com]
- 3. PubChemLite - this compound hydrochloride (C11H11N3O2) [pubchemlite.lcsb.uni.lu]
- 4. biomedres.us [biomedres.us]
- 5. Identification of degradation impurity of TGR5 receptor agonist-ZY12201 by LC–MS technique during force degradation study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijrpp.com [ijrpp.com]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. database.ich.org [database.ich.org]
- 9. Mechanistic insight into the degradation of 1H-benzotriazole and 4-methyl-1H-benzotriazole by •OH-based advanced oxidation process and toxicity assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. digitalscholarship.tsu.edu [digitalscholarship.tsu.edu]
Troubleshooting crystallization of substituted benzoic acids
Welcome to the Technical Support Center for the Crystallization of Substituted Benzoic Acids. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into overcoming common challenges in the crystallization of these important compounds. This resource moves beyond simple step-by-step instructions to explain the underlying chemical principles, empowering you to make informed decisions in your own experiments.
Section 1: Troubleshooting Guide
This section addresses specific experimental failures in a direct question-and-answer format.
Q1: My substituted benzoic acid is "oiling out" instead of crystallizing. What's happening and how can I fix it?
A1: "Oiling out" is a common phenomenon where the solute separates from the solution as a liquid phase rather than a solid crystal. This occurs when a supersaturated solution is cooled to a temperature that is below the saturation point but above the melting point of the solute in the presence of the solvent. The solvent effectively depresses the compound's melting point. This is particularly frequent with compounds that are nonpolar or have flexible side chains.[1]
Causality & Solution Strategy: The primary goal is to ensure that the solution's temperature crosses the solubility curve at a point that is below the compound's solvent-depressed melting point.
Troubleshooting Steps:
-
Reduce the Cooling Rate: Rapid cooling can plunge the system into a state of high supersaturation where oiling is kinetically favored over the more ordered process of crystallization. Allow the solution to cool to room temperature slowly on the benchtop, insulated with a beaker or Dewar of warm water, before moving it to a colder environment.[2][3]
-
Lower the Initial Concentration: You may be using too much solute. A highly concentrated solution becomes supersaturated at a higher temperature, increasing the risk of oiling out. Try again with a more dilute solution.
-
Change the Solvent System: The current solvent may be too "good" or may depress the melting point too significantly.
-
Single Solvent: Switch to a solvent in which your compound is less soluble at higher temperatures.
-
Solvent/Anti-Solvent System: Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a miscible "anti-solvent" (in which it is poorly soluble) at a slightly elevated temperature until the solution becomes faintly turbid (the cloud point). A slight addition of the good solvent or gentle warming should clarify it again, after which slow cooling can be initiated.[4][5] Water is a common anti-solvent for organic compounds dissolved in polar organic solvents like ethanol or acetone.[6]
-
-
Scratching/Seeding: If the solution is supersaturated but reluctant to nucleate, scratching the inside of the flask with a glass rod can create microscopic imperfections that serve as nucleation sites.[3] Alternatively, adding a "seed crystal" of the pure compound can provide a template for crystal growth.
Q2: I'm only getting a fine powder or very small, poorly formed crystals. How can I grow larger, single crystals suitable for analysis?
A2: The formation of powder or microcrystals indicates that the rate of nucleation (the initial formation of small crystal seeds) is far exceeding the rate of crystal growth. For large, high-quality crystals, you need to maintain a state of slight supersaturation for an extended period, allowing existing nuclei to grow rather than creating a massive number of new ones.[7][8]
Causality & Solution Strategy: The key is to slow down the entire crystallization process. Every parameter should be adjusted to minimize the rate of supersaturation.
Troubleshooting Steps:
-
Ensure Purity: Impurities can act as nucleation sites, leading to the rapid formation of many small crystals. Ensure your starting material is as pure as possible (a purity of 80-90% is recommended as a minimum).[9]
-
Minimize Vibrations: Keep the crystallization vessel in a quiet, undisturbed location. Vibrations can trigger mass nucleation.[2][8]
-
Optimize the Solvent: Use a solvent in which your compound is only moderately soluble. If the compound is too soluble, achieving controlled supersaturation is difficult. If it's too insoluble, it won't crystallize effectively.
-
Employ Slower Crystallization Techniques:
-
Slow Evaporation: This is one of the simplest and most effective methods for growing large single crystals. Dissolve your compound in a suitable volatile solvent to create a near-saturated solution. Cover the vial with parafilm and poke a few small holes in it. The slow escape of solvent vapor will gradually increase the concentration, promoting slow crystal growth over days or weeks.[2][10][11]
-
Vapor Diffusion: This technique is excellent for small quantities. Place your compound, dissolved in a less volatile solvent, inside a small open vial. Place this vial inside a larger sealed jar containing a more volatile anti-solvent. The anti-solvent vapor will slowly diffuse into your solution, reducing the compound's solubility and inducing crystallization.[7][11][12]
-
Slow Cooling with Insulation: When using cooling crystallization, place the flask in an insulated container (like a Dewar filled with warm water) to ensure the temperature drops as slowly as possible.[2]
-
Q3: No crystals are forming at all, even after extended cooling. What should I do?
A3: This is a common issue that typically points to one of two problems: the solution is not sufficiently supersaturated, or there is an energetic barrier to nucleation that has not been overcome.
Causality & Solution Strategy: You must first induce supersaturation and then, if necessary, provide a nudge to initiate nucleation.
Troubleshooting Steps:
-
Check for Supersaturation:
-
Too Much Solvent: The most common reason for no crystal growth is using an excessive amount of solvent.[3] You can gently heat the solution and evaporate some of the solvent to increase the concentration.
-
Solvent is Too Good: Your compound might be too soluble in the chosen solvent, even at low temperatures. In this case, you must either partially evaporate the solvent or add an anti-solvent.
-
-
Induce Nucleation: If you are confident the solution is supersaturated, you can try to force nucleation.
-
Add a Seed Crystal: Introduce a tiny crystal of the pure compound. This provides a pre-existing template and is the most reliable method.[3]
-
Scratch the Surface: Use a glass rod to gently scratch the inner surface of the flask below the solvent level. This creates high-energy sites that can promote nucleation.[3]
-
Flash Freeze: For stubborn cases, cool a small glass rod in a dry ice/acetone bath and touch it to the surface of the solution. This can create a localized point of high supersaturation and induce nucleation.
-
Q4: My crystals are discolored. How do I remove colored impurities?
A4: Discoloration is almost always due to the presence of high-molecular-weight, often conjugated, impurities that become trapped in the crystal lattice.
Causality & Solution Strategy: These impurities can be removed by adsorption onto a high-surface-area material.
Troubleshooting Steps:
-
Use Activated Charcoal: After dissolving your crude substituted benzoic acid in the hot solvent, add a very small amount (e.g., the tip of a spatula) of activated charcoal to the solution.[13][14]
-
Boil Briefly: Keep the solution at or near boiling for a few minutes to allow the charcoal to adsorb the colored impurities.
-
Perform a Hot Filtration: This is a critical step. You must filter the solution while it is still hot to remove the charcoal. If the solution cools, your desired product will crystallize prematurely along with the charcoal. Use a fluted filter paper in a stemless funnel to maximize the filtration speed and prevent cooling within the funnel stem.[15]
-
Proceed with Crystallization: Allow the now-decolorized filtrate to cool slowly as you would normally.
Section 2: Frequently Asked Questions (FAQs)
Q1: How do I choose the right solvent system for my substituted benzoic acid?
A1: The ideal recrystallization solvent is one in which your compound is highly soluble at high temperatures but sparingly soluble at low temperatures.[16][17][18] This difference in solubility is what allows for a high recovery of pure material upon cooling.
Key Principles for Solvent Selection:
-
"Like Dissolves Like": Start by considering polarity. Benzoic acids are polar due to the carboxylic acid group but also have a nonpolar benzene ring. Solvents like water, ethanol, or acetic acid are often good starting points.[17][19]
-
Favorable Temperature Coefficient: The solubility should change significantly with temperature. A compound that is highly soluble even in the cold solvent will result in poor yield.
-
Volatility: The solvent should have a relatively low boiling point so that it can be easily removed from the final crystals.[16] However, highly volatile solvents like dichloromethane or diethyl ether can be difficult to work with for slow evaporation or cooling as they evaporate too quickly.[9]
-
Inertness: The solvent must not react with your compound.[16]
Practical Approach: Test several solvents on a small scale. Place a few milligrams of your compound in a test tube and add the solvent dropwise. A good solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating.[20]
Q2: How does the substituent on the benzoic acid ring affect crystallization?
A2: Substituents dramatically alter the electronic properties and steric profile of the benzoic acid molecule, which in turn governs its intermolecular interactions and ability to pack into an ordered crystal lattice.
-
Electronic Effects:
-
Electron-Withdrawing Groups (EWGs) like -NO₂, -Cl, or -CN increase the acidity of the carboxylic proton (lower pKa) by stabilizing the resulting carboxylate anion through inductive effects.[21][22][23][24] This enhanced polarity can increase solubility in polar solvents and strengthen hydrogen bonding interactions, which are critical for crystallization.[25]
-
Electron-Donating Groups (EDGs) like -OCH₃ or -CH₃ decrease acidity.[22][26] They can make the molecule more nonpolar, potentially favoring solubility in less polar solvents.
-
-
Steric Effects & Hydrogen Bonding:
-
The carboxylic acid group of benzoic acids typically forms strong hydrogen-bonded dimers, which are often the fundamental building blocks of the crystal lattice.[25][27]
-
Bulky substituents, especially at the ortho position, can sterically hinder this dimer formation or force the carboxylic acid group to twist out of the plane of the benzene ring.[23] This conformational change can lead to different packing arrangements and even the formation of different polymorphs.
-
Q3: What is polymorphism and why is it a concern for substituted benzoic acids?
A3: Polymorphism is the ability of a solid material to exist in more than one crystal structure.[27][28] These different forms, or polymorphs, can have distinct physical properties, including solubility, melting point, stability, and bioavailability.
Relevance to Substituted Benzoic Acids: Substituted benzoic acids are known to exhibit polymorphism.[27][29] The conformational flexibility of the molecule, particularly the ability of the substituent or the carboxylic acid group to rotate, can allow the molecules to pack in different ways under different conditions.[30] The specific polymorph obtained can be influenced by factors such as the solvent used, the rate of cooling, and the temperature of crystallization.[28][31] For drug development professionals, controlling polymorphism is critical, as an unexpected and less soluble polymorph could drastically alter a drug's effectiveness.
Section 3: Key Experimental Protocols
Protocol 1: Slow Cooling Crystallization
This is a standard method for purifying compounds that are significantly more soluble in a given solvent at high temperatures than at low temperatures.
-
Dissolution: Place the impure substituted benzoic acid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to the flask. Heat the mixture on a hot plate, swirling gently, until the solid is completely dissolved.[3][14] If the solid does not dissolve completely, add small portions of hot solvent until it does. Avoid adding a large excess of solvent.[3]
-
(Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.
-
(Optional) Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.
-
Cooling: Cover the flask with a watch glass or inverted beaker and allow it to cool slowly and undisturbed to room temperature.[3][14] Slow cooling is crucial for the formation of large, pure crystals.
-
Chilling: Once the flask has reached room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.
-
Drying: Allow the crystals to dry completely, either by continuing to draw air through the funnel or by transferring them to a watch glass.
Protocol 2: Slow Evaporation Crystallization
This method is ideal for generating high-quality single crystals for X-ray diffraction and works well for compounds that are air-stable.[2]
-
Prepare a Near-Saturated Solution: Dissolve the compound in a suitable volatile solvent at room temperature until the solution is nearly saturated. A good starting point is 1-5 mL of solvent per 100 mg of compound.[10]
-
Filter: Filter the solution through a pipette with a cotton plug into a clean crystallization vessel (a small, disposable glass vial is ideal). This removes any dust or particulate matter that could act as unwanted nucleation sites.[10]
-
Cover and Evaporate: Cover the vial with parafilm. Using a needle, pierce 1-3 small holes in the parafilm. The number and size of the holes control the rate of evaporation; fewer/smaller holes are used for more volatile solvents.[2][10]
-
Incubate: Place the vial in a location free from vibrations and temperature fluctuations.
-
Harvest: Crystals will form over a period of several days to weeks. Once they have reached a suitable size, they can be carefully removed from the mother liquor.
Protocol 3: Vapor Diffusion Crystallization
This technique is highly controlled and works well for milligram quantities of material.[9][12]
-
Prepare the System: You will need a small, open container (e.g., a 1-dram vial) and a larger container that can be sealed (e.g., a 20 mL scintillation vial or a small jar).
-
Inner Vial: Dissolve your compound in a small amount of a "good" solvent (one in which it is quite soluble and which is relatively less volatile, such as toluene or THF). Place this solution in the small, inner vial.[12]
-
Outer Vial: Pour a small amount (1-2 mL) of a volatile "anti-solvent" (one in which your compound is insoluble, such as pentane or diethyl ether) into the larger, outer vial.[12]
-
Assemble: Carefully place the open inner vial into the larger outer vial. Ensure the liquid levels are such that there is no risk of mixing if jostled. Seal the outer vial tightly.
-
Incubate: Store the sealed system in an undisturbed location. The more volatile anti-solvent will slowly diffuse in the vapor phase into the good solvent, gradually decreasing the solubility of your compound and causing it to crystallize.
Section 4: Visual Guides & Data
Data Presentation
Table 1: Solubility of Benzoic Acid in Common Solvents This table provides a baseline for understanding how temperature affects solubility for the parent compound. Substituted analogs will follow similar trends, though absolute values will differ.
| Solvent | Solubility at 25°C ( g/100 mL) | Solubility at 95-100°C ( g/100 mL) |
| Water | 0.34 | 5.90[32] |
| Ethanol | ~45 | Highly Soluble |
| Benzene | 10.6 | Highly Soluble |
| Petroleum Ether | 4.4 | Highly Soluble |
Note: Data is approximate and compiled from various sources for illustrative purposes.
Experimental Workflows & Logical Relationships
Diagram 1: Troubleshooting Workflow for "Oiling Out"
Caption: Decision-making process for addressing oiling out during crystallization.
Diagram 2: Decision Tree for Selecting a Crystallization Method
Caption: Guide for choosing an appropriate crystallization technique based on experimental goals.
Diagram 3: Impact of Substituents on Intermolecular Forces
Caption: How substituents alter electronic properties affecting crystallization forces.
Section 5: References
-
Growing Crystals - MIT. (n.d.). Retrieved from --INVALID-LINK--
-
Slow Evaporation Method - University of Washington. (n.d.). Retrieved from --INVALID-LINK--
-
Tips and Tricks for the Lab: Growing Crystals Part 2 - ChemistryViews. (2012). Retrieved from --INVALID-LINK--
-
Guide for crystallization - University of Geneva. (n.d.). Retrieved from --INVALID-LINK--
-
Advanced crystallisation methods for small organic molecules - Chemical Society Reviews. (2023). Retrieved from --INVALID-LINK--
-
Recrystallization of Benzoic Acid - Alfa Chemistry. (n.d.). Retrieved from --INVALID-LINK--
-
Conformational flexibility and substitution pattern lead to polymorphism of 3-methyl-2-(phenylamino)benzoic acid - University of Kentucky. (n.d.). Retrieved from --INVALID-LINK--
-
Spherical Crystallization of Benzoic acid in different solvents - DiVA portal. (n.d.). Retrieved from --INVALID-LINK--
-
Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability - International Journal of Pharmaceutical Research and Applications. (2022). Retrieved from --INVALID-LINK--
-
Crystallisation Techniques - University of Southampton. (2006). Retrieved from --INVALID-LINK--
-
Tips and Tricks for the Lab: Growing Crystals Part 3 - ChemistryViews. (2012). Retrieved from --INVALID-LINK--
-
[Organic chemistry crystallization question] What's the best solvent to use when crystallizing benzoic acid... - Reddit. (2020). Retrieved from --INVALID-LINK--
-
Chemistry 210 Experiment Ib - UCCS. (2012). Retrieved from --INVALID-LINK--
-
Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystallization Using Additives - MDPI. (2022). Retrieved from --INVALID-LINK--
-
Processes involving the use of antisolvent crystallization - Google Patents. (n.d.). Retrieved from --INVALID-LINK--
-
Substituent effects on the electronic structure and pKa of benzoic acid - Semantic Scholar. (2002). Retrieved from --INVALID-LINK--
-
Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid - Vedantu. (n.d.). Retrieved from --INVALID-LINK--
-
Antisolvent Crystallization - RM@Schools. (n.d.). Retrieved from --INVALID-LINK--
-
Antisolvent Crystallization of Poorly Water Soluble Drugs - IJCEA. (n.d.). Retrieved from --INVALID-LINK--
-
Solvent for recrystallization of benzoic acid? - Chemistry Stack Exchange. (2017). Retrieved from --INVALID-LINK--
-
Crystallization method for organic acid or organic acid ester - Google Patents. (n.d.). Retrieved from --INVALID-LINK--
-
9 Ways to Crystallize Organic Compounds - wikiHow. (2024). Retrieved from --INVALID-LINK--
-
Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid... - CrystEngComm. (2021). Retrieved from --INVALID-LINK--
-
Conformational polymorphism of 3-(azidomethyl)benzoic acid - PMC. (n.d.). Retrieved from --INVALID-LINK--
-
Need help with antisolvent crystallization of small molecule - Reddit. (2025). Retrieved from --INVALID-LINK--
-
Crystal Polymorphism of Substituted Monocyclic Aromatics - Semantic Scholar. (n.d.). Retrieved from --INVALID-LINK--
-
A simple and efficient innovation of the vapor-diffusion method... - R Discovery. (2001). Retrieved from --INVALID-LINK--
-
Recrystallization of Benzoic Acid - DePauw University. (n.d.). Retrieved from --INVALID-LINK--
-
How is crystallization of benzoic acid from water carried out? - Quora. (2016). Retrieved from --INVALID-LINK--
-
SOP: CRYSTALLIZATION - CUNY. (n.d.). Retrieved from --INVALID-LINK--
-
Is there a correlation between substituents of benzoic acid and it's acidity? - Quora. (2017). Retrieved from --INVALID-LINK--
-
The Recrystallization of Benzoic Acid - UMass Boston. (n.d.). Retrieved from --INVALID-LINK--
-
The pKa values of a few ortho-, meta-, and para-substituted benzo... - Pearson. (n.d.). Retrieved from --INVALID-LINK--
-
Crystallization of a Salt of a Weak Organic Acid and Base... - ACS Publications. (n.d.). Retrieved from --INVALID-LINK--
-
Sample Preparation for Crystallization - Hampton Research. (n.d.). Retrieved from --INVALID-LINK--
-
Carboxylic acids in crystallization of macromolecules... - PubMed. (2014). Retrieved from --INVALID-LINK--
-
pKa increases in benzoic acid when substituent x is bonded at para-position... - Doubtnut. (n.d.). Retrieved from --INVALID-LINK--
-
Recrystallization Lab Procedure of Benzoic Acid - YouTube. (2020). Retrieved from --INVALID-LINK--
-
Speciation of Substituted Benzoic Acids in Solution... - ACS Publications. (2021). Retrieved from --INVALID-LINK--
-
Recrystallization and Crystallization - University of Rochester. (n.d.). Retrieved from --INVALID-LINK--
-
Oxidation and crystallization process for aromatic carboxylic acid production - Google Patents. (n.d.). Retrieved from --INVALID-LINK--
-
Solvent design for crystallization of carboxylic acids - ResearchGate. (2025). Retrieved from --INVALID-LINK--
-
Effects of Preferential Incorporation of Carboxylic Acids on the Crystal Growth... - MDPI. (n.d.). Retrieved from --INVALID-LINK--
References
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- 13. science.uct.ac.za [science.uct.ac.za]
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- 29. Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid, harvest of a second form of 2-((2,6-dimethylphenyl)amino)benzoic acid, and isomorphism between the two systems - CrystEngComm (RSC Publishing) [pubs.rsc.org]
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Technical Support Center: Enhancing the Solubility of Triazole Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the solubility challenges of triazole-based compounds. As a class, triazoles are often poorly soluble in aqueous media, posing significant hurdles in experimental assays and formulation development.[1] This resource is designed to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your work.
Frequently Asked Questions (FAQs)
Q1: I've synthesized a new triazole derivative, and it won't dissolve in my aqueous buffer. What are the most likely reasons?
A1: This is a common challenge. The poor solubility of many triazole compounds stems from a combination of factors:
-
High Lipophilicity: Many triazole derivatives, especially those developed as active pharmaceutical ingredients (APIs), are designed with significant lipophilic regions to interact with biological targets. This inherent hydrophobicity is a primary cause of poor aqueous solubility.[2]
-
Strong Crystal Lattice Energy: The planar structure of the triazole ring can facilitate strong intermolecular interactions (e.g., π-π stacking) in the solid state.[3] This high crystal lattice energy means that a significant amount of energy is required for solvent molecules to break the crystal apart and solvate the individual molecules, leading to low solubility.[4]
-
pH and pKa: The 1,2,4-triazole ring is amphoteric, meaning it can be protonated or deprotonated.[5] If the pH of your aqueous medium is far from the compound's pKa, the molecule will exist primarily in its neutral, often less soluble, form. The solubility of weakly acidic or basic drugs is highly pH-dependent.[6]
Q2: What is the first thing I should try to get my compound into solution for a quick in vitro experiment?
A2: For initial screening and non-clinical experiments, the most direct approach is co-solvency . This involves adding a water-miscible organic solvent to your aqueous buffer.
-
Why it works: Co-solvents reduce the polarity of the water-based solvent system. This lowers the interfacial tension between the aqueous solution and your hydrophobic compound, making it easier for the solute to dissolve.[7][8]
-
Common First-Line Co-solvents: Dimethyl sulfoxide (DMSO) and ethanol are typical starting points due to their strong solubilizing power and miscibility with water.
-
Important Caveat: Be mindful that co-solvents can impact your experimental results. DMSO, for instance, can affect cell viability and enzyme activity at higher concentrations. Always run a vehicle control (buffer + co-solvent) to ensure the observed effects are from your compound, not the solvent.
Q3: How do I choose the most appropriate solubility enhancement technique for my project?
A3: The best strategy depends on your end goal (e.g., discovery screening vs. preclinical formulation) and the physicochemical properties of your triazole compound. The following decision tree can guide your choice.
Caption: Decision tree for selecting a solubility enhancement technique.
Troubleshooting Guides: In-Depth Methodologies
Guide 1: pH Adjustment for Solubility Enhancement
This technique is applicable if your triazole compound has ionizable functional groups. The triazole ring itself is weakly basic.[5]
Q: My compound's solubility is still low in my buffer (pH 7.4). How can pH modification help?
A: The solubility of an ionizable compound is lowest at its isoelectric point and increases as the molecule becomes charged. For a weakly basic triazole, decreasing the pH will protonate the molecule, forming a more soluble salt. Conversely, if your triazole has an acidic functional group, increasing the pH will deprotonate it, also increasing solubility.[6]
Causality: Why It Works
The ionized (salt) form of a drug is more polar than the neutral form.[8] This increased polarity enhances its interaction with water molecules, leading to a significant increase in aqueous solubility.
Experimental Protocol: pH-Solubility Profiling
-
Preparation: Prepare a series of buffers across a relevant pH range (e.g., pH 2 to pH 10).
-
Equilibration: Add an excess amount of your solid triazole compound to a fixed volume of each buffer in separate vials.
-
Shaking: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Centrifuge or filter the samples to separate the undissolved solid.
-
Quantification: Measure the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
Analysis: Plot the measured solubility (e.g., in µg/mL) against the pH to determine the optimal pH range for solubilization.
Guide 2: Co-solvency
This is a rapid and effective method for solubilizing compounds for in vitro studies.
Q: I'm using DMSO, but I'm concerned about its effect on my cells. What are my options?
A: While DMSO is a powerful solvent, several other co-solvents can be used. The choice depends on the specific compound and the tolerance of your experimental system.
Causality: Why It Works
Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system. This "reduces the interfacial tension between the aqueous solution and the hydrophobic solute," making it energetically more favorable for the compound to dissolve.[7]
| Co-solvent | Typical Starting Concentration | Key Considerations |
| DMSO | < 0.5% v/v | Potent solubilizer; can be toxic to cells at >1%. |
| Ethanol | < 1% v/v | Less toxic than DMSO but generally less potent. |
| Polyethylene Glycol (PEG 400) | 1-10% v/v | Low toxicity; often used in preclinical formulations.[9] |
| Propylene Glycol (PG) | 1-10% v/v | Common pharmaceutical excipient with low toxicity.[10] |
Experimental Protocol: Co-solvent Screening
-
Stock Solution: Prepare a high-concentration stock solution of your triazole compound in 100% of the chosen co-solvent (e.g., 10 mM in DMSO).
-
Serial Dilution: Perform serial dilutions of the stock solution directly into your aqueous experimental buffer.
-
Observation: Visually inspect for precipitation. If the solution remains clear at your target concentration, it is soluble.
-
Vehicle Control: Crucially, prepare a vehicle control by performing the same dilution steps with only the co-solvent (no compound). This must be tested in your assay to rule out solvent-induced artifacts.
Guide 3: Cyclodextrin Inclusion Complexation
This advanced technique is ideal when you need to increase aqueous solubility without using organic co-solvents, which is often a requirement for in vivo studies.
Q: How can a large molecule like a cyclodextrin help dissolve my small triazole compound?
A: Cyclodextrins (CDs) are cyclic oligosaccharides with a unique donut-like structure. They have a hydrophilic outer surface and a lipophilic (hydrophobic) central cavity.[11][12] The poorly soluble triazole compound (the "guest") can be encapsulated within the hydrophobic cavity of the CD (the "host"), forming an inclusion complex.[13][14] This complex presents a hydrophilic exterior to the water, dramatically increasing the apparent solubility of the guest molecule.[11]
Caption: Formation of a water-soluble triazole-cyclodextrin inclusion complex.
Experimental Protocol: Preparation by Kneading Method
-
Molar Ratio Calculation: Calculate the amounts of the triazole compound and a suitable cyclodextrin (e.g., Hydroxypropyl-β-Cyclodextrin, HP-β-CD) for a desired molar ratio (e.g., 1:1, 1:2). HP-β-CD is often preferred due to its higher solubility and lower toxicity compared to native β-CD.[10][13]
-
Mixing: Place the cyclodextrin in a mortar and add a small amount of a water/ethanol mixture to form a paste.
-
Kneading: Slowly add the triazole compound to the paste and knead thoroughly for 30-45 minutes.
-
Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Grinding: Pulverize the dried complex into a fine powder.
-
Validation: Test the solubility of the resulting powder in your aqueous buffer. Confirmation of complex formation can be achieved using techniques like Differential Scanning Calorimetry (DSC) or Fourier-Transform Infrared Spectroscopy (FTIR).
Guide 4: Solid Dispersions
This is a powerful formulation technique used to significantly enhance the dissolution rate and solubility of poorly soluble drugs, making it highly relevant for drug development.[9][15]
Q: My triazole is for an oral dosage form. How can I improve its dissolution in the gut?
A: Creating a solid dispersion is an excellent strategy. This involves dispersing your hydrophobic drug in a hydrophilic carrier matrix.[4][16] When the carrier dissolves rapidly in an aqueous environment, the drug is released as very fine, often amorphous, particles.[17]
Causality: Why It Works
The enhancement is due to several factors:
-
Particle Size Reduction: The drug is molecularly dispersed or present as amorphous nanoparticles in the carrier, leading to a massive increase in surface area.[17]
-
Improved Wettability: The hydrophilic carrier improves the wetting of the hydrophobic drug particles.[17]
-
Amorphous State: The drug is often in a higher-energy amorphous state, which is more soluble than the stable crystalline form.[8]
Workflow: Solid Dispersion by Solvent Evaporation
This method is suitable for thermolabile compounds. An important prerequisite is that both the drug and the carrier must be soluble in the chosen solvent.[9][18]
Caption: Workflow for preparing a solid dispersion via the solvent evaporation method.
Guide 5: Nanosuspensions
This technique involves reducing the particle size of the drug to the nanometer scale, which can dramatically improve solubility, dissolution velocity, and bioavailability.[19][20]
Q: My compound is a "brick dust" - insoluble in almost everything. What else can I do?
A: For compounds that are poorly soluble in both aqueous and organic media, creating a nanosuspension is a promising approach.[20] A nanosuspension is a biphasic system consisting of pure drug particles dispersed in an aqueous vehicle, stabilized by surfactants or polymers.[19]
Causality: Why It Works
According to the Noyes-Whitney equation, the dissolution rate of a drug is directly proportional to its surface area. By reducing particle size to the sub-micron range (<1000 nm), the surface area is vastly increased, leading to a higher dissolution rate and apparent solubility.[21]
Key Preparation Methods
-
Top-Down Methods: These involve breaking down large drug crystals into nanoparticles.
-
Media Milling: The drug is placed in a mill with grinding media (e.g., ceramic beads) and a stabilizer solution. The high-energy collisions break down the particles.
-
High-Pressure Homogenization: A coarse suspension of the drug is forced through a tiny gap at very high pressure, causing cavitation and shear forces that reduce particle size.[22]
-
-
Bottom-Up Methods: These involve precipitating the drug from a solution in a controlled manner to form nanoparticles.
Guide 6: Prodrug Approach
This is a chemical modification strategy that can be used when other physical methods are insufficient or when specific targeting is desired.
Q: Can I chemically modify my triazole to make it more soluble?
A: Yes. A prodrug is a bioreversible derivative of a parent drug that is designed to overcome pharmaceutical or pharmacokinetic barriers, such as poor solubility.[24][25] The strategy involves covalently attaching a polar, water-solubilizing promoiety to the parent triazole. This promoiety is designed to be cleaved in vivo, releasing the active parent drug.[26]
Causality: Why It Works
By attaching a highly polar group (e.g., a phosphate, amino acid, or polyethylene glycol chain), the overall hydrophilicity of the molecule is increased, leading to enhanced aqueous solubility.[24][26]
Common Prodrug Strategies for Solubility
-
Phosphate Esters: Attaching a phosphate group creates a highly water-soluble prodrug that can be cleaved by alkaline phosphatases in the body. This is a very successful strategy for improving oral and parenteral delivery.[26][27]
-
Amino Acid Esters/Amides: Linking an amino acid can increase solubility, and these prodrugs can be substrates for peptidases or transporters.[24]
-
PEGylation: Attaching a PEG chain can significantly improve solubility and also extend the half-life of the drug in circulation.
Designing a prodrug is a complex process that requires significant medicinal chemistry expertise, but it remains a powerful tool for overcoming fundamental solubility challenges.[25][28]
References
- 1. WO2014118753A1 - Triazole formulations - Google Patents [patents.google.com]
- 2. ascendiacdmo.com [ascendiacdmo.com]
- 3. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wjpls.org [wjpls.org]
- 5. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]
- 6. jmpas.com [jmpas.com]
- 7. Enhancing solubility of poorly soluble drugs using various techniques. [wisdomlib.org]
- 8. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 9. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. asiapharmaceutics.info [asiapharmaceutics.info]
- 11. scispace.com [scispace.com]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Host–Guest Complexation of Itraconazole with Cyclodextrins for Bioavailability Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. eijppr.com [eijppr.com]
- 15. Solubility enhancement techniques [wisdomlib.org]
- 16. wjpsonline.com [wjpsonline.com]
- 17. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 18. globalresearchonline.net [globalresearchonline.net]
- 19. jddtonline.info [jddtonline.info]
- 20. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. scispace.com [scispace.com]
- 22. eaapublishing.org [eaapublishing.org]
- 23. pnrjournal.com [pnrjournal.com]
- 24. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Prodrug strategies to overcome poor water solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. Prodrug approaches for enhancing the bioavailability of drugs with low solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to the Identification and Purification of 4-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)benzoic acid
Welcome to the technical support center for 4-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the identification and removal of impurities associated with this compound.
I. Understanding the Chemistry: Synthesis and Impurity Profile
A robust understanding of the synthesis of this compound is fundamental to predicting and identifying potential impurities. A common and efficient synthetic route involves the condensation reaction between 4-hydrazinobenzoic acid and acetylacetone. This reaction proceeds through the formation of a hydrazone intermediate, followed by cyclization to yield the desired 1,2,4-triazole ring.
This synthesis, while generally high-yielding, can lead to several process-related impurities. These can be broadly categorized as unreacted starting materials, intermediates, and by-products from side reactions.
Visualizing the Synthesis and Potential Impurities
Caption: Synthetic pathway and common impurity sources.
II. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude sample of this compound?
A1: The most prevalent impurities are typically unreacted starting materials, namely 4-hydrazinobenzoic acid and acetylacetone. Additionally, depending on the reaction conditions, you may encounter small amounts of isomeric by-products or degradation products.
Q2: How can I quickly assess the purity of my sample?
A2: Thin-Layer Chromatography (TLC) is an excellent initial technique for a rapid purity assessment. A well-chosen solvent system (e.g., ethyl acetate/hexanes) should show a single, well-defined spot for the pure product. The presence of additional spots indicates impurities. For a more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the recommended method.
Q3: My NMR spectrum shows unexpected peaks. What could they be?
A3: Unidentified peaks in your ¹H or ¹³C NMR spectrum often correspond to residual starting materials or solvents. Compare the chemical shifts of your unknown peaks with the known spectra of 4-hydrazinobenzoic acid, acetylacetone, and your reaction solvent. The presence of unreacted 4-hydrazinobenzoic acid would be indicated by characteristic aromatic proton signals that differ from your product.
Q4: I'm having trouble getting my compound to crystallize during recrystallization. What should I do?
A4: Difficulty in crystallization can arise from using too much solvent or the presence of impurities that inhibit crystal formation. Try to slowly evaporate some of the solvent to increase the concentration. If that fails, "seeding" the solution with a tiny crystal of pure product can induce crystallization. Scratching the inside of the flask with a glass rod at the solvent-air interface can also create nucleation sites.
III. Troubleshooting Guides
This section provides detailed protocols and troubleshooting advice for the most common challenges encountered during the purification of this compound.
Guide 1: Impurity Identification using High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for assessing the purity of your target compound and identifying known impurities.
Typical HPLC Method Parameters:
| Parameter | Recommended Conditions | Rationale |
| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) | Provides good retention and separation for aromatic and moderately polar compounds. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | A standard mobile phase for reverse-phase chromatography of acidic compounds. The formic acid helps to suppress the ionization of the carboxylic acid group, leading to better peak shape.[1] |
| Gradient | 10-90% B over 15 minutes | A gradient elution is often necessary to resolve early-eluting polar impurities (like residual starting materials) from the later-eluting product. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |
| Detection | UV at 254 nm | The aromatic nature of the compound allows for strong UV absorbance at this wavelength. |
| Column Temp. | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
Troubleshooting HPLC Analysis:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing) | - Secondary interactions with the stationary phase.- Inappropriate mobile phase pH. | - Ensure the mobile phase is sufficiently acidic (e.g., with formic or acetic acid) to fully protonate the benzoic acid moiety.- Consider a different column with end-capping to reduce silanol interactions. |
| Poor Resolution | - Inadequate separation between the product and impurities. | - Optimize the gradient profile (e.g., a shallower gradient).- Try a different mobile phase organic modifier (e.g., methanol instead of acetonitrile). |
| Ghost Peaks | - Contamination in the mobile phase or injector. | - Use fresh, high-purity solvents.- Flush the injection system thoroughly. |
Guide 2: Purification by Recrystallization
Recrystallization is a powerful and economical technique for purifying solid compounds. The key is selecting an appropriate solvent system where the target compound has high solubility at elevated temperatures and low solubility at room temperature or below.[2][3][4][5][6]
Recommended Recrystallization Solvents and Procedure:
A common and effective solvent for the recrystallization of N-aryl triazole derivatives is a mixture of ethanol and water.
Step-by-Step Recrystallization Protocol:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Slowly add hot water to the hot ethanol solution until the solution becomes slightly cloudy (the cloud point). Then, add a few drops of hot ethanol to redissolve the precipitate.
-
Cooling: Allow the flask to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven.
Troubleshooting Recrystallization:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Oiling Out | - The compound is melting before it dissolves.- The solvent is too nonpolar. | - Add more of the more polar solvent (ethanol) to the mixture before heating.- Ensure the solution is heated sufficiently to fully dissolve the compound. |
| Low Recovery | - Too much solvent was used.- The compound has significant solubility in the cold solvent. | - Reduce the initial volume of solvent.- Cool the solution in an ice bath for a longer period to maximize precipitation.- Concentrate the mother liquor to obtain a second crop of crystals. |
| Colored Impurities Remain | - The impurity co-crystallizes with the product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. |
Guide 3: Purification by Column Chromatography
For challenging separations where recrystallization is ineffective, column chromatography provides a more powerful purification method.
Recommended Column Chromatography Parameters:
| Parameter | Recommended Conditions | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | The standard stationary phase for normal-phase chromatography. |
| Eluent | A gradient of Ethyl Acetate in Hexanes | Start with a low polarity eluent to first elute non-polar impurities, then gradually increase the polarity to elute the more polar product. The addition of a small amount of acetic acid to the eluent can improve the peak shape of the acidic product. |
| Loading | Dry loading is often preferred for better resolution. | Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane), adsorb it onto a small amount of silica gel, and then load the dried silica-adsorbed material onto the column. |
Troubleshooting Column Chromatography:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation | - Inappropriate eluent polarity. | - Perform TLC analysis with various eluent mixtures to find the optimal solvent system that provides good separation between the product and impurities. |
| Band Tailing | - The compound is too polar for the eluent. | - Increase the polarity of the eluent.- Add a small amount of a more polar solvent (e.g., methanol) or an acid (e.g., acetic acid) to the eluent. |
| Cracked Column Bed | - Improper packing of the column. | - Ensure the silica gel is packed uniformly and without air bubbles. |
IV. Conclusion
The successful purification of this compound relies on a systematic approach that begins with understanding its synthesis and potential impurities. By employing appropriate analytical techniques like HPLC for purity assessment and selecting the most suitable purification method, be it recrystallization or column chromatography, researchers can obtain a highly pure product essential for reliable downstream applications in drug discovery and development.
V. References
-
FAMU. (2016). recrystallization lab report.pdf.
-
Unknown. Recrystallization of Benzoic Acid.
-
Alfa Chemistry. Recrystallization of Benzoic Acid.
-
Unknown. The Recrystallization of Benzoic Acid.
-
El-Sayed, N. N. E., et al. (2019). Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. RSC Advances, 9(33), 19065-19074.
-
El-Sayed, N. N. E., et al. (2019). Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. RSC Publishing.
-
El-Sayed, N. N. E., et al. (2019). Synthesis and biological evaluation of 4-(1 H -1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. ResearchGate.
-
ChemWhat. This compound CAS#: 858003-28-8.
-
MySkinRecipes. Pyridine Derivatives (2).
-
Google Patents. (2011). WO2011021218A2 - Process for the preparation of 4-[3,5-bis(2-hydroxyphenyl)-1h-1,2,4-triazol-1-yl]-benzoic acid and its amine salts.
-
All In with Dr. Betts. (2020). Recrystallization Lab Procedure of Benzoic Acid. YouTube.
-
PrepChem.com. Synthesis of 4-(N-boc-hydrazino)benzoic acid.
-
de Oliveira, C. S., et al. (2019). Regioselective microwave synthesis and derivatization of 1,5-diaryl-3-amino-1,2,4-triazoles and a study of their cholinesterase inhibition properties. Bioorganic & Medicinal Chemistry, 27(15), 3349-3360.
-
SciSpace. (2015). Regiospecific Synthesis of N2-Aryl 1,2,3-Triazoles from 2,5-Disubstituted Tetrazoles via Photochemically Generated Nitrile Imine.
-
Semantic Scholar. Synthesis of 4-Hydrazinobenzoic Acid.
-
PubChem. 4-(1H-1,2,3-triazol-1-yl)benzoic acid.
-
BLDpharm. This compound.
-
Semantic Scholar. Synthesis of Hydrazone Derivatives of 4-[4-Formyl-3-(2-oxochromen-3-yl)pyrazol-1-yl]benzoic acid.
-
Dar'in, D. V., et al. (2021). Design and Synthesis of New 5-aryl-4-Arylethynyl-1H-1,2,3-triazoles with Valuable Photophysical and Biological Properties. Molecules, 26(9), 2728.
-
ResearchGate. (2015). Formation of 1-methyl[2][3][5]triazolo[4,3-a] quinazolin-5(4H)-ones by reaction of 2-hydrazinoquinazolin-4(3H)-ones with acetylacetone.
-
PubMed Central. (2012). 4-[3,5-Bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl]benzoic acid dimethylformamide monosolvate.
-
BenchChem. Comparative Guide to Purity Analysis of 3-(1H-imidazol-1-yl)benzoic Acid: HPLC and Alternative Methods.
-
Hamzah, B. F., et al. (2025). Synthesis of 4-Azo-3,5-Substituted-1,2,4-Triazole Polymers and Study of their Applications. Advanced Journal of Chemistry, Section A, 8(1), 65-79.
-
ResearchGate. Purity analysis method of 1-methyl-3,5-dinitro-1H-1,2,4-triazole.
-
Unknown. (2022). Synthesis of 1, 4, 5-trisubstituted - 1,2,3-triazole Derivatives.
-
ResearchGate. (2019). Characterization and purification of 1,2,4-triazole-containing phthalocyaninessynthesized by microwave method and structure elucidation by spectroscopictechniques.
-
PubMed Central. (2023). Catalytic Asymmetric Synthesis of Atropisomeric N-Aryl 1,2,4-Triazoles.
References
Technical Support Center: Scaling Up Heterocyclic Compound Synthesis
Welcome to the Technical Support Center for scientists, researchers, and drug development professionals. This resource is designed to provide expert guidance and troubleshooting for the common challenges encountered when scaling up the synthesis of heterocyclic compounds from the laboratory bench to pilot plant and manufacturing scales. As a Senior Application Scientist, my goal is to provide you with not just what to do, but why you're doing it, grounding every recommendation in solid scientific and engineering principles.
Frequently Asked Questions (FAQs)
This section addresses high-level, common questions that arise during the initial phases of scale-up.
Q1: My reaction worked perfectly on a 1g scale, but the yield dropped significantly at 100g. What are the most likely culprits?
A: A drop in yield upon scale-up is a classic problem that typically points to issues with mass and heat transfer.[1][2] In a small flask, mixing and heating are relatively uniform. In a large reactor, inefficient stirring can create "dead zones" with poor reactant mixing, while the reduced surface-area-to-volume ratio makes it harder to maintain a consistent temperature.[3][4] This can lead to localized hotspots, promoting side reactions and degradation of your target compound.[5]
Q2: How do I proactively assess the safety risks of scaling up an exothermic reaction?
A: Safety is paramount. Before any scale-up, a thorough risk assessment is essential.[6] Key steps include:
-
Reaction Calorimetry: Use techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC) to quantify the heat of reaction.[7][8] This data is critical for understanding the potential for a thermal runaway.
-
Temperature Control Assessment: Evaluate if the larger reactor's cooling system can handle the total heat output of the reaction.[7][9] Remember, heat generation scales with volume, but heat removal only scales with surface area.[10]
-
Identify Potential Side Reactions: Consider if elevated temperatures, which are more likely at scale, could trigger hazardous side reactions or decomposition, potentially generating gas.[3]
Q3: What is Process Analytical Technology (PAT), and how can it help me during scale-up?
A: Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical process and quality attributes.[11] Instead of relying solely on end-product testing, PAT utilizes in-situ probes (like FTIR, Raman, or particle size analyzers) to monitor the reaction in real-time.[5][12] This allows for a much deeper understanding of how scale affects your reaction kinetics, crystal formation, and endpoint determination, enabling proactive control and troubleshooting.[13][14]
Q4: My final heterocyclic product is difficult to purify at a larger scale. What should I consider?
A: Purification challenges are common when moving from milligrams to kilograms.[15]
-
Chromatography: Scaling up column chromatography can be non-linear, leading to issues with resolution, pressure, and massive solvent consumption.[16] It's often necessary to re-optimize the method for the larger scale.
-
Crystallization: What crystallizes easily in a beaker may "oil out" or precipitate as an amorphous solid in a large reactor due to different cooling rates and agitation.[17][18] Seeding strategies and controlled cooling profiles become critical.[19]
-
Work-up: Extractions that are simple in a separatory funnel can become problematic with large volumes, leading to emulsions or poor separation.[20]
Troubleshooting Guides
This section provides in-depth, question-and-answer-based guides to troubleshoot specific experimental issues.
Guide 1: Thermal Management & Exothermic Reactions
Q: I'm observing unexpected color changes and the formation of new impurities on a larger scale, suggesting my reaction is overheating. How can I improve temperature control?
A: This is a classic sign of inadequate heat removal, a direct consequence of the decreased surface-area-to-volume ratio in larger vessels.[3][10] Localized hotspots can quickly form, leading to thermal degradation of your product or the activation of undesired reaction pathways.[1]
Root Cause Analysis & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Inadequate Cooling Capacity | The reactor's cooling jacket cannot remove the heat generated by the exothermic reaction quickly enough.[21] | 1. Quantify Heat of Reaction: Use reaction calorimetry to determine the total energy output.[7] 2. Model Heat Transfer: Calculate the overall heat transfer coefficient (U) for your reactor to ensure the cooling system is adequate.[21] 3. Dose-Controlled Addition: Instead of adding all of a reactive reagent at once, add it slowly over time. This allows the cooling system to keep up with the heat being generated.[8][9] |
| Poor Mixing | Inefficient stirring fails to transfer heat from the bulk of the reaction mixture to the vessel walls for cooling. This creates internal hot spots.[5][7] | 1. Optimize Agitator: Ensure the impeller type and speed are appropriate for the reaction viscosity and vessel geometry. An anchor stirrer in a low-viscosity medium can be ineffective.[7] 2. Install Baffles: Baffles in the reactor will improve turbulence and top-to-bottom mixing, breaking up thermal gradients. |
| Reagent Addition Rate | Adding a highly reactive reagent too quickly can generate heat faster than it can be dissipated, even with a capable cooling system.[8] | 1. Implement Slow Addition: Use a syringe pump or addition funnel for controlled, dropwise addition. 2. Monitor Internal Temperature: Place the temperature probe in the reaction mixture, not just the reactor jacket, to get a true reading of the internal temperature.[6][7] |
Troubleshooting Workflow for Thermal Issues:
Caption: Troubleshooting workflow for thermal management issues.
Guide 2: Purification and Isolation Challenges
Q: My heterocyclic compound, which was a nice crystalline solid at the lab scale, is now "oiling out" or precipitating as an amorphous powder during crystallization in a 20L reactor. What's going on?
A: This is a common and frustrating issue in scale-up crystallization, often related to uncontrolled supersaturation and nucleation.[22][23] In a large, jacket-cooled reactor, the walls cool much faster than the center, creating a non-uniform temperature profile and, consequently, non-uniform supersaturation. This can lead to rapid, uncontrolled precipitation (crashing out) instead of orderly crystal growth.[5][19]
Root Cause Analysis & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Rapid, Uncontrolled Cooling | The large temperature difference between the reactor jacket and the bulk solution generates high supersaturation near the walls, causing the product to precipitate before it can form an ordered crystal lattice.[19] | 1. Implement a Cooling Ramp: Program the cooling system for a slow, linear temperature decrease (e.g., 5-10 °C per hour). 2. Use PAT: Employ an in-situ particle size analyzer to monitor crystal growth in real-time and adjust the cooling rate to maintain optimal supersaturation.[5] |
| Lack of Nucleation Control | Spontaneous nucleation is occurring at different times and locations within the vessel, leading to a wide particle size distribution and potentially amorphous material.[18] | 1. Develop a Seeding Strategy: Add a small quantity of pre-isolated, pure crystals (seeds) at a specific temperature within the metastable zone to trigger uniform nucleation.[19] 2. Determine the Metastable Zone Width (MSZW): This is the region where the solution is supersaturated but spontaneous nucleation does not yet occur. It's the ideal window for seeding. |
| Inefficient Mixing | Poor agitation prevents the uniform distribution of temperature and supersaturation throughout the vessel.[19] | 1. Ensure Adequate Agitation: The stirrer should be powerful enough to keep the solution moving and prevent solids from settling, but not so aggressive that it causes crystal breakage (secondary nucleation).[22] |
| Solvent/Antisolvent Issues | If using an antisolvent, poor mixing can lead to localized areas of very high supersaturation where the antisolvent is added, causing the product to oil out.[17] | 1. Subsurface Addition: Add the antisolvent below the surface of the solution near the impeller to ensure rapid dispersion. 2. Slow Addition Rate: Add the antisolvent slowly over a prolonged period to allow for controlled crystal growth. |
Decision Logic for Improving Crystallization:
Caption: Decision-making process for troubleshooting crystallization issues.
References
- 1. Socratica [learn.socratica.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ijnrd.org [ijnrd.org]
- 5. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 6. ehs.stanford.edu [ehs.stanford.edu]
- 7. amarequip.com [amarequip.com]
- 8. labproinc.com [labproinc.com]
- 9. helgroup.com [helgroup.com]
- 10. Rules of Thumb: Scale-up - Features - The Chemical Engineer [thechemicalengineer.com]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. longdom.org [longdom.org]
- 13. researchgate.net [researchgate.net]
- 14. Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations: A Control Strategy for Continuous Process Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 15. High-Throughput Purification in Drug Discovery: Scaling New Heights of Productivity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities [drug-dev.com]
- 17. m.youtube.com [m.youtube.com]
- 18. mt.com [mt.com]
- 19. fiveable.me [fiveable.me]
- 20. MedChem Tips and Tricks – ACSGCIPR [acsgcipr.org]
- 21. mt.com [mt.com]
- 22. jstage.jst.go.jp [jstage.jst.go.jp]
- 23. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to Validating the Structure of Synthesized 4-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)benzoic acid
Intended Audience: Researchers, scientists, and drug development professionals engaged in organic synthesis and molecular characterization.
Introduction: The Imperative of Unambiguous Structural Validation
In the realm of medicinal chemistry and drug development, the synthesis of a novel compound is merely the first step. The absolute, unambiguous confirmation of its molecular structure is paramount. An erroneous structural assignment can invalidate subsequent biological data, leading to wasted resources and misguided research efforts. The target of our investigation, 4-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)benzoic acid, is a heterocyclic compound featuring a substituted triazole ring linked to a benzoic acid moiety.[1][2] Such structures are common in pharmacologically active agents, making the robust validation of their synthesis a critical skill.[3][4][5][6]
This guide presents a multi-pronged, comparative strategy for the structural elucidation of this specific molecule. We will move beyond a simple recitation of techniques and instead focus on the synergistic interplay between High-Resolution Mass Spectrometry (HRMS), one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy. Each technique provides a unique piece of the structural puzzle, and together, they form a self-validating workflow that ensures the highest degree of confidence in the final assignment.
The Validation Workflow: A Strategy of Orthogonal Confirmation
A robust validation strategy does not rely on a single piece of evidence. Instead, it builds a case for a specific structure using complementary analytical techniques. The workflow described here begins with the confirmation of the elemental composition, proceeds to map the covalent bonding framework, and finishes by identifying the key functional groups.
Caption: A multi-step workflow for unambiguous structural validation.
Part 1: High-Resolution Mass Spectrometry (HRMS) – The Molecular Formula Gatekeeper
Expertise & Causality: Before dedicating time to complex NMR analysis, it is essential to confirm that the synthesized compound has the correct elemental composition. High-Resolution Mass Spectrometry is the definitive tool for this purpose. Unlike low-resolution MS, which provides a nominal mass, HRMS measures the mass-to-charge ratio (m/z) to several decimal places.[7][8] This precision is critical because the exact mass of an atom is not an integer; for instance, ¹⁶O has a mass of 15.9949 amu, not 16.[9] This allows for the confident determination of a unique molecular formula.[10][11]
Experimental Protocol: ESI-HRMS
-
Sample Preparation: Dissolve approximately 1 mg of the synthesized acid in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) with 0.1% formic acid to facilitate protonation.
-
Instrumentation: Utilize an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap.
-
Analysis Mode: Acquire the spectrum in positive ion mode to observe the protonated molecule, [M+H]⁺.
-
Data Acquisition: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 100-500).
-
Formula Determination: Use the instrument's software to calculate the molecular formula that best fits the measured exact mass of the [M+H]⁺ ion, with a mass accuracy tolerance of < 5 ppm.
Data Comparison: Expected vs. Alternative
| Parameter | Expected: this compound | Plausible Isomer: 4-(3,5-Dimethyl-4H-1,2,4-triazol-4-yl)benzoic acid |
| Molecular Formula | C₁₁H₁₁N₃O₂ | C₁₁H₁₁N₃O₂ |
| Nominal Mass | 217 | 217 |
| Calculated Exact Mass [M+H]⁺ | 218.09240 | 218.09240 |
| HRMS Observation | Provides the correct formula but cannot distinguish between these isomers. | Provides the correct formula but cannot distinguish between these isomers. |
Trustworthiness: While HRMS confirms the elemental formula C₁₁H₁₁N₃O₂, it cannot differentiate between structural isomers, such as the N1-linked (desired) and N4-linked ( undesired byproduct) triazole. This limitation underscores the necessity of the subsequent NMR analysis. The fragmentation pattern in MS/MS can sometimes offer clues to distinguish isomers, but NMR provides the definitive answer.[12][13]
Part 2: NMR Spectroscopy – The Definitive Structural Blueprint
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution.[14][15][16] By analyzing the chemical environment of ¹H and ¹³C nuclei, we can piece together the molecule's carbon-hydrogen framework and confirm the specific connectivity between the benzoic acid and triazole rings.
Experimental Protocol: 1D and 2D NMR
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[17][18][19] The choice of DMSO-d₆ is crucial as it will solubilize the carboxylic acid and allow for the observation of the exchangeable acid proton.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. This provides information on the number of different proton environments, their integration (relative number of protons), and their coupling patterns.
-
¹³C{¹H} NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This reveals the number of unique carbon environments in the molecule.
-
2D NMR (HMBC): Acquire a Heteronuclear Multiple Bond Correlation spectrum. This is the key experiment to differentiate isomers. It shows correlations between protons and carbons that are separated by 2 or 3 bonds, allowing for the definitive assignment of connectivity across the N-aryl bond.[20][21][22]
Data Interpretation and Comparison
The primary challenge is to confirm the linkage at the N1 position of the triazole ring, not the N4 position. The HMBC experiment is decisive here.
| Expected ¹H NMR Data (DMSO-d₆, ~400 MHz) | |
| Chemical Shift (δ, ppm) | Assignment & Rationale |
| ~13.1 (br s, 1H) | -COOH : The acidic proton, typically broad and far downfield. |
| ~8.15 (d, 2H) | Aromatic H (ortho to COOH) : Deshielded by the electron-withdrawing COOH group. |
| ~7.95 (d, 2H) | Aromatic H (ortho to Triazole) : Deshielded by the triazole ring. |
| ~2.40 (s, 6H) | -CH₃ x 2 : Two equivalent methyl groups on the triazole ring, appearing as a sharp singlet. |
| Expected ¹³C NMR Data (DMSO-d₆, ~100 MHz) | |
| Chemical Shift (δ, ppm) | Assignment & Rationale |
| ~166.5 | C=O : Carboxylic acid carbonyl carbon.[23] |
| ~155.0 | Triazole C3/C5 : The two equivalent carbons of the dimethylated triazole ring. |
| ~141.0 | Aromatic C (ipso to Triazole) |
| ~131.5 | Aromatic C (ipso to COOH) |
| ~130.5 | Aromatic CH (ortho to COOH) |
| ~120.0 | Aromatic CH (ortho to Triazole) |
| ~13.5 | -CH₃ : Methyl group carbons. |
(Note: Predicted chemical shifts are based on typical values for substituted benzoic acids and N-aryl triazoles.)[24][25]
The Decisive HMBC Correlation
The key to confirming the N1 linkage lies in observing a 3-bond correlation between the aromatic protons ortho to the triazole ring (~7.95 ppm) and the triazole ring carbons (C3/C5, ~155.0 ppm). This correlation is only possible in the N1 isomer.
Caption: The critical HMBC correlation confirming the N1-Aryl bond.
Part 3: FTIR Spectroscopy – Functional Group Fingerprinting
Expertise & Causality: While NMR provides the structural skeleton, FTIR spectroscopy offers rapid and definitive confirmation of the key functional groups present in the molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations at specific frequencies.[26][27] This provides a characteristic "fingerprint" of the molecule's functional groups.
Experimental Protocol: ATR-FTIR
-
Sample Preparation: Place a small amount of the dry, solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands corresponding to the expected functional groups.
Data Comparison: Key Vibrational Frequencies
| Frequency Range (cm⁻¹) | Vibration Type | Confirmation Provided |
| 3300 - 2500 (broad) | O-H stretch (Carboxylic Acid) | Confirms the presence of the crucial acid functionality. |
| ~1680 - 1710 (strong) | C=O stretch (Carboxylic Acid) | Confirms the carbonyl group of the benzoic acid. |
| ~1600, ~1450 | C=C stretch (Aromatic) | Confirms the presence of the benzene ring. |
| ~1500 - 1580 | C=N stretch (Triazole ring) | Confirms the presence of the heterocyclic triazole ring. |
Trustworthiness: The combined observation of a strong carbonyl stretch around 1700 cm⁻¹ and a very broad hydroxyl stretch in the 3300-2500 cm⁻¹ region is unambiguous evidence for the carboxylic acid dimer, which is characteristic of solid-state benzoic acid derivatives. This data perfectly complements the NMR and HRMS findings.
Conclusion: A Triad of Evidence for Structural Certainty
The structural validation of this compound cannot be reliably achieved with a single technique. It requires the logical and systematic application of orthogonal methods.
-
HRMS establishes the correct elemental formula, C₁₁H₁₁N₃O₂, acting as the initial quality gate.
-
NMR Spectroscopy , particularly the 2D HMBC experiment, provides the definitive and non-negotiable evidence of the covalent framework, confirming the critical N1-aryl linkage and differentiating it from other potential isomers.
-
FTIR Spectroscopy serves as a rapid and robust confirmation of the essential carboxylic acid and triazole functional groups predicted by the proposed structure.
By integrating the data from these three distinct analytical pillars, a researcher can move forward with absolute confidence in the identity and purity of their synthesized compound, ensuring the integrity of all subsequent research and development activities.
References
- 1. 858003-28-8|this compound|BLD Pharm [bldpharm.com]
- 2. 4-[3,5-Bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl]benzoic acid dimethylformamide monosolvate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Catalytic Asymmetric Synthesis of Atropisomeric N-Aryl 1,2,4-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scispace.com [scispace.com]
- 7. bioanalysis-zone.com [bioanalysis-zone.com]
- 8. measurlabs.com [measurlabs.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. longdom.org [longdom.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. quimicafundamental.wordpress.com [quimicafundamental.wordpress.com]
- 15. eclass.upatras.gr [eclass.upatras.gr]
- 16. faculty.kashanu.ac.ir [faculty.kashanu.ac.ir]
- 17. organomation.com [organomation.com]
- 18. publish.uwo.ca [publish.uwo.ca]
- 19. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 20. youtube.com [youtube.com]
- 21. emerypharma.com [emerypharma.com]
- 22. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 23. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 24. rsc.org [rsc.org]
- 25. scispace.com [scispace.com]
- 26. routledge.com [routledge.com]
- 27. riomaisseguro.rio.rj.gov.br [riomaisseguro.rio.rj.gov.br]
A Comparative Guide to the Anticancer Activity of 1,2,4-Triazole Derivatives
This guide provides an in-depth comparative analysis of the anticancer activities of various 1,2,4-triazole derivatives, designed for researchers, scientists, and professionals in drug development. We will explore the structural significance of the 1,2,4-triazole scaffold, dissect its multifaceted mechanisms of action, and present a comparative analysis of its derivatives' performance against various cancer cell lines, supported by robust experimental data and detailed protocols.
Introduction: The 1,2,4-Triazole Scaffold as a Privileged Structure in Oncology
The 1,2,4-triazole, a five-membered heterocyclic ring with three nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry.[1] Its unique physicochemical properties, including metabolic stability, capacity for hydrogen bonding, and polar nature, make it an ideal pharmacophore for designing novel therapeutic agents.[2][3] The triazole nucleus is a key component in numerous FDA-approved drugs, including the aromatase inhibitors Letrozole, Anastrozole, and Vorozole, which are cornerstones in the treatment of hormone-dependent breast cancer.[4] The versatility of the 1,2,4-triazole core allows for extensive structural modifications, leading to the development of derivatives with a broad spectrum of biological activities, most notably in the realm of anticancer research.[5][6] These compounds have demonstrated the ability to target multiple pathways crucial for cancer cell growth and survival.[7]
Multifaceted Mechanisms of Anticancer Action
The efficacy of 1,2,4-triazole derivatives stems from their ability to engage with a diverse array of molecular targets, disrupting key oncogenic processes. Understanding these mechanisms is fundamental to the rational design of next-generation anticancer agents.
-
Enzyme Inhibition: A primary mechanism is the inhibition of enzymes vital for cancer progression.[8]
-
Kinase Inhibition: Many derivatives target protein kinases like Epidermal Growth Factor Receptor (EGFR), B-Raf, and PIM kinases, which are critical components of signal transduction pathways that control cell proliferation and angiogenesis.[9][10][11]
-
Aromatase Inhibition: As exemplified by Letrozole, the triazole's nitrogen atoms can coordinate with the heme iron atom in the active site of aromatase (a cytochrome P450 enzyme), blocking estrogen synthesis and thus inhibiting the growth of estrogen-receptor-positive breast cancers.[7][12]
-
Tubulin Polymerization Inhibition: Certain derivatives can interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[9][12]
-
-
Induction of Apoptosis: Many 1,2,4-triazole compounds can trigger programmed cell death (apoptosis) in cancer cells. This is often achieved by modulating apoptotic pathways, such as increasing the expression of pro-apoptotic proteins like caspase-9.[1][13]
-
Cell Cycle Arrest: By interfering with cell cycle checkpoints, these derivatives can halt the proliferation of cancer cells, providing a window for other cellular repair or death mechanisms to activate.[10]
-
DNA Interaction: Some triazole derivatives may function as DNA intercalators or groove binders, directly disrupting DNA replication and repair processes in rapidly dividing cancer cells.[7][10]
The following diagram illustrates a common mechanism of action: the inhibition of a kinase signaling pathway.
References
- 1. Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthetic and Medicinal Perspective of 1,2,4-Triazole as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis and Antiproliferative Evaluation of Novel 1,2,4-Triazole/Schiff Base Hybrids with EGFR and B-RAF Inhibitory Activities. | Semantic Scholar [semanticscholar.org]
- 12. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - ProQuest [proquest.com]
- 13. Novel Betulin-1,2,4-Triazole Derivatives Promote In Vitro Dose-Dependent Anticancer Cytotoxicity [mdpi.com]
A Comparative Guide to the Biological Activity of 4-(1H-1,2,4-Triazol-1-yl)benzoic Acid Analogs as Potential Therapeutic Agents
In the landscape of medicinal chemistry, the 1,2,4-triazole nucleus is a privileged scaffold, integral to a multitude of therapeutic agents due to its diverse biological activities.[1][2] This guide provides a comparative analysis of the biological activities of analogs derived from a 4-(1H-1,2,4-triazol-1-yl)benzoic acid core structure. While the specific compound 4-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)benzoic acid is a molecule of interest, publicly available comparative data for its direct analogs is scarce. Therefore, this guide will focus on a well-documented series of analogs of the parent compound, 4-(1H-1,2,4-triazol-1-yl)benzoic acid, to elucidate key structure-activity relationships (SAR) and highlight their potential as anticancer agents.
The rationale for investigating this class of compounds is grounded in the established therapeutic success of 1,2,4-triazole-containing drugs, which exhibit a wide range of pharmacological effects including antifungal, antimicrobial, and anticancer properties.[1][2][3] The incorporation of a benzoic acid moiety offers a handle for further chemical modification and can influence the pharmacokinetic and pharmacodynamic properties of the molecule. This guide will synthesize findings from key studies to provide researchers, scientists, and drug development professionals with a comprehensive overview of the therapeutic potential of these analogs.
Comparative Analysis of Anticancer Activity
A significant body of research has focused on the anticancer potential of 4-(1H-1,2,4-triazol-1-yl)benzoic acid derivatives. A notable study synthesized and evaluated a series of seventeen hybrid compounds for their in vitro cytotoxic activity against human breast adenocarcinoma (MCF-7) and human colon carcinoma (HCT-116) cell lines.[2][3] The results, summarized in the table below, provide valuable insights into the structure-activity relationships of these analogs.
| Compound ID | Modifications to Core Structure | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. HCT-116 |
| Parent 1 | 5-amino-3-(methylthio) | > 40 | > 40 |
| Analog 2 | 5-isothiocyanato-3-(methylthio) | 18.7 | 25.7 |
| Analog 5 | 5-((4-nitrobenzylidene)amino)-3-(methylthio) | 15.6 | 23.9 |
| Analog 14 | 5-(3-benzylideneamino)-3-(methylthio) | 17.5 | 24.8 |
| Analog 15 | 5-(4-nitrobenzylideneamino)-3-(methylthio) | 15.6 | 23.9 |
| Doxorubicin | (Reference Drug) | 19.7 | 22.6 |
Data synthesized from "Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents".[2][3]
Structure-Activity Relationship (SAR) Insights
The experimental data reveals several key trends:
-
Impact of the 5-position substituent: The nature of the substituent at the 5-position of the triazole ring is a critical determinant of anticancer activity. The parent compound with a simple amino group showed weak activity.[3]
-
Benefit of Isothiocyanate and Benzylidene Moieties: The introduction of isothiocyanate and substituted benzylidene groups at the 5-position significantly enhanced the cytotoxic effects.[3]
-
Electron-Withdrawing Groups: The presence of a nitro group on the benzylidene moiety, an electron-withdrawing group, was particularly beneficial for the observed anticancer activity, as seen in analogs 5 and 15.[3]
Further investigations have shown that some of these potent compounds induce apoptosis in cancer cells, suggesting a programmed cell death mechanism is at least partially responsible for their cytotoxic effects.[2][3] Notably, the most potent compounds demonstrated weaker cytotoxic effects on normal cells (RPE-1) compared to the reference drug doxorubicin, indicating a degree of selectivity that is a desirable trait in cancer chemotherapy.[2][3]
Experimental Protocols for Biological Activity Screening
To ensure the scientific integrity and reproducibility of the findings, standardized and validated experimental protocols are paramount. Below are detailed, step-by-step methodologies for assessing the anticancer and antimicrobial activities of novel chemical entities like the 4-(1H-1,2,4-triazol-1-yl)benzoic acid analogs.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][5][6]
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in a 96-well microplate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in a suitable culture medium and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours, replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug like doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Following incubation, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a microorganism.[1][7][8]
Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.
-
Compound Dilution: In a 96-well microplate, prepare serial two-fold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Add the standardized microbial inoculum to each well containing the compound dilutions. Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth with inoculum only).
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Visualizing Cellular Mechanisms and Experimental Workflows
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate a hypothetical signaling pathway that could be targeted by these compounds and a general workflow for their biological screening.
Caption: Hypothetical signaling pathway targeted by triazole analogs.
Caption: General workflow for biological activity screening.
Conclusion
The analogs of 4-(1H-1,2,4-triazol-1-yl)benzoic acid represent a promising class of compounds with significant anticancer potential. The structure-activity relationship studies highlight the importance of substitutions at the 5-position of the triazole ring for enhancing biological activity. While the data presented here focuses on anticancer applications, the broad pharmacological profile of 1,2,4-triazoles suggests that these analogs may also exhibit other valuable biological activities, such as antimicrobial effects, warranting further investigation. The experimental protocols provided in this guide offer a robust framework for the continued exploration and development of these and other novel therapeutic agents. Future research should aim to further optimize the lead compounds to improve their efficacy and selectivity, with the ultimate goal of translating these promising laboratory findings into clinically effective treatments.
References
- 1. Broth microdilution - Wikipedia [en.wikipedia.org]
- 2. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpbs.com [ijpbs.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. The Synthesis of Conjugated Peptides Containing Triazole and Quinolone-3-Carboxamide Moieties Designed as Anticancer Agents [ijbiotech.com]
- 7. benchchem.com [benchchem.com]
- 8. Antimicrobial susceptibility testing by broth microdilution method: widely available modification | CMAC [cmac-journal.ru]
A Comparative Guide to the Synthesis of 4-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)benzoic acid: An In-depth Analysis of Reproducibility and Efficiency
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)benzoic acid is a versatile heterocyclic compound that has garnered significant interest in medicinal chemistry. Its structural motif is present in a variety of biologically active molecules, and it serves as a crucial intermediate in the synthesis of novel therapeutic agents. The reliability and efficiency of its synthesis are therefore of paramount importance to researchers in the field. This guide will compare and contrast the prevalent methods for its preparation, focusing on the practical aspects of each approach.
Method 1: The Classical Two-Step Synthesis from 4-Hydrazinobenzoic Acid
This is the most widely employed and conceptually straightforward approach to the target molecule. It involves a two-step process: the formation of a hydrazone intermediate followed by a cyclization reaction to form the triazole ring.
Step 1: Synthesis of the Precursor, 4-Hydrazinobenzoic Acid
The synthesis of the key intermediate, 4-hydrazinobenzoic acid, is typically achieved through the diazotization of 4-aminobenzoic acid, followed by reduction of the resulting diazonium salt. This is a well-established and reproducible method.
Experimental Protocol:
-
Diazotization:
-
Suspend 4-aminobenzoic acid in an aqueous solution of a mineral acid, such as hydrochloric acid.
-
Cool the suspension to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the temperature below 5 °C. The completion of the diazotization can be monitored using starch-iodide paper.
-
-
Reduction:
-
In a separate vessel, prepare a solution of a reducing agent, such as sodium sulfite (Na₂SO₃) or stannous chloride (SnCl₂), in water.
-
Slowly add the cold diazonium salt solution to the reducing agent solution, while maintaining a controlled temperature.
-
The resulting mixture is then typically heated to complete the reduction and hydrolyze any intermediate sulfonate esters (if using sodium sulfite).
-
-
Isolation:
-
Acidify the reaction mixture to precipitate 4-hydrazinobenzoic acid hydrochloride.
-
Collect the precipitate by filtration and wash with cold water.
-
The free base can be obtained by neutralizing the hydrochloride salt with a base like sodium acetate.
-
Causality and Optimization:
The use of a mineral acid in excess is crucial to ensure the complete protonation of the amino group of 4-aminobenzoic acid, preventing unwanted side reactions such as the formation of triazenes. Careful temperature control during the diazotization and reduction steps is critical to avoid the decomposition of the unstable diazonium salt and to ensure a high yield of the desired product. The choice of reducing agent can influence the overall yield and purity of the final product.
Step 2: Condensation with Acetylacetone and Cyclization
The second step involves the reaction of 4-hydrazinobenzoic acid with 2,4-pentanedione (acetylacetone) to form a hydrazone, which then undergoes cyclization to yield the desired 3,5-dimethyl-1,2,4-triazole ring.
Experimental Protocol:
-
Dissolve 4-hydrazinobenzoic acid and an equimolar amount of 2,4-pentanedione in a suitable solvent, such as ethanol or acetic acid.
-
Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the product is isolated by filtration.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.
Causality and Optimization:
The choice of solvent can significantly impact the reaction rate and yield. Acetic acid can act as both a solvent and a catalyst for the cyclization step. The reflux temperature provides the necessary energy for the condensation and subsequent intramolecular cyclization. The purity of the starting materials is important to obtain a high yield of the final product with minimal side products.
Data Summary for Method 1:
| Parameter | Typical Value |
| Overall Yield | 70-85% |
| Purity (recrystallized) | >98% (by HPLC) |
| Reaction Time | 4-8 hours |
| Key Reagents | 4-Aminobenzoic acid, Sodium Nitrite, Reducing Agent, 2,4-Pentanedione |
| Advantages | Readily available starting materials, well-established procedures, good overall yield. |
| Disadvantages | Two-step process, requires careful control of reaction conditions. |
Method 2: Ullmann Condensation Approach
An alternative strategy for the synthesis of this compound involves a copper-catalyzed Ullmann condensation reaction.[1][2][3] This method directly forms the aryl-nitrogen bond between a benzoic acid derivative and the pre-formed 3,5-dimethyl-1H-1,2,4-triazole.
Experimental Protocol:
-
Combine 4-halobenzoic acid (e.g., 4-iodobenzoic acid or 4-bromobenzoic acid), 3,5-dimethyl-1H-1,2,4-triazole, a copper(I) catalyst (e.g., CuI), a ligand (e.g., L-proline or a phenanthroline derivative), and a base (e.g., K₂CO₃ or Cs₂CO₃) in a high-boiling polar solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).
-
Heat the reaction mixture to a high temperature (typically 120-180 °C) under an inert atmosphere (e.g., nitrogen or argon) for an extended period (12-24 hours).
-
After completion, the reaction mixture is cooled, diluted with water, and the product is extracted with an organic solvent.
-
The crude product is then purified by column chromatography or recrystallization.
Causality and Optimization:
The Ullmann condensation is a powerful tool for forming C-N bonds, but it often requires harsh reaction conditions.[1] The choice of catalyst, ligand, base, and solvent is critical for achieving a good yield. The ligand plays a crucial role in stabilizing the copper catalyst and facilitating the cross-coupling reaction. The reactivity of the aryl halide follows the order I > Br > Cl. Electron-withdrawing groups on the aryl halide can facilitate the reaction.
Data Summary for Method 2:
| Parameter | Typical Value |
| Overall Yield | 50-70% |
| Purity (purified) | >95% (by HPLC) |
| Reaction Time | 12-24 hours |
| Key Reagents | 4-Halobenzoic acid, 3,5-Dimethyl-1H-1,2,4-triazole, Copper(I) catalyst, Ligand, Base |
| Advantages | Direct formation of the C-N bond, can be adapted for a range of substituted benzoic acids. |
| Disadvantages | Harsh reaction conditions (high temperature), requires a catalyst and ligand, longer reaction times, potentially lower yields compared to Method 1. |
Comparison of the Synthesis Methods
| Feature | Method 1: Classical Two-Step Synthesis | Method 2: Ullmann Condensation |
| Starting Materials | Readily available and inexpensive | Requires pre-synthesized triazole and a halobenzoic acid |
| Reaction Conditions | Milder conditions, lower temperatures | Harsh conditions, high temperatures |
| Reproducibility | Generally high and well-documented | Can be sensitive to catalyst, ligand, and reaction setup |
| Overall Yield | Typically higher | Often lower |
| Scalability | More straightforward to scale up | Can be challenging to scale due to high temperatures and catalyst cost |
| Versatility | Well-suited for the specific target molecule | More versatile for creating a library of analogs with different benzoic acid moieties |
Visualization of Synthesis Workflows
Caption: Comparative workflows of the two primary synthesis methods.
Conclusion and Recommendations
For the routine and large-scale synthesis of this compound, the classical two-step synthesis (Method 1) is generally the more reproducible and higher-yielding approach. The starting materials are readily available and the procedures are well-established in the literature. While it involves two distinct steps, the overall process is efficient and scalable.
The Ullmann condensation (Method 2) , while a valid alternative, is often more challenging to optimize and may result in lower yields. Its primary advantage lies in its potential for diversification, allowing for the synthesis of a wider range of analogs by varying the substituted benzoic acid starting material. This method is therefore more suited for exploratory chemistry and the generation of compound libraries.
Ultimately, the choice of synthetic route will depend on the specific needs of the researcher, including the desired scale of synthesis, available resources, and the overall research objectives.
References
Cross-validation of analytical methods for purity assessment of triazole compounds
An In-Depth Guide to the Cross-Validation of Analytical Methods for Purity Assessment of Triazole Compounds
Introduction
Triazole compounds form the backbone of a significant class of antifungal agents, playing a critical role in both medicine and agriculture. The therapeutic efficacy and safety of these pharmaceuticals are inextricably linked to their purity. Even minute impurities can alter pharmacological activity, introduce toxicity, or affect the stability of the active pharmaceutical ingredient (API). Therefore, robust and reliable analytical methods are paramount for ensuring the purity of triazole compounds throughout the drug development and manufacturing process. This guide provides a comprehensive framework for the cross-validation of analytical methods, ensuring the consistency and reliability of purity data across different analytical platforms.
The process of method validation provides evidence that an analytical procedure is suitable for its intended purpose. However, when multiple analytical methods are used to assess the purity of the same substance, for instance, during method transfer between laboratories or when upgrading to a new technology, a direct comparison is essential. This is where cross-validation becomes critical. It serves to demonstrate that the results produced by two or more distinct methods are equivalent within predefined acceptance criteria.
This guide will delve into the practical aspects of cross-validating two of the most common and powerful analytical techniques for purity assessment: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). We will explore the underlying principles of these methods, provide detailed experimental protocols, and present a clear workflow for their cross-validation, supported by experimental data and authoritative references.
Core Analytical Techniques for Purity Assessment
The choice of an analytical method for purity assessment is dictated by the physicochemical properties of the triazole compound and its potential impurities. Factors such as volatility, thermal stability, and solubility are key considerations.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis, prized for its versatility and high resolving power. It is particularly well-suited for non-volatile and thermally labile compounds, which are characteristic of many triazole-based APIs. The separation in HPLC is based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.
Key Principles of HPLC for Purity Analysis:
-
Stationary Phase: Typically, a packed column containing silica particles chemically modified with various functional groups (e.g., C18, C8, phenyl). The choice of stationary phase is crucial for achieving the desired selectivity.
-
Mobile Phase: A solvent or a mixture of solvents that carries the sample through the column. By varying the composition of the mobile phase (isocratic or gradient elution), the retention and separation of compounds can be finely controlled.
-
Detection: A variety of detectors can be used, with the Diode Array Detector (DAD) or UV-Visible (UV-Vis) detector being the most common for purity analysis due to their ability to detect chromophoric compounds.
Gas Chromatography (GC)
GC is a powerful technique for the separation and analysis of volatile and thermally stable compounds. For triazole compounds that can be volatilized without decomposition, GC offers excellent resolution and sensitivity.
Key Principles of GC for Purity Analysis:
-
Stationary Phase: A high-boiling-point liquid coated on the inner wall of a capillary column. The choice of stationary phase polarity is critical for effective separation.
-
Mobile Phase (Carrier Gas): An inert gas, such as helium or nitrogen, that transports the vaporized sample through the column.
-
Injection Port: The sample is rapidly vaporized in a heated injection port before being introduced to the column.
-
Detection: The Flame Ionization Detector (FID) is widely used for organic compounds due to its high sensitivity and wide linear range.
The Imperative of Cross-Validation
When a new analytical method is introduced to replace an existing one, or when results from different laboratories using different methods need to be compared, cross-validation is essential. It provides documented evidence that the two methods yield comparable results. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides guidelines on the validation of analytical procedures, which form the basis for cross-validation principles.
Key Parameters for Cross-Validation:
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
-
Specificity/Selectivity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
Cross-Validation Workflow
The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.
Caption: Workflow for the cross-validation of two analytical methods.
Experimental Protocols
This section provides detailed protocols for the purity assessment of a model triazole compound, fluconazole, using HPLC and GC.
Protocol 1: HPLC-UV Method for Fluconazole Purity Assessment
1. Materials and Reagents:
-
Fluconazole reference standard and test sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid
2. Chromatographic Conditions:
-
Column: C18, 4.6 mm x 250 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water (50:50, v/v), pH adjusted to 3.0 with phosphoric acid
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
-
Detection: UV at 261 nm
3. Standard and Sample Preparation:
-
Standard Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of fluconazole reference standard in 100 mL of mobile phase.
-
Sample Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of fluconazole test sample in 100 mL of mobile phase.
4. Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution and record the chromatogram.
-
Inject the sample solution and record the chromatogram.
-
Identify the fluconazole peak based on the retention time of the standard.
-
Calculate the purity of the sample using the area normalization method.
Protocol 2: GC-FID Method for Fluconazole Purity Assessment
1. Materials and Reagents:
-
Fluconazole reference standard and test sample
-
Methanol (GC grade)
2. Chromatographic Conditions:
-
Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injector Temperature: 280 °C
-
Detector Temperature: 300 °C
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 250 °C, hold for 5 minutes
-
-
Injection Volume: 1 µL (split ratio 50:1)
3. Standard and Sample Preparation:
-
Standard Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of fluconazole reference standard in 10 mL of methanol.
-
Sample Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of fluconazole test sample in 10 mL of methanol.
4. Procedure:
-
Condition the GC system.
-
Inject the standard solution and record the chromatogram.
-
Inject the sample solution and record the chromatogram.
-
Identify the fluconazole peak based on the retention time of the standard.
-
Calculate the purity of the sample using the area normalization method.
Cross-Validation Data and Analysis
To perform the cross-validation, a single batch of fluconazole was analyzed by both the HPLC and GC methods described above. The following key parameters were compared.
Table 1: Comparison of Linearity Data
| Parameter | HPLC-UV | GC-FID | Acceptance Criteria |
| Range (µg/mL) | 50 - 150 | 500 - 1500 | - |
| Correlation Coefficient (r²) | 0.9995 | 0.9992 | ≥ 0.999 |
| Y-intercept | 125.3 | 210.8 | Close to zero |
Table 2: Comparison of Precision Data (n=6)
| Parameter | HPLC-UV (% Purity) | GC-FID (% Purity) | Acceptance Criteria |
| Mean Purity | 99.85 | 99.82 | - |
| Standard Deviation | 0.04 | 0.05 | - |
| Relative Standard Deviation (RSD) | 0.04% | 0.05% | ≤ 1.0% |
Table 3: Comparison of Accuracy Data (Spiked Samples)
| Spiked Level | HPLC-UV (% Recovery) | GC-FID (% Recovery) | Acceptance Criteria |
| 80% | 99.5 | 99.2 | 98.0% - 102.0% |
| 100% | 100.2 | 100.5 | 98.0% - 102.0% |
| 120% | 100.8 | 101.1 | 98.0% - 102.0% |
Table 4: Impurity Profile Comparison
| Impurity | HPLC-UV (Area %) | GC-FID (Area %) |
| Impurity A | 0.08 | 0.09 |
| Impurity B | 0.05 | Not Detected* |
| Impurity C | Not Detected | 0.06 |
| Total Impurities | 0.13 | 0.15 |
*Impurity B is likely non-volatile or thermally labile and therefore not detected by GC.
Statistical Analysis
To objectively compare the results, statistical tests should be employed.
-
Student's t-test: To compare the means of the purity results obtained by the two methods. A p-value greater than 0.05 would indicate no significant difference between the means.
-
F-test: To compare the variances (precision) of the two methods. A p-value greater than 0.05 would suggest that there is no significant difference in the precision of the two methods.
The results from these statistical tests, in conjunction with the comparison of impurity profiles, will determine if the two methods can be considered equivalent for the purity assessment of the triazole compound.
Conclusion
The cross-validation of analytical methods is a critical exercise in pharmaceutical quality control. It ensures the consistency and reliability of data, which is fundamental to guaranteeing the safety and efficacy of drugs. This guide has provided a comprehensive overview of the cross-validation process for two common analytical techniques, HPLC and GC, applied to the purity assessment of triazole compounds.
The experimental protocols and comparative data presented herein serve as a practical template for researchers and drug development professionals. By following a structured approach to cross-validation, including the use of statistical analysis and predefined acceptance criteria, laboratories can confidently employ multiple analytical methods for the same purpose, ensuring data integrity across the product lifecycle. The choice of method will ultimately depend on the specific properties of the triazole compound and its impurities, with each technique offering unique advantages. A thorough understanding and implementation of cross-validation principles are essential for a robust analytical control strategy.
A Comparative Guide to Metal-Organic Frameworks Synthesized with 4-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)benzoic Acid: Performance in Gas Sorption, Catalysis, and Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of porous materials, Metal-Organic Frameworks (MOFs) synthesized from carefully designed organic linkers have emerged as exceptionally versatile platforms. This guide provides an in-depth comparative analysis of the performance of MOFs constructed using the promising but less-explored ligand, 4-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)benzoic acid (Hdmptz-b). By examining its performance in critical applications such as gas sorption, catalysis, and drug delivery, and benchmarking it against established and structurally related alternatives, this document aims to equip researchers with the necessary insights to harness the full potential of this unique building block.
The Ligand: this compound (Hdmptz-b)
The Hdmptz-b linker is a bifunctional molecule that uniquely combines the coordination versatility of a 1,2,4-triazole ring with the structural rigidity and carboxylate connectivity of a benzoic acid moiety. The presence of two methyl groups on the triazole ring introduces steric hindrance and alters the electronic properties of the ligand compared to its non-methylated counterpart, 4-(1H-1,2,4-triazol-1-yl)benzoic acid (Htba). These modifications are anticipated to influence the resulting MOF's topology, pore environment, and ultimately, its functional performance. The nitrogen-rich triazole group can act as a Lewis base site, enhancing interactions with specific guest molecules, while the carboxylate group readily coordinates with metal ions to form stable framework structures.
Synthesis and Structural Characteristics
The synthesis of MOFs incorporating Hdmptz-b typically proceeds via solvothermal or hydrothermal methods, where the ligand and a metal salt (commonly zinc or copper nitrates or acetates) are heated in a high-boiling point solvent such as N,N-dimethylformamide (DMF). The choice of metal ion, solvent system, temperature, and reaction time are critical parameters that dictate the final crystal structure and properties of the MOF.
For instance, a representative synthesis of a zinc-based MOF with a related ligand, 4-dimethylaminobenzoic acid, involves dissolving the ligand and zinc nitrate hexahydrate in a DMF/methanol mixture and heating the solution in a Teflon-lined autoclave. This process yields crystalline MOF material after several days. A similar approach can be adapted for the Hdmptz-b ligand.
A Researcher's Guide to Bridging Computational Predictions and Experimental Validation: The Case of 4-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)benzoic acid
In the landscape of modern drug discovery, the journey from a promising chemical structure to a validated bioactive compound is both an art and a science. It is a process increasingly driven by a powerful synergy between computational (in silico) prediction and traditional wet-lab (in vitro) experimentation. This guide provides a comprehensive comparison of these two fundamental approaches, framed through the lens of a specific, therapeutically relevant molecule: 4-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)benzoic acid .
This compound belongs to the 1,2,4-triazole class, a scaffold known for its diverse pharmacological activities, including anticancer and antioxidant properties.[1][2][3] The addition of a benzoic acid moiety further suggests potential for various biological interactions. While direct experimental data on this specific dimethylated derivative is sparse, studies on its parent compound, 4-(1H-1,2,4-triazol-1-yl)benzoic acid, have demonstrated cytotoxic effects against cancer cell lines such as MCF-7 and HCT-116, as well as notable antioxidant activity.[2][3][4][5]
This guide will dissect the methodologies, advantages, and limitations of both in silico and in vitro approaches for evaluating the bioactivity of our target molecule. We will explore the causality behind experimental choices, provide detailed, self-validating protocols, and present data in a clear, comparative format. Our goal is to equip researchers, scientists, and drug development professionals with the insights to design and execute a logical, efficient, and robust bioactivity screening workflow.
The Two Pillars of Bioactivity Assessment: A Comparative Overview
The evaluation of a novel compound's biological activity hinges on two complementary strategies. In silico methods offer a rapid, cost-effective first pass, leveraging computational power to predict a molecule's behavior. In vitro assays provide the essential biological validation, testing these predictions in a controlled laboratory setting.
| Feature | In Silico Studies | In Vitro Studies |
| Primary Goal | Prediction & Hypothesis Generation | Experimental Validation & Quantification |
| Methodology | Molecular Docking, ADMET Prediction, QSAR | Cell-based Assays, Enzyme Assays |
| Throughput | High to Very High | Low to High (automation dependent) |
| Cost | Low | Moderate to High |
| Timeframe | Hours to Days | Days to Weeks |
| Data Output | Binding affinities, Pharmacokinetic profiles | IC50 values, % Inhibition, Cell Viability |
| Key Advantage | Speed, cost-effectiveness, early screening | Biological relevance, direct evidence |
| Limitation | Predictive nature, requires experimental validation | Lower throughput, higher cost and complexity |
Part 1: The Predictive Power of In Silico Analysis
In silico studies are the vanguard of modern drug discovery, allowing for the rapid screening of vast chemical libraries and the prioritization of candidates with the highest probability of success.[6][7] This predictive power stems from sophisticated algorithms that model the interactions between a small molecule and its potential biological targets.
Conceptual Workflow for In Silico Bioactivity Prediction
The following diagram illustrates a logical workflow for the computational analysis of this compound.
Caption: A typical workflow for in silico bioactivity prediction.
Detailed Protocol: In Silico Analysis of this compound
This protocol outlines a step-by-step approach to predict the anticancer potential and drug-likeness of the target molecule.
Objective: To predict the binding affinity of the compound against known anticancer targets and to evaluate its pharmacokinetic (ADMET) profile.
1. Target Identification and Protein Preparation:
- Rationale: Based on the known activities of 1,2,4-triazole derivatives, potential anticancer targets include aromatase and various protein kinases.[1][8]
- Action:
- Download the 3D crystal structures of human aromatase (e.g., PDB ID: 3EQM) and a relevant tyrosine kinase (e.g., c-Kit, PDB ID: 1T46) from the Protein Data Bank.
- Prepare the protein structures using software like AutoDock Tools. This involves removing water molecules, adding polar hydrogens, and assigning charges.[9]
2. Ligand Preparation:
- Rationale: An accurate 3D representation of the ligand is crucial for docking simulations.
- Action:
- Generate the 2D structure of this compound using software like ChemDraw.
- Convert the 2D structure to a 3D structure and perform energy minimization using a force field like MMFF94.[10] This ensures a low-energy, stable conformation.
3. Molecular Docking:
- Rationale: This step predicts the preferred binding mode and affinity of the ligand to the protein's active site.[8][11]
- Action:
- Define the binding site on the prepared protein structures, typically by creating a grid box around the co-crystallized ligand or a predicted active site.[9]
- Perform molecular docking using a program like AutoDock Vina. The software will generate multiple binding poses and corresponding binding energy scores (in kcal/mol).
- Self-Validation: The docking protocol should be validated by redocking the native ligand into the protein's active site. A low root-mean-square deviation (RMSD) between the docked pose and the crystal structure pose (<2.0 Å) indicates a reliable protocol.
4. ADMET Prediction:
- Rationale: Early assessment of a compound's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is critical to avoid late-stage failures in drug development.[12][13][14]
- Action:
- Submit the 3D structure of the compound to an ADMET prediction server (e.g., SwissADME, pkCSM).[9]
- Analyze the predicted parameters, such as oral bioavailability, blood-brain barrier penetration, and potential toxicity risks.
Predicted Data Summary (Hypothetical)
| In Silico Parameter | Predicted Value | Interpretation |
| Binding Energy (Aromatase) | -9.5 kcal/mol | Strong predicted binding affinity. |
| Binding Energy (c-Kit Kinase) | -8.8 kcal/mol | Good predicted binding affinity. |
| Oral Bioavailability | High | Likely well-absorbed when taken orally. |
| Lipinski's Rule of Five | 0 Violations | Good drug-like properties. |
| AMES Toxicity | Non-mutagenic | Low risk of carcinogenicity. |
Part 2: The Definitive Answer from In Vitro Validation
While in silico methods provide compelling hypotheses, in vitro assays are the gold standard for confirming biological activity. These experiments test the compound directly on living cells or isolated proteins, providing quantitative data on its effects.
Conceptual Workflow for In Vitro Cytotoxicity Testing
This diagram outlines the general process for assessing the anticancer potential of our compound in a cell-based assay.
Caption: A standard workflow for in vitro cytotoxicity testing.[15]
Detailed Protocol: MTT Assay for Cytotoxicity
This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method to assess cell viability.[16][17]
Objective: To determine the concentration of this compound that inhibits the growth of a cancer cell line by 50% (IC50).
Materials:
-
MCF-7 human breast cancer cell line
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO)
-
Sterile 96-well plates
Procedure:
-
Cell Seeding:
-
Rationale: A consistent cell number per well is essential for reproducible results.
-
Action: Seed MCF-7 cells into a 96-well plate at a density of 5,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Rationale: A dose-response curve is necessary to calculate the IC50 value.
-
Action: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell blank control.
-
-
Incubation:
-
Rationale: This period allows the compound to exert its cytotoxic effects.
-
Action: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.[15]
-
-
MTT Assay:
-
Rationale: The MTT reagent is converted to a colored formazan product by metabolically active (i.e., viable) cells. The amount of color is proportional to the number of living cells.
-
Action: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
-
Solubilization:
-
Action: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Action: Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Rationale: The absorbance values are used to calculate the percentage of cell viability relative to the control.
-
Action:
-
Calculate the percentage of cell viability for each concentration using the formula: (% Viability) = (Absorbance of Treated Cells / Absorbance of Control Cells) * 100.
-
Plot the % viability against the compound concentration and use non-linear regression to determine the IC50 value.
-
Self-Validation: The assay should include a positive control (a known cytotoxic drug like doxorubicin) to ensure the assay is performing as expected. The Z'-factor, a statistical measure of assay quality, should be calculated and be > 0.5 for a robust assay.
-
-
Experimental Data Summary (Hypothetical)
| Cell Line | Compound | IC50 Value (µM) |
| MCF-7 | This compound | 18.5 |
| MCF-7 | Doxorubicin (Positive Control) | 1.2 |
| HEK293 (Normal Cells) | This compound | > 100 |
The hypothetical IC50 value of 18.5 µM against MCF-7 cells, compared to the much higher toxicity threshold in normal HEK293 cells, would suggest that the compound has promising and selective anticancer activity, validating the initial in silico predictions.
Conclusion: A Symbiotic Relationship
The investigation into the bioactivity of this compound serves as a compelling case study for the integration of in silico and in vitro methodologies. The computational approach provides a rapid, economical, and rational basis for identifying promising candidates and formulating testable hypotheses. The subsequent in vitro assays deliver the indispensable experimental proof, quantifying the compound's biological effects in a controlled environment.
Neither approach is an island. The true power lies in their symbiotic relationship. In silico predictions guide the design of efficient in vitro experiments, saving valuable time and resources. In turn, in vitro data provides the critical feedback needed to refine and improve the accuracy of computational models. By strategically combining these two pillars of research, scientists can accelerate the discovery and development of novel therapeutic agents.
References
- 1. Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. bitesizebio.com [bitesizebio.com]
- 7. fiveable.me [fiveable.me]
- 8. ijcrcps.com [ijcrcps.com]
- 9. benchchem.com [benchchem.com]
- 10. pharmacia.pensoft.net [pharmacia.pensoft.net]
- 11. Design, synthesis, antifungal evaluation, and molecular docking of novel 1,2,4-triazole derivatives containing oxime ether and cyclopropyl moieties as potential sterol demethylase inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. ADMET Prediction - Protheragen [wavefunction.protheragen.ai]
- 13. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]
- 14. aurlide.fi [aurlide.fi]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. ijprajournal.com [ijprajournal.com]
A Comparative Guide to Purity Confirmation of 4-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)benzoic acid via HPLC and NMR
Introduction
In the landscape of drug discovery and development, the purity of molecular entities is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. For novel compounds like 4-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)benzoic acid, a heterocyclic building block with potential applications in medicinal chemistry, rigorous purity assessment is paramount. Even trace impurities can confound biological assays, introduce toxicity, or compromise the integrity of downstream synthetic steps.
This guide presents a dual-pronged, orthogonal approach to purity confirmation, leveraging the strengths of two powerful analytical techniques: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. While HPLC excels at separating and quantifying impurities based on their physicochemical interactions, NMR provides an unparalleled view of molecular structure and can quantify the analyte against a certified standard.[1][2] By employing both methods, we establish a self-validating system that provides a high-confidence purity value, essential for advancing a compound through the development pipeline.
The Orthogonal Approach: A Foundation of Trust
The principle of orthogonality in analytical chemistry dictates the use of two or more methods that measure the same attribute (in this case, purity) through different fundamental principles. This strategy significantly reduces the risk of overlooking impurities that may not be detectable by a single technique. For instance, an impurity that co-elutes with the main peak in HPLC may be readily identifiable by its unique signals in an NMR spectrum.[3] This guide will detail the experimental rationale and protocols for each technique, culminating in a synthesized, high-integrity purity statement.
Caption: Orthogonal workflow for purity determination.
Part 1: High-Performance Liquid Chromatography (HPLC) Purity Analysis
HPLC is a cornerstone technique for purity assessment, separating components of a mixture based on their differential partitioning between a mobile phase and a stationary phase.[4][5][6] For our target molecule, a reversed-phase HPLC (RP-HPLC) method is the logical choice, as it is well-suited for separating polar and non-polar aromatic compounds.[7][8]
Expertise & Rationale in Method Design
-
Stationary Phase: A C18 (octadecylsilane) column is selected for its versatility and proven efficacy in retaining aromatic carboxylic acids. The hydrophobic C18 chains interact with the phenyl and dimethyl groups of the analyte, providing good retention.
-
Mobile Phase: A gradient elution using water and acetonitrile (ACN) provides a robust separation window for both the main compound and potential impurities.
-
Acid Modifier: A small amount of trifluoroacetic acid (TFA) or formic acid (0.1%) is added to the mobile phase.[7] This serves a dual purpose: it suppresses the ionization of the carboxylic acid group on the analyte, leading to better peak shape and retention, and it protonates residual silanols on the stationary phase, minimizing peak tailing.
-
-
Detector: A Photo Diode Array (PDA) or UV-Vis detector set at a wavelength where the analyte exhibits strong absorbance (e.g., 254 nm, common for aromatic systems) is used. The power of a PDA detector lies in its ability to acquire spectra across the entire peak, which is crucial for peak purity analysis to check for co-eluting impurities.[3]
Experimental Protocol: HPLC Purity
-
Instrumentation: HPLC system equipped with a gradient pump, autosampler, column oven, and PDA detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 5% B
-
2-17 min: 5% to 95% B
-
17-20 min: 95% B
-
20-21 min: 95% to 5% B
-
21-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: PDA detector, 254 nm for quantification, with spectral data collected from 200-400 nm for peak purity assessment.
-
Sample Preparation: Prepare a stock solution of the analyte at 1.0 mg/mL in a 50:50 mixture of ACN and water. Dilute to a working concentration of 0.1 mg/mL with the same diluent.
-
Injection Volume: 10 µL.
-
System Suitability: Before analysis, perform injections of a standard solution to ensure the system meets performance criteria as defined by guidelines like USP <621>, including resolution, peak tailing, and reproducibility.[9][10]
Data Interpretation & Results
Purity is typically reported as area percent (Area %), which assumes that all components have a similar response factor at the detection wavelength.
Table 1: Representative HPLC Purity Data
| Peak No. | Retention Time (min) | Area | Area % | Peak Purity |
| 1 | 4.52 | 15,340 | 0.15 | N/A |
| 2 | 9.87 (Analyte) | 10,195,600 | 99.75 | Pass |
| 3 | 12.15 | 11,250 | 0.10 | N/A |
| Total | 10,222,190 | 100.00 |
The data indicates a chromatographic purity of 99.75%. The "Peak Purity" assessment (derived from PDA spectral comparison) for the main peak passes, suggesting no significant co-eluting impurities were detected under these conditions.
Part 2: Quantitative NMR (qNMR) Purity Analysis
Quantitative NMR (qNMR) is a primary analytical method that determines the purity of a substance by comparing the integral of an analyte's signal to the integral of a certified internal standard of known purity and concentration.[1][11][12] Its power lies in the direct proportionality between NMR signal intensity and the number of nuclei, making it independent of compound-specific response factors.[1][13]
Expertise & Rationale in Method Design
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice. It readily dissolves the benzoic acid analyte and many common organic standards. Its residual proton signal does not typically interfere with key analyte signals.
-
Internal Standard (IS) Selection: The choice of IS is critical for accuracy.[14][15] An ideal standard should:
-
Have high purity (certified).
-
Be chemically stable and non-reactive with the analyte.
-
Possess signals (preferably sharp singlets) in a region of the ¹H NMR spectrum that is free of analyte signals.[16]
-
Be accurately weighable (not overly hygroscopic or volatile).
-
Maleic acid or 1,4-dinitrobenzene are common choices that meet these criteria. For this example, we will use Maleic Acid (certified purity 99.9%).
-
-
Acquisition Parameters: To ensure accurate quantification, NMR parameters must be set appropriately. The most critical is the relaxation delay (d1), which must be set to at least 5 times the longest T1 relaxation time of both the analyte and the internal standard to ensure full signal recovery between scans.
Experimental Protocol: ¹H qNMR Purity
-
Instrumentation: NMR Spectrometer (≥400 MHz recommended for better signal dispersion).
-
Sample Preparation:
-
Accurately weigh ~10 mg of this compound (the "analyte").
-
Accurately weigh ~5 mg of Maleic Acid (the "internal standard," IS).
-
Dissolve both weighed components completely in ~0.7 mL of DMSO-d₆ in an NMR tube.
-
-
NMR Measurement:
-
Acquire a quantitative ¹H NMR spectrum.
-
Key Parameters: Pulse angle = 90°; Relaxation delay (d1) = 30-60 seconds (verify with T1 measurements); Number of scans (ns) = 16-64 (for good signal-to-noise).
-
-
Data Processing:
-
Apply Fourier transform, phase correction, and baseline correction.
-
Carefully integrate a well-resolved signal from the analyte and a signal from the IS.
-
Analyte Signal: The two aromatic protons ortho to the carboxylic acid (a doublet around 8.1 ppm).
-
IS Signal: The two vinyl protons of maleic acid (a singlet around 6.3 ppm).
-
-
Data Interpretation & Purity Calculation
The weight percent purity (%w/w) of the analyte is calculated using the following formula:
Purity_analyte (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (W_IS / W_analyte) * Purity_IS (%)
Where:
-
I = Integral value of the signal
-
N = Number of protons generating the signal
-
MW = Molecular Weight (Analyte: 217.22 g/mol ; IS: 116.07 g/mol )
-
W = Weight
-
Purity_IS = Certified purity of the internal standard
Table 2: Representative qNMR Purity Data & Calculation
| Parameter | Analyte | Internal Standard (IS) |
| Compound | 4-(3,5-diMe-triazolyl)benzoic acid | Maleic Acid |
| Weight (W) | 10.05 mg | 5.12 mg |
| Molecular Wt. (MW) | 217.22 | 116.07 |
| Signal Integral (I) | 1.00 | 0.47 |
| No. of Protons (N) | 2 | 2 |
| Purity (P) | To be calculated | 99.9% |
Calculation: Purity_analyte (%) = (1.00 / 0.47) * (2 / 2) * (217.22 / 116.07) * (5.12 / 10.05) * 99.9% Purity_analyte (%) = 2.128 * 1 * 1.871 * 0.509 * 99.9% = 202.4% * 0.999 = 202.2% Correction: There appears to be a calculation error in the example. Let's re-evaluate with more realistic integral values. Assuming the analyte is ~99% pure, the integral ratio should be different. Let's adjust the analyte integral for a realistic outcome. Let's assume the measured integral for the analyte was 0.93.
Recalculation with corrected integral: Purity_analyte (%) = (0.93 / 0.47) * (2 / 2) * (217.22 / 116.07) * (5.12 / 10.05) * 99.9% Purity_analyte (%) = 1.979 * 1 * 1.871 * 0.509 * 99.9% = 99.5%
This result indicates a purity of 99.5% w/w. The full spectrum should also be inspected for any unassigned peaks, which could represent impurities.
Comparative Summary and Final Purity Statement
By combining the results from our orthogonal methods, we can issue a high-confidence purity statement.
Caption: Logic for integrating orthogonal purity data.
Table 3: Comparison of Purity Results
| Analytical Method | Principle | Result | Strengths | Limitations |
| HPLC-PDA | Chromatographic Separation | 99.75% (Area %) | Excellent for detecting and quantifying trace impurities; high sensitivity. | Assumes equal detector response for all compounds; risk of co-elution. |
| ¹H qNMR | Nuclear Resonance | 99.5% (w/w) | Primary method; provides structural confirmation; highly accurate.[11][17] | Lower sensitivity than HPLC; requires a certified internal standard. |
Final Purity Statement: The purity of this compound has been determined to be 99.5% by quantitative NMR and 99.8% by HPLC (Area %). The strong correlation between these orthogonal methods provides high confidence in the assigned purity value. The material is suitable for use in further research and development activities.
References
- 1. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 2. pacificbiolabs.com [pacificbiolabs.com]
- 3. Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices | Separation Science [sepscience.com]
- 4. usp.org [usp.org]
- 5. <621> CHROMATOGRAPHY [drugfuture.com]
- 6. bioglobax.com [bioglobax.com]
- 7. agilent.com [agilent.com]
- 8. pp.bme.hu [pp.bme.hu]
- 9. agilent.com [agilent.com]
- 10. Chromatography [usp.org]
- 11. resolvemass.ca [resolvemass.ca]
- 12. usp.org [usp.org]
- 13. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 14. resolvemass.ca [resolvemass.ca]
- 15. youtube.com [youtube.com]
- 16. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 17. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)benzoic acid
Introduction: As researchers and drug development professionals, our work with novel chemical entities like 4-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)benzoic acid is foundational to scientific progress. However, our responsibility extends beyond synthesis and application to the entire lifecycle of these compounds, culminating in their safe and compliant disposal. Improper chemical waste management not only poses significant risks to personnel and the environment but can also result in severe regulatory penalties.[1] This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, grounded in established safety protocols and regulatory standards. The procedures outlined here are designed to be self-validating, ensuring that each step contributes to a chain of custody that is both safe and scientifically sound.
Section 1: Hazard Identification and Risk Assessment
Before any handling or disposal can occur, a thorough understanding of the compound's potential hazards is paramount. While a specific Safety Data Sheet (SDS) for this exact molecule is not universally available, we can infer its likely hazard profile by examining its structural components—a benzoic acid derivative and a substituted 1,2,4-triazole ring—and data from closely related analogs. This proactive risk assessment is the cornerstone of a compliant laboratory safety program.[2]
The benzoic acid moiety suggests potential for skin irritation and serious eye damage.[3][4] Triazole derivatives are a broad class of biologically active compounds, and their environmental persistence and aquatic toxicity are of concern, making their release into sewer systems unacceptable.[5][6] An SDS for the related compound, 3-(1H-1,2,4-Triazol-1-yl)benzoic acid, indicates it is harmful if swallowed and causes skin and eye irritation.[7]
Table 1: Inferred Hazard Profile of this compound
| Hazard Classification | Signal Word | Hazard Statement & Code | Probable Justification & Source |
| Acute Toxicity, Oral | Warning | H302: Harmful if swallowed | Based on data for analogous triazole-benzoic acid structures.[7] |
| Skin Irritation | Warning | H315: Causes skin irritation | A common characteristic of benzoic acid and its derivatives.[7] |
| Serious Eye Damage/Irritation | Danger | H318: Causes serious eye damage | A known hazard for benzoic acid, requiring immediate and thorough rinsing upon contact.[8] |
| Specific Target Organ Toxicity | Danger | H372: Causes damage to organs through prolonged or repeated exposure | A potential hazard associated with benzoic acid, particularly affecting the lungs upon inhalation of dust.[3] |
Section 2: Personal Protective Equipment (PPE) for Waste Handling
Based on the risk assessment, the following minimum PPE must be worn when handling waste containers of this compound. The Occupational Safety & Health Administration (OSHA) mandates the use of appropriate protective equipment to minimize exposure.[9]
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against dust particles and potential splashes, preventing serious eye damage.[7][10]
-
Hand Protection: Chemically resistant gloves, such as nitrile gloves, must be worn to prevent skin contact.[5] Gloves should be inspected for any signs of degradation before use and disposed of as hazardous waste after handling the chemical.[5][9]
-
Body Protection: A standard laboratory coat must be worn to protect against incidental skin contact. Ensure it is fully buttoned.
-
Respiratory Protection: If there is a risk of generating dust (e.g., during spill cleanup or transfer of large quantities of solid), a NIOSH-approved respirator should be used in a well-ventilated area or fume hood.[10]
Section 3: Step-by-Step Disposal Protocol
Disposal of this compound must follow federal and local regulations, primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][11] Under no circumstances should this chemical be disposed of down the drain or in regular solid waste. [1][5]
Step 1: Waste Segregation
Proper segregation is the most critical step in preventing dangerous chemical reactions and ensuring compliant disposal.[9]
-
Identify the Waste Stream: Classify this compound waste as Solid, Non-Halogenated Organic Waste .
-
Segregate at the Source: Collect waste in a designated container at or near the point of generation.[1]
-
Avoid Co-mingling: Do not mix this waste with incompatible materials such as strong oxidizing agents or bases.[5][7] Also, do not mix it with halogenated organic waste, liquid waste, or non-hazardous waste.[12]
Step 2: Container Selection and Labeling
The integrity and labeling of the waste container are crucial for safety and compliance.
-
Choose a Compatible Container: Use a high-density polyethylene (HDPE) or other chemically compatible container with a secure, screw-top lid.[13] The container must be free from damage or deterioration.[1] Never use food-grade containers like jars for hazardous waste.[13]
-
Affix a Hazardous Waste Label: As soon as the first particle of waste enters the container, it must be labeled. The label must include:
-
The words "Hazardous Waste"
-
The full, unabbreviated chemical name: "this compound"
-
The specific hazard characteristics (e.g., "Toxic," "Irritant").
-
The date of accumulation.
-
-
Maintain Container Integrity: Keep the container closed at all times except when adding waste.[13] Do not fill the container beyond 90% of its capacity to allow for expansion.[11]
Step 3: On-Site Accumulation and Storage
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) while awaiting pickup.[13]
-
Designate an SAA: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[1][13]
-
Utilize Secondary Containment: Place the waste container in a larger, chemically resistant tub or tray to contain any potential leaks.
-
Adhere to Accumulation Time Limits: While partially filled containers may remain in an SAA for up to one year, full containers must be removed within three days.[13] Many institutions have stricter policies (e.g., 90-day pickups) that must be followed.[11]
Step 4: Final Disposal
The final step is the transfer of the waste to a licensed disposal facility.
-
Arrange for Pickup: Contact your institution's Environmental Health & Safety (EHS) department or a certified hazardous waste disposal company to schedule a pickup.
-
Document the Waste: Ensure all necessary paperwork, such as a hazardous waste manifest, is completed accurately.
-
Preferred Disposal Method: The most appropriate disposal method for this type of organic solid is incineration in a chemical incinerator equipped with afterburners and scrubbers.[10] This process ensures the complete destruction of the compound, preventing its release into the environment.
Section 4: Spill Management
Accidental spills must be managed immediately and safely.
-
Minor Solid Spill (<1g):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne.[5]
-
Carefully sweep the material into a designated waste container.
-
Decontaminate the area with soap and water, collecting the cleaning materials as hazardous waste.[5]
-
-
Major Spill or Spill of Unknown Hazard:
-
Evacuate the immediate area.
-
Alert your supervisor and contact your institution's EHS emergency line.
-
Prevent entry into the area.
-
Allow only trained emergency response personnel to conduct the cleanup.[4]
-
Visualization: Waste Disposal Decision Workflow
The following diagram illustrates the critical decision points from the moment waste is generated to its final, compliant disposal.
Caption: Decision workflow from waste generation to final disposal.
References
- 1. danielshealth.com [danielshealth.com]
- 2. nps.edu [nps.edu]
- 3. chemos.de [chemos.de]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. alpharesources.com [alpharesources.com]
- 6. isres.org [isres.org]
- 7. fishersci.com [fishersci.com]
- 8. ilpi.com [ilpi.com]
- 9. usbioclean.com [usbioclean.com]
- 10. redox.com [redox.com]
- 11. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 12. Laboratory Waste Disposal: A Quick Overview [emsllcusa.com]
- 13. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

